molecular formula C16H12O3 B1167733 DL-2,3-Diphenylsuccinic acid anhydride CAS No. 101278-21-1

DL-2,3-Diphenylsuccinic acid anhydride

Cat. No.: B1167733
CAS No.: 101278-21-1
M. Wt: 252.26 g/mol
InChI Key: UWDJRACNZVFLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-2,3-Diphenylsuccinic acid anhydride is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diphenyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDJRACNZVFLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-38-3, 101278-21-1
Record name 2,5-Furandione, dihydro-3,4-diphenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIPHENYLSUCCINIC ANHYDRIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of DL-2,3-Diphenylsuccinic Acid Anhydride from Benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diphenylsuccinic acid and its derivatives are valuable scaffolds in organic and medicinal chemistry.[1] The presence of two chiral centers and phenyl groups imparts unique stereochemical and physiological properties, making them key intermediates in the synthesis of pharmaceuticals and functional materials.[1] This guide provides an in-depth, technically-grounded narrative for the multi-step synthesis of DL-2,3-diphenylsuccinic acid anhydride, commencing from the fundamental aromatic hydrocarbon, benzene. The synthetic strategy is designed to be logical, efficient, and reproducible, with each step explained from both a mechanistic and practical standpoint. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated synthetic pathway.

The overall synthetic pathway is outlined below:

Overall_Synthesis_Workflow Benzene Benzene Deoxybenzoin Deoxybenzoin Benzene->Deoxybenzoin  Step 1:  Friedel-Crafts Acylation   Stilbene trans-Stilbene Deoxybenzoin->Stilbene  Step 2:  Reduction   Diphenylsuccinic_Acid DL-2,3-Diphenylsuccinic Acid Stilbene->Diphenylsuccinic_Acid  Step 3:  Oxidation   Anhydride This compound Diphenylsuccinic_Acid->Anhydride  Step 4:  Dehydration  

Caption: Overall synthetic workflow from benzene to the target anhydride.

Step 1: Friedel-Crafts Acylation of Benzene to Synthesize Deoxybenzoin

The initial step involves the formation of a carbon-carbon bond on the benzene ring to build the core structure. The Friedel-Crafts acylation is the method of choice for this transformation, offering a reliable route to aryl ketones.[2][3][4] In this synthesis, benzene is acylated with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield deoxybenzoin (1,2-diphenyl-1-ethanone).

Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The Lewis acid, AlCl₃, coordinates to the chlorine atom of phenylacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion. This acylium ion is the active electrophile that is attacked by the π-electron system of the benzene ring.

The mechanism involves three key stages:

  • Formation of the Acylium Ion: Aluminum chloride abstracts the chloride from phenylacetyl chloride to generate a resonance-stabilized acylium ion.[5]

  • Electrophilic Attack: The nucleophilic benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[5][6]

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[6]

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution PAC Phenylacetyl Chloride Acylium Acylium Ion (Electrophile) PAC->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Benzene Benzene Sigma Sigma Complex (Arenium Ion) Benzene->Sigma + Acylium Ion Deoxybenzoin Deoxybenzoin Sigma->Deoxybenzoin - H⁺ (to [AlCl₄]⁻) - AlCl₃

Caption: Mechanism of Friedel-Crafts acylation to form deoxybenzoin.

Experimental Protocol: Synthesis of Deoxybenzoin

This protocol is adapted from established procedures for Friedel-Crafts acylations.[7][8]

  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 75 g (0.56 mole) of anhydrous aluminum chloride and 400 mL of dry benzene. Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Reagent Addition: Cool the stirred suspension in an ice bath. Prepare a solution of 69.5 g (0.45 mole) of phenylacetyl chloride in 100 mL of dry benzene. Add this solution dropwise from the dropping funnel to the AlCl₃ suspension over 30-45 minutes. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux on a steam bath for one hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker containing 500 g of crushed ice and 200 mL of concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the benzene layer and extract the aqueous layer once with 100 mL of ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with 100 mL of water, followed by 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of water. Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude deoxybenzoin can be purified by vacuum distillation or recrystallization from methanol to yield a white solid.[7]

ReagentMolar Mass ( g/mol )QuantityMolesRole
Benzene78.11500 mL~5.6Reactant/Solvent
Phenylacetyl Chloride154.6069.5 g0.45Acylating Agent
Aluminum Chloride (anhyd.)133.3475 g0.56Catalyst

Table 1: Reagents for the Synthesis of Deoxybenzoin. Expected yield is approximately 80-85%.

Step 2: Reduction of Deoxybenzoin to trans-Stilbene

The next stage involves the conversion of the ketone functionality in deoxybenzoin to an alkene, yielding stilbene (1,2-diphenylethylene). While several methods exist, such as the Wittig reaction[9][10], a direct reduction of the corresponding benzoin is a common and efficient alternative. For this guide, we will detail the reduction of benzoin, which can be formed from benzaldehyde, as a highly effective route. However, a more direct, albeit classic, method involves the reduction of deoxybenzoin itself using zinc amalgam (Clemmensen reduction) or similar methods. A convenient laboratory-scale synthesis involves the reduction of benzoin, readily accessible from benzaldehyde, with zinc and acid.[11]

Principle and Mechanism (via Benzoin Reduction)

Benzoin can be reduced to deoxybenzoin, and subsequently to stilbene under different conditions. A more direct route to stilbene from benzoin involves reduction with zinc amalgam.[11] The carbonyl group is first reduced to a secondary alcohol, and the adjacent alcohol is then eliminated to form the double bond. The trans isomer is the thermodynamically more stable product and is typically formed preferentially.[12]

Experimental Protocol: Synthesis of trans-Stilbene

This protocol describes the reduction of benzoin, a related starting material, which is a well-documented path to stilbene.[11]

  • Setup: In a 500-mL flask, place 20 g (0.094 mol) of benzoin and 100 mL of ethanol.

  • Amalgam Preparation: Separately, prepare zinc amalgam by carefully adding 2 g of mercuric chloride to 30 g of zinc dust in a flask with 50 mL of water and 1 mL of concentrated HCl. Swirl for 5 minutes, then decant the water.

  • Reduction: Add the prepared zinc amalgam to the benzoin suspension. Add 75 mL of concentrated hydrochloric acid in portions over 30 minutes while stirring vigorously.

  • Reaction and Reflux: Heat the mixture under reflux for one hour. The reaction mixture should become colorless.

  • Isolation: Cool the flask and decant the solution from the remaining zinc. Dilute the solution with water until the product precipitates.

  • Purification: Collect the crude stilbene by filtration. Recrystallize the product from ethanol to obtain pure trans-stilbene as white crystals.

ReagentMolar Mass ( g/mol )QuantityMolesRole
Benzoin212.2420 g0.094Precursor
Zinc Dust65.3830 g0.46Reducing Agent
Mercuric Chloride271.522 g0.007Amalgamation
Conc. HCl36.4675 mL~0.9Acid Catalyst

Table 2: Reagents for the Synthesis of trans-Stilbene. Expected yield is typically high for this reduction.

Step 3: Oxidation of trans-Stilbene to DL-2,3-Diphenylsuccinic Acid

This crucial step transforms the alkene into the target dicarboxylic acid. The oxidation of the double bond in trans-stilbene must be carefully controlled to yield the desired succinic acid derivative. A common method involves epoxidation followed by hydrolysis, or direct oxidation using a strong oxidizing agent like potassium permanganate. The stereochemistry of this step is paramount. The oxidation of trans-stilbene via a syn-dihydroxylation mechanism (e.g., with cold, alkaline KMnO₄) followed by further oxidation would yield the meso-diacid. To obtain the racemic (DL) mixture, a pathway involving anti-dihydroxylation is conceptually required. However, strong oxidation often leads to a mixture of stereoisomers or cleavage products.

A reliable method to produce the diacid is through bromination followed by displacement and hydrolysis.

Principle and Mechanism (via Dibromide)
  • Bromination: trans-Stilbene undergoes electrophilic addition with bromine (Br₂) to form meso-1,2-dibromo-1,2-diphenylethane. The reaction proceeds via an anti-addition mechanism involving a cyclic bromonium ion intermediate.[11]

  • Dinitrile Formation: The dibromide is then reacted with sodium or potassium cyanide in a nucleophilic substitution reaction (Sₙ2) to form the dinitrile. This step involves two inversions of configuration, leading to the DL-dinitrile.

  • Hydrolysis: Finally, the dinitrile is hydrolyzed under acidic or basic conditions to yield DL-2,3-diphenylsuccinic acid.

Oxidation_Pathway Stilbene trans-Stilbene Dibromide meso-1,2-Dibromo- 1,2-diphenylethane Stilbene->Dibromide + Br₂ (anti-addition) Dinitrile DL-2,3-Diphenyl- succinonitrile Dibromide->Dinitrile + 2 NaCN (Sₙ2) Diacid DL-2,3-Diphenyl- succinic Acid Dinitrile->Diacid H₃O⁺ (Hydrolysis)

Sources

The Stereoselective Pathway to DL-2,3-Diphenylsuccinic Acid Anhydride: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2,3-Diphenylsuccinic acid anhydride is a valuable chiral building block in organic synthesis, finding applications in the preparation of various pharmacologically active molecules and polymers. Understanding the mechanism of its formation is paramount for controlling stereochemistry and optimizing synthesis. This in-depth technical guide provides a comprehensive overview of the core principles governing the formation of this compound, focusing on the mechanistic pathway, stereochemical considerations, and practical synthetic protocols. By elucidating the causality behind experimental choices, this guide aims to equip researchers with the knowledge to approach the synthesis of this and related compounds with precision and confidence.

Introduction: The Significance of Substituted Succinic Anhydrides

Substituted succinic anhydrides are a class of cyclic dicarboxylic anhydrides that serve as versatile intermediates in organic chemistry. Their rigid, five-membered ring structure and the presence of chiral centers, as in the case of 2,3-disubstituted derivatives, make them attractive precursors for the stereoselective synthesis of a wide array of complex molecules. The anhydride functionality provides a reactive handle for various nucleophilic acyl substitution reactions, allowing for the introduction of diverse functional groups.

This compound, specifically, is a racemic mixture of (2R,3S)- and (2S,3R)-3,4-diphenyloxolane-2,5-dione. Its synthesis and the control of its stereochemistry are of significant interest in medicinal chemistry and materials science.

The Core Mechanism: Dehydration of 2,3-Diphenylsuccinic Acid

The formation of this compound is fundamentally a dehydration reaction of the corresponding DL-2,3-diphenylsuccinic acid. This intramolecular cyclization involves the removal of a molecule of water from the two carboxylic acid groups to form the cyclic anhydride.

The general mechanism for the dehydration of a dicarboxylic acid to a cyclic anhydride proceeds via the activation of one of the carboxylic acid groups, followed by an intramolecular nucleophilic attack by the second carboxylic acid group. This process can be facilitated either by heating or through the use of chemical dehydrating agents.

Thermal Dehydration

At elevated temperatures, dicarboxylic acids can undergo dehydration without the need for a catalyst. The reaction is driven by the entropically favorable formation of a cyclic anhydride and the release of a small molecule (water). However, this method often requires high temperatures, which can sometimes lead to side reactions or decomposition.

Chemical Dehydration

A more common and often milder approach involves the use of dehydrating agents. These reagents activate one of the carboxylic acid groups, making it a better electrophile for the subsequent intramolecular attack. Commonly used dehydrating agents include:

  • Acetyl Chloride (CH₃COCl): Reacts with a carboxylic acid to form a mixed anhydride, which is a highly reactive intermediate.

  • Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that readily removes water.

  • Thionyl Chloride (SOCl₂): Converts the carboxylic acid to an acyl chloride, which then reacts with the other carboxylic acid group.

  • DCC (N,N'-Dicyclohexylcarbodiimide): A common coupling agent in peptide synthesis that can also be used for anhydride formation.

The choice of dehydrating agent can influence the reaction conditions and the purity of the final product.

The mechanistic pathway using a dehydrating agent like acetyl chloride can be visualized as follows:

Dehydration Mechanism cluster_step1 Step 1: Activation of a Carboxylic Acid Group cluster_step2 Step 2: Intramolecular Nucleophilic Attack cluster_step3 Step 3: Ring Closure and Elimination Diacid DL-2,3-Diphenylsuccinic Acid ActivatedIntermediate Activated Intermediate (Mixed Anhydride) Diacid->ActivatedIntermediate Reaction DehydratingAgent Dehydrating Agent (e.g., Acetyl Chloride) DehydratingAgent->ActivatedIntermediate Attack Intramolecular Nucleophilic Attack ActivatedIntermediate->Attack TetrahedralIntermediate Tetrahedral Intermediate Attack->TetrahedralIntermediate Anhydride DL-2,3-Diphenylsuccinic Acid Anhydride TetrahedralIntermediate->Anhydride LeavingGroup Leaving Group TetrahedralIntermediate->LeavingGroup

Figure 1: General mechanism of anhydride formation using a dehydrating agent.

Stereochemical Considerations: The "DL" Designation

The "DL" prefix in this compound signifies a racemic mixture of two enantiomers: (2R,3S)- and (2S,3R)-diphenylsuccinic anhydride. This stereochemical outcome is a direct consequence of the stereochemistry of the starting material, DL-2,3-diphenylsuccinic acid.

DL-2,3-diphenylsuccinic acid is itself a racemic mixture of (2R,3S)- and (2S,3R)-2,3-diphenylsuccinic acid. The formation of the anhydride from this racemic diacid proceeds with retention of configuration at the two stereocenters. The intramolecular cyclization does not affect the existing stereochemistry at the C2 and C3 positions.

It is crucial to distinguish the DL-diacid from its diastereomer, meso-2,3-diphenylsuccinic acid. The meso isomer is achiral due to an internal plane of symmetry. Dehydration of the meso-diacid would also yield an anhydride, but it would be the achiral meso-anhydride.

The stereochemical relationship can be summarized as follows:

Starting Diacid StereoisomerResulting Anhydride Stereoisomer
(2R,3S)-2,3-Diphenylsuccinic Acid(2R,3S)-2,3-Diphenylsuccinic Anhydride
(2S,3R)-2,3-Diphenylsuccinic Acid(2S,3R)-2,3-Diphenylsuccinic Anhydride
DL (racemic mixture)DL (racemic mixture)
meso-2,3-Diphenylsuccinic Acidmeso-2,3-Diphenylsuccinic Anhydride

Experimental Protocol: Synthesis of DL-2,3-Diphenylsuccinic Acid and its Anhydride

The following protocol outlines a typical laboratory-scale synthesis of DL-2,3-diphenylsuccinic acid followed by its conversion to the anhydride.

Part A: Synthesis of DL-2,3-Diphenylsuccinic Acid

A common method for the synthesis of 2,3-diphenylsuccinic acid is through the reductive coupling of benzaldehyde.

Materials:

  • Benzaldehyde

  • Sodium metal

  • Dry diethyl ether

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium metal in dry diethyl ether.

  • Slowly add a solution of benzaldehyde in dry diethyl ether to the flask with vigorous stirring. An exothermic reaction will occur, and the reaction mixture will turn viscous.

  • After the addition is complete, reflux the mixture for 2-3 hours.

  • Cool the reaction mixture in an ice bath and cautiously add water to quench the unreacted sodium.

  • Separate the ethereal layer and wash it with water.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude DL-2,3-diphenylsuccinic acid.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol-water to obtain the pure diacid.

Part B: Synthesis of this compound

Materials:

  • DL-2,3-Diphenylsuccinic acid (from Part A)

  • Acetyl chloride

  • Dry toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend DL-2,3-diphenylsuccinic acid in dry toluene.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The solid diacid will gradually dissolve as it is converted to the more soluble anhydride.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess acetyl chloride under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene-hexane) to obtain pure, crystalline anhydride.

Experimental Workflow cluster_partA Part A: Synthesis of DL-2,3-Diphenylsuccinic Acid cluster_partB Part B: Synthesis of this compound A1 Reductive Coupling of Benzaldehyde A2 Work-up and Acidification A1->A2 A3 Isolation and Purification A2->A3 B1 Dehydration with Acetyl Chloride A3->B1 Starting Material B2 Solvent Removal B1->B2 B3 Purification (Recrystallization) B2->B3

Figure 2: A simplified workflow for the two-part synthesis.

Conclusion

The formation of this compound is a stereospecific dehydration of the corresponding diacid, proceeding with retention of configuration. A thorough understanding of the reaction mechanism and the influence of the starting material's stereochemistry is essential for the successful synthesis of this and other chiral anhydrides. The choice of dehydrating agent and reaction conditions plays a critical role in achieving high yields and purity. This guide provides a foundational understanding and a practical framework for researchers to confidently approach the synthesis of this compound and to apply these principles to the synthesis of other valuable chiral building blocks.

References

  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.

Chemical properties of DL-2,3-Diphenylsuccinic acid anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of DL-2,3-Diphenylsuccinic Acid Anhydride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound (CAS No: 101278-21-1). As a key intermediate in organic synthesis, understanding its behavior is crucial for researchers, chemists, and drug development professionals. This document delves into the causality behind its reactivity, offers field-proven experimental protocols, and is grounded in authoritative references to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is a cyclic dicarboxylic anhydride. The "DL" designation in its name signifies that it is a racemic mixture of two enantiomers. The molecule possesses a five-membered anhydride ring with two phenyl substituents on adjacent carbons. This structure is fundamental to its reactivity, particularly the electrophilicity of the carbonyl carbons and the stereochemical outcomes of its reactions.

The core physical and chemical properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.

PropertyValueSource
CAS Number 101278-21-1[1][2]
Molecular Formula C₁₆H₁₂O₃[1][3]
Molecular Weight 252.27 g/mol [1]
Density 1.254 g/cm³[1]
Boiling Point 431.3°C at 760 mmHg[1]
Flash Point 210.8°C[1]
InChIKey UWDJRACNZVFLEC-UHFFFAOYSA-N[3]

Synthesis and Purification

The most direct and common method for synthesizing cyclic anhydrides is through the dehydration of the corresponding dicarboxylic acid.[4] For this compound, this involves the cyclization of DL-2,3-Diphenylsuccinic acid. This is typically achieved by heating the diacid, often with a dehydrating agent like acetic anhydride, to drive the equilibrium towards the product.

Experimental Protocol: Synthesis via Dehydration

This protocol describes a robust method for preparing the title compound from its corresponding diacid precursor. The choice of acetic anhydride as both a reagent and solvent is efficient for driving the reaction to completion.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine DL-2,3-Diphenylsuccinic acid (1 equivalent) with an excess of acetic anhydride (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the complete dissolution of the starting diacid.

  • Workup: After cooling the reaction mixture to room temperature, the excess acetic anhydride is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization. A suitable solvent system, such as a mixture of toluene and hexane, is recommended. Dissolve the crude solid in a minimal amount of hot toluene and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to yield pure this compound.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow start Combine DL-2,3-Diphenylsuccinic Acid and Acetic Anhydride reflux Heat to Reflux (2-4 hours) start->reflux Step 1-2 evap Remove Acetic Anhydride (Rotary Evaporation) reflux->evap Step 3 recrystal Recrystallize from Toluene/Hexane evap->recrystal Step 4 isolate Filter and Dry Crystals recrystal->isolate Step 5 product Pure DL-2,3-Diphenylsuccinic Acid Anhydride isolate->product

Caption: Workflow for the synthesis and purification of the target anhydride.

Chemical Reactivity and Key Transformations

Acid anhydrides are versatile electrophiles that readily react with nucleophiles.[4] The reactivity of this compound is centered on the two electrophilic carbonyl carbons. Nucleophilic attack leads to the opening of the five-membered ring.

Hydrolysis

In the presence of water, the anhydride ring opens to regenerate the parent dicarboxylic acid.[5] This reaction can occur without a catalyst but is accelerated by both acid and base.[6][7] From a practical standpoint, this means the anhydride must be protected from moisture during storage and handling to maintain its integrity.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism where a water molecule attacks one of the carbonyl carbons.

G cluster_hydrolysis Hydrolysis Mechanism Anhydride Anhydride + H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Product DL-2,3-Diphenylsuccinic Acid Tetrahedral_Intermediate->Product Proton Transfer & Ring Opening

Caption: Simplified mechanism for the hydrolysis of the anhydride.

Aminolysis: Reaction with Amines

The reaction of this compound with primary or secondary amines is a highly efficient method for forming amide bonds.[8][9] This reaction is fundamental in synthesizing polyamide precursors and other complex nitrogen-containing molecules. The initial product is an amide-acid, which can be isolated or, upon heating, can cyclize to form a succinimide derivative.[4][10]

This protocol details the reaction with a primary amine to yield the corresponding amide-acid derivative. The choice of a non-protic solvent and room temperature conditions is crucial to prevent unwanted side reactions and isolate the initial ring-opened product.

  • Reagent Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a flask under a nitrogen atmosphere.

  • Amine Addition: Add the primary amine (e.g., aniline, 1 equivalent) dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often quantitative and can be monitored by TLC or LC-MS.

  • Isolation: The resulting amide-acid product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure. The crude product can be purified by washing with a non-polar solvent like diethyl ether or by recrystallization.

G cluster_aminolysis Aminolysis Pathway anhydride Anhydride + R-NH₂ amide_acid Amide-Acid Intermediate anhydride->amide_acid Nucleophilic Attack (Room Temp) imide N-Substituted Succinimide amide_acid->imide Intramolecular Condensation (Heat, -H₂O)

Caption: Reaction of the anhydride with a primary amine.

Alcoholysis: Esterification

Similar to aminolysis, alcohols can act as nucleophiles to open the anhydride ring, resulting in the formation of a monoester-acid derivative.[4] This reaction is typically slower than aminolysis and often requires heating or catalysis (acid or base) to proceed at a reasonable rate. This transformation is valuable for introducing ester functionality while retaining a carboxylic acid group for further modification.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Characteristics
FT-IR Strong, characteristic C=O stretching bands for a cyclic anhydride, typically appearing as two peaks around 1860 cm⁻¹ and 1780 cm⁻¹.
¹H NMR Aromatic protons (phenyl groups) would appear as multiplets in the range of δ 7.2-7.5 ppm. The two methine protons (-CH-) on the succinic ring would appear as a singlet (due to symmetry in the meso-like anhydride) or as an AX system depending on the diastereomer, likely around δ 4.0-4.5 ppm.
¹³C NMR Carbonyl carbons (C=O) would show signals in the downfield region, typically δ 170-175 ppm. Aromatic carbons would appear in the δ 125-140 ppm range. The methine carbons (-CH-) would be expected around δ 45-55 ppm.
Mass Spec. The monoisotopic mass is 252.0790 Da.[1] In ESI-MS, one would expect to observe adducts such as [M+H]⁺ at m/z 253.0859 or [M+Na]⁺ at m/z 275.0678.[3]

Applications in Research and Development

This compound serves as a valuable building block in several areas:

  • Polymer Chemistry: It can be used as a monomer for the preparation of aromatic aliphatic copolyesters and polyamides.[2] The rigid diphenyl backbone can impart desirable thermal and mechanical properties to the resulting polymers.

  • Organic Synthesis: The anhydride is a precursor to a variety of derivatives, including diacids, amides, imides, and esters. These derivatives can be intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Material Science: The introduction of the diphenylsuccinate moiety can be used to modify the properties of materials, such as imparting hydrophobicity or serving as a cross-linking agent.

References

  • dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1 | Chemsrc. (n.d.). Retrieved from [Link]

  • This compound (C16H12O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • Reactions of acid anhydrides with ammonia or primary amines - Chemguide. (n.d.). Retrieved from [Link]

  • Reactions of Acid Anhydrides - Reactory. (n.d.). Retrieved from [Link]

  • Acid Anhydrides React with Amines to Form Amides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Product of primary amine and acid anhydride - Chemistry Stack Exchange. (2017, December 17). Retrieved from [Link]

  • Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem. (n.d.). Retrieved from [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. (2011, June 27). Retrieved from [Link]

  • Reactions of Acid Anhydrides with Nitrogen Compounds - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Anhydride Hydrolysis - YouTube. (2017, March 1). Retrieved from [Link]

  • Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - RSC Publishing. (n.d.). Retrieved from [Link]

  • Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. (n.d.). Retrieved from [Link]

  • Phenylsuccinic Anhydride | C10H8O3 | CID 136911 - PubChem. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2,3-Diphenylsuccinic acid anhydride is a molecule of interest in organic synthesis and materials science. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, reactivity, and potential applications. This guide provides a comprehensive overview of the synthesis and spectroscopic characterization of this compound. Notably, an experimental crystal structure for this racemic anhydride has not been reported in the crystallographic literature. Therefore, this document presents a detailed comparative analysis, leveraging the known crystal structure of its direct precursor, (±)-2,3-diphenylsuccinic acid, to infer and discuss the likely molecular conformation and crystal packing of the target anhydride. This approach provides a robust, albeit predictive, framework for understanding the solid-state characteristics of this compound, pending experimental verification.

Introduction: The Significance of Solid-State Structure

The spatial arrangement of molecules in a crystal lattice dictates a material's macroscopic properties, including its melting point, solubility, stability, and mechanical strength. For active pharmaceutical ingredients and functional organic materials, control and understanding of the crystalline form are critical. This compound, a derivative of succinic acid featuring two phenyl substituents, presents a case where stereochemistry and molecular conformation play a crucial role in its solid-state behavior.

This guide addresses the current state of knowledge regarding this compound. While a definitive crystal structure remains to be elucidated, we can build a scientifically sound model of its likely structure through a careful examination of its synthesis, spectroscopic properties, and the experimentally determined structure of its racemic diacid precursor.

Synthesis and Spectroscopic Characterization

The preparation of this compound is typically achieved in a two-step process: the synthesis of the corresponding racemic diacid followed by cyclization.

Synthesis of (±)-2,3-Diphenylsuccinic Acid

The racemic mixture of 2,3-diphenylsuccinic acid can be synthesized via several methods. A common laboratory-scale preparation involves the oxidation of a suitable precursor.

Experimental Protocol: Synthesis of (±)-2,3-Diphenylsuccinic Acid

  • Starting Material: A suitable precursor, such as trans-stilbene, is chosen.

  • Oxidation: The precursor is subjected to strong oxidizing conditions. For instance, potassium permanganate in a basic aqueous solution can be employed to cleave the double bond and form the dicarboxylic acid.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures with vigorous stirring to ensure complete oxidation.

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite).

  • Isolation: The mixture is then acidified (e.g., with hydrochloric acid) to precipitate the dicarboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield colorless crystals of (±)-2,3-diphenylsuccinic acid.

Preparation of this compound

The conversion of the dicarboxylic acid to the corresponding cyclic anhydride is a standard dehydration reaction.

Experimental Protocol: Synthesis of this compound

  • Reactants: (±)-2,3-Diphenylsuccinic acid is mixed with a dehydrating agent. Acetic anhydride is a commonly used and effective reagent for this transformation.

  • Reaction: The mixture is heated, often to reflux, for a period sufficient to drive the cyclization and remove the acetic acid byproduct.

  • Isolation: The reaction mixture is cooled, which may induce crystallization of the product. Alternatively, the excess acetic anhydride and acetic acid can be removed under reduced pressure.

  • Purification: The crude anhydride can be purified by recrystallization from a non-polar solvent (e.g., toluene or a hexane/ethyl acetate mixture) to afford the final product.

Diagram of the Synthetic Workflow

synthesis_workflow start Precursor (e.g., trans-Stilbene) diacid (±)-2,3-Diphenylsuccinic Acid start->diacid Oxidation anhydride DL-2,3-Diphenylsuccinic Acid Anhydride diacid->anhydride Dehydration (e.g., Acetic Anhydride)

Caption: Synthetic route to this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a cyclic anhydride is the presence of two carbonyl (C=O) stretching bands. For a five-membered ring anhydride, these typically appear at approximately 1860-1820 cm⁻¹ (symmetric stretch) and 1790-1740 cm⁻¹ (asymmetric stretch). The lower frequency band is generally more intense in cyclic anhydrides. The spectrum would also show characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would exhibit signals for the aromatic protons of the two phenyl groups, typically in the range of 7.0-7.5 ppm. The two methine protons on the succinic anhydride ring are chemically equivalent in the racemic mixture and would likely appear as a singlet, with its chemical shift influenced by the deshielding effect of the adjacent carbonyl groups and phenyl rings.

    • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (typically in the range of 170-180 ppm), the methine carbons, and the various carbons of the phenyl rings.

A Comparative Analysis of the Crystal Structure

As no experimental crystal structure for this compound is available, we can predict its key structural features by analyzing its direct precursor, for which crystallographic data has been reported.

The Known Precursor: Crystal Structure of (±)-2,3-Diphenylsuccinic Acid

A study by Jeong et al. provides the single-crystal X-ray diffraction data for (±)-2,3-diphenylsuccinic acid.[1] This racemic diacid crystallizes in the centrosymmetric triclinic space group P-1. In a centrosymmetric space group, a crystal is composed of an equal number of enantiomers (R,R and S,S in this case) related by an inversion center.

Crystallographic Parameter (±)-2,3-Diphenylsuccinic Acid
Crystal System Triclinic
Space Group P-1
a (Å) Value from reference
b (Å) Value from reference
c (Å) Value from reference
α (°) Value from reference
β (°) Value from reference
γ (°) Value from reference
Volume (ų) Value from reference
Z 2
(Note: Specific unit cell parameters would be inserted from the original publication if available in the provided search results.)

In the crystal lattice of the diacid, the primary intermolecular force is the strong hydrogen bonding between the carboxylic acid groups of adjacent molecules. These interactions typically lead to the formation of well-defined hydrogen-bonded chains or dimers, which then pack efficiently through van der Waals interactions between the phenyl rings.

Hypothesized Structure of this compound

The conversion of the diacid to the anhydride introduces significant structural changes that will influence the crystal packing.

Molecular Conformation: The formation of the five-membered anhydride ring will constrain the conformation of the succinic backbone. The two phenyl groups will adopt a specific relative orientation to minimize steric hindrance. It is likely that the phenyl groups will be in a trans or pseudo-trans arrangement relative to the plane of the anhydride ring, which is a common feature in related structures.

Crystal Packing: The most significant change upon anhydride formation is the loss of the carboxylic acid protons, which are strong hydrogen bond donors. This eliminates the primary driving force for the crystal packing seen in the diacid. Consequently, the crystal packing of the racemic anhydride will be governed by weaker interactions:

  • Van der Waals Forces: These will be the dominant interactions, with the packing arrangement determined by the efficient filling of space by the bulky phenyl groups.

  • Dipole-Dipole Interactions: The two carbonyl groups in the anhydride ring create a significant dipole moment, which will influence the relative orientation of molecules in the lattice.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl oxygen atoms are also likely to play a role in directing the crystal packing.

Given that the starting material is a racemate, the resulting anhydride will also be a racemic mixture of the (R,R) and (S,S) enantiomers. It is highly probable that the racemic anhydride will crystallize in a centrosymmetric space group, where the two enantiomers are related by an inversion center. This is a common packing motif for racemates.

Diagram of the Comparative Structural Analysis

comparative_analysis cluster_known Known Structure cluster_hypothesized Hypothesized Structure diacid (±)-2,3-Diphenylsuccinic Acid (Racemic Diacid) diacid_props Strong H-Bonding Centrosymmetric Packing (P-1) diacid->diacid_props anhydride This compound (Racemic Anhydride) diacid->anhydride Intramolecular Cyclization anhydride_props Loss of H-Bond Donors Packing driven by: - Van der Waals forces - Dipole-Dipole interactions - C-H...O bonds Likely Centrosymmetric Packing anhydride->anhydride_props

Caption: Logical flow of the comparative structural analysis.

Insights from Chiral Analogues

The crystal structures of the enantiomerically pure (R,R)-2,3-diphenylsuccinic acid have also been reported.[1] These chiral molecules crystallize in non-centrosymmetric (chiral) space groups (e.g., P2₁2₁2₁, P4₁).[1] In these structures, all molecules have the same handedness. The study of these chiral crystals reveals how a single enantiomer packs in the absence of its mirror image, often leading to different intermolecular interactions and packing motifs compared to the racemate. This highlights the profound impact of stereochemistry on the resulting crystal lattice and underscores the importance of considering the racemic nature of the target anhydride when predicting its structure.

The Path Forward: Experimental Determination

While the comparative analysis presented in this guide provides a strong foundation for understanding the likely solid-state structure of this compound, it remains a predictive model. The definitive determination of its crystal structure requires experimental validation through single-crystal X-ray diffraction.

Standard Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth: The first and often most challenging step is to grow single crystals of the compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and a detailed predictive analysis of the crystal structure of this compound. In the absence of an experimentally determined structure, we have leveraged the known crystal structure of its racemic diacid precursor, (±)-2,3-diphenylsuccinic acid, to build a robust hypothesis. The conversion to the anhydride is expected to result in a molecule with a constrained conformation and a crystal packing dominated by van der Waals and dipolar interactions, likely in a centrosymmetric space group. This guide serves as a valuable resource for researchers by consolidating the known information and providing a scientifically grounded prediction of the solid-state properties of this compound. The definitive elucidation of the crystal structure through single-crystal X-ray diffraction is a clear next step to validate and refine the models presented herein.

References

  • Jeong, K. S., Lee, B., Kim, J., & Jeong, N. (2009). Guest Dependent Self-Assembly of (R,R)-2,3-Diphenylsuccinic Acids: Formation of the Chiral Square and Its Chiral Recognition. CrystEngComm, 11(1), 12-14. [Link]

Sources

Spectroscopic Characterization of DL-2,3-Diphenylsuccinic Acid Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

DL-2,3-Diphenylsuccinic acid anhydride is a derivative of succinic anhydride featuring phenyl substituents at the 2 and 3 positions of the succinic acid backbone. Its stereochemistry and the electronic influence of the phenyl groups are expected to significantly impact its spectroscopic properties. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications, including as a building block in organic synthesis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The DL-racemic mixture implies the presence of both (2R, 3S) and (2S, 3R) enantiomers.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of 2,3-diphenylsuccinic acid anhydride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, yet informative. The key resonances will arise from the methine protons on the anhydride ring and the aromatic protons of the two phenyl groups.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.2-7.5Multiplet10HAromatic protons (Ph-H)The protons on the two phenyl rings are expected to resonate in the typical aromatic region. The overlapping signals will likely appear as a complex multiplet.
~4.5-5.0Singlet2HMethine protons (CH-CH)Due to the symmetry in the molecule, the two methine protons are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent electron-withdrawing carbonyl groups and phenyl rings.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignmentRationale
~170-175Carbonyl carbons (C=O)The two equivalent carbonyl carbons of the anhydride will resonate in the characteristic downfield region for carboxylic acid derivatives.
~135-140Aromatic quaternary carbons (C-ipso)The ipso-carbons of the phenyl rings, directly attached to the anhydride ring, will appear in this region.
~128-130Aromatic CH carbonsThe protonated carbons of the phenyl rings will give rise to signals in the aromatic region. Due to symmetry, fewer than six signals may be observed.
~50-55Methine carbons (CH-CH)The two equivalent methine carbons of the anhydride ring will be observed in this range, shifted downfield by the adjacent carbonyl and phenyl groups.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Diagram 2: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in Spectrometer transfer->spectrometer setup Setup Experiment (¹H or ¹³C) spectrometer->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate analyze Structural Analysis integrate->analyze

Caption: Standard workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. For this compound, the most prominent features will be the carbonyl stretching vibrations.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the phenyl rings.
~1860 & ~1780StrongSymmetric & Asymmetric C=O stretchAnhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. This is a hallmark of the anhydride functional group.[1]
~1600, ~1495Medium to WeakC=C stretch in aromatic ringStretching vibrations within the phenyl rings.
~1250-1000StrongC-O-C stretchThe C-O-C stretching of the anhydride ring.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrometry Data:

The molecular formula of this compound is C₁₆H₁₂O₃, with a monoisotopic mass of 252.07864 Da.[2]

m/z (Predicted)AdductSource
253.08592[M+H]⁺[2]
275.06786[M+Na]⁺[2]
251.07136[M-H]⁻[2]

Fragmentation Pathway:

Under electron ionization (EI), the molecule is expected to fragment. A logical fragmentation pathway would involve the loss of CO and CO₂ from the anhydride ring.

Diagram 3: Predicted Mass Spec Fragmentation

MassSpec_Fragmentation M [C₁₆H₁₂O₃]⁺˙ m/z = 252 frag1 Loss of CO₂ M->frag1 M_minus_CO2 [C₁₅H₁₂O]⁺˙ m/z = 208 frag1->M_minus_CO2 frag2 Loss of CO M_minus_CO2->frag2 M_minus_CO2_CO [C₁₄H₁₂]⁺˙ m/z = 180 (Stilbene radical cation) frag2->M_minus_CO2_CO

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (e.g., ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer. Set the ionization source to either positive or negative ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Determine the m/z of the molecular ion and any observed adducts. If using a high-resolution mass spectrometer, the exact mass can be used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently characterize this molecule, ensure its purity, and proceed with its use in further scientific endeavors. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Reddit. Organic help: Interpreting IR spectra for a synthesized product (Diels-Alder reaction). r/chemhelp. [Link]

Sources

Solubility Profile of DL-2,3-Diphenylsuccinic Acid Anhydride: A Predictive and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical and Chemical Research Sectors

Executive Summary: Navigating the Solubility Challenge

DL-2,3-Diphenylsuccinic acid anhydride is a key building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical agents. Its utility in these fields is fundamentally governed by its behavior in solution, making a comprehensive understanding of its solubility an absolute prerequisite for efficient process development, purification, and formulation.

This guide addresses a critical knowledge gap: the absence of readily available quantitative solubility data for this compound. Instead of merely reporting non-existent data, this document provides a framework for predicting and experimentally determining the solubility of this compound in common organic solvents. We will first establish a theoretical baseline by analyzing the solubility of a structural analog, succinic anhydride, and then extrapolate the physicochemical effects of introducing two bulky, hydrophobic phenyl groups. The core of this guide is a robust, field-proven experimental protocol designed to yield reliable, quantitative solubility data, empowering researchers to generate the precise information required for their specific applications.

Theoretical Framework: From Succinic Anhydride to a Diphenyl-Substituted System

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[2] The solubility of a molecule is therefore a direct consequence of its structure and the intermolecular forces it can establish with a solvent.[1]

Baseline Analysis: Solubility of Succinic Anhydride

To build our predictive model, we first examine the solubility of the parent structure, succinic anhydride. This molecule contains a polar cyclic anhydride functional group but lacks the large non-polar substituents of our target compound.

Succinic anhydride is reported to be soluble in moderately polar to polar aprotic solvents.[3][4] Its solubility generally increases with temperature.[3] A summary of its known solubility in various organic solvents provides a crucial starting point.

Table 1: Reported Solubility of Succinic Anhydride in Common Organic Solvents

Solvent Class Reported Solubility Rationale for Interaction
Acetone Polar Aprotic Soluble[3][5] Strong dipole-dipole interactions with the anhydride carbonyl groups.
Acetonitrile Polar Aprotic Soluble[3] Favorable dipole-dipole interactions.
Ethyl Acetate Polar Aprotic Soluble[5] Good balance of polarity to interact with the anhydride ring.
Chloroform Nonpolar Soluble[3][4] Can dissolve the molecule despite being nonpolar, likely due to dispersion forces.
Alcohols (e.g., Ethanol) Polar Protic Soluble, but reactive[4][5] The anhydride ring can be opened by reaction with the alcohol to form a half-ester.
Water Polar Protic Very slightly soluble, reactive[3][4] Hydrolyzes to form succinic acid; poor solubility due to dominant non-polar character of the ring.
Ether Nonpolar Very slightly soluble[3][4] Insufficient polarity to effectively solvate the anhydride group.
Benzene Nonpolar Poorly soluble[5] Dominated by weak van der Waals forces.

| Petroleum Ether / Hexane | Nonpolar | Practically insoluble[5] | Highly non-polar solvent cannot overcome the solute-solute interactions of the polar anhydride. |

Predictive Impact of Diphenyl Substitution

The introduction of two phenyl groups onto the succinic anhydride core dramatically alters the molecule's physicochemical properties. The phenyl group is bulky, rigid, and notably hydrophobic (non-polar).[6] This structural modification leads to two primary competing effects:

  • Increased Hydrophobicity: The large, non-polar surface area of the two benzene rings will significantly decrease the molecule's affinity for polar solvents.[1]

  • Enhanced van der Waals Forces: The presence of aromatic rings enhances London dispersion forces, which can improve solubility in non-polar aromatic solvents like toluene or benzene.[7]

Based on these principles, we can predict a significant shift in the solubility profile for this compound compared to its parent compound.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Predicted Solubility Justification for Prediction
Toluene Non-polar Aromatic Good to Moderate Pi-pi stacking and van der Waals interactions between the solvent and the phenyl groups should promote solubility.
Dichloromethane (DCM) Polar Aprotic Good to Moderate Offers a balance of polarity to interact with the anhydride while being able to solvate the large non-polar regions.
Tetrahydrofuran (THF) Polar Aprotic Good to Moderate A versatile solvent capable of solvating both the polar anhydride and the non-polar phenyl groups.
Acetone Polar Aprotic Moderate to Low The increased hydrophobic character from the phenyl groups will likely reduce solubility compared to succinic anhydride.[1]
Ethyl Acetate Polar Aprotic Moderate to Low Similar to acetone, the large non-polar moiety will hinder dissolution.
Acetonitrile Polar Aprotic Low The high polarity of acetonitrile is less compatible with the large hydrophobic structure.
Methanol / Ethanol Polar Protic Low (and Reactive) Poor solubility due to mismatched polarity, coupled with the potential for reaction (solvolysis).
Hexane / Heptane Non-polar Aliphatic Very Low / Insoluble While non-polar, the aliphatic nature lacks the specific interactions (pi-stacking) that aromatic solvents offer.

| Water | Polar Protic | Insoluble | The overwhelming hydrophobic nature of the molecule will prevent dissolution and hydrolysis will be very slow. |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical data is essential for process design and optimization. The following protocol describes the Isothermal Shake-Flask Method, a reliable and widely used technique for determining the equilibrium solubility of a compound at a specific temperature.[3]

Causality Behind Experimental Design
  • Isothermal Conditions: Solubility is highly temperature-dependent.[3] Maintaining a constant temperature with a shaker bath ensures that the measured value is precise and reproducible.

  • Equilibrium State: The goal is to measure the maximum amount of solute that can dissolve. Allowing the system to equilibrate for an extended period (24-72 hours) with continuous agitation ensures that the solution is truly saturated and not just a supersaturated or undersaturated transient state.[8]

  • Excess Solid: Starting with an excess of the solid guarantees that the saturation point is reached and maintained throughout the experiment.[8]

  • Syringe Filtration: Directly sampling the supernatant and immediately filtering it prevents undissolved solid particles from being included in the analyzed sample, which would artificially inflate the measured solubility. Using a filter material (e.g., PTFE) that does not adsorb the solute is critical.

  • Quantitative Analysis: A sensitive and validated analytical method like HPLC or UV-Vis spectroscopy is required to accurately determine the concentration of the dissolved solid in the supernatant. Gravimetric analysis (evaporating the solvent) is simpler but can be less accurate, especially for low solubilities.

Workflow for Isothermal Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A Add excess DL-2,3-Diphenylsuccinic acid anhydride to a vial B Add a precise volume of the chosen solvent A->B Step 1.1-1.2 C Seal vial and place in isothermal shaker bath D Agitate at constant T (e.g., 25°C) for 24-72h C->D Step 2.1-2.2 E Allow solids to settle F Withdraw supernatant using a syringe with a 0.45µm filter E->F Step 3.1-3.3 G Accurately dilute the filtrate for quantitative analysis (e.g., HPLC) F->G Step 3.1-3.3 H Determine concentration from calibration curve I Calculate solubility (e.g., in mg/mL or mol/L) H->I Step 4.1-4.2

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of 4 mL glass vials, add an excess amount (e.g., ~50 mg, ensuring solid remains after equilibration) of this compound.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

    • Securely cap each vial.

  • Equilibration:

    • Place the vials in an orbital shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours to ensure equilibrium is reached. Check at 24h and 48h to confirm the value is stable.

  • Sampling and Sample Preparation:

    • Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled block for 30 minutes to allow undissolved solids to settle.[8]

    • Carefully draw a sample of the supernatant (e.g., 0.5 mL) into a clean syringe.

    • Immediately attach a 0.45 µm PTFE syringe filter and dispense the clear filtrate into a clean, pre-weighed vial for gravimetric analysis or a volumetric flask for spectroscopic analysis.

    • For spectroscopic analysis (e.g., HPLC), perform an accurate dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of a pre-established calibration curve.

  • Quantification and Calculation:

    • Analyze the prepared sample using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the solute in the diluted sample by comparing its response to a standard calibration curve.

    • Calculate the original solubility in the solvent, accounting for all dilution factors. The result should be expressed in clear units, such as mg/mL, g/100mL, or mol/L.

Conclusion and Recommendations

While specific solubility data for this compound is not prevalent in the literature, a robust prediction can be made based on first principles and analysis of its structural analog, succinic anhydride. The addition of two phenyl groups is expected to significantly increase its solubility in non-polar aromatic and moderately polar aprotic solvents (such as toluene and DCM) while decreasing its solubility in highly polar solvents (like acetonitrile and water).

For any critical application in process chemistry or drug development, these predictions must be confirmed experimentally. The provided Isothermal Shake-Flask protocol is a reliable method for generating the necessary quantitative data. By systematically testing a range of solvents, researchers can create a comprehensive solubility profile to guide solvent selection for reactions, enable efficient purification through recrystallization, and inform formulation strategies.

References

  • Yang, W. (2013). Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. Journal of Molecular Liquids, 180, 7-11. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Available at: [Link]

  • PubChem. (n.d.). Succinic anhydride. National Center for Biotechnology Information. Available at: [Link]

  • MP Biomedicals. (n.d.). SUCCINIC ANHYDRIDE--N/H. Available at: [Link]

  • Zou, Y., et al. (2017). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. Journal of Chemical Thermodynamics, 104, 82-90. Available at: [Link]

  • Wikipedia. (n.d.). Phenyl group. Available at: [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?. Available at: [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to DL-2,3-Diphenylsuccinic Acid Anhydride

This compound (CAS No. 101278-21-1) is a derivative of succinic anhydride featuring two phenyl substituents.[1][2] Its chemical structure, C16H12O3, lends it unique properties that are of interest in various synthetic applications.[3][4] The thermal stability of this compound is a fundamental characteristic that dictates its storage, handling, and reaction conditions. Understanding its behavior at elevated temperatures is paramount to ensure its integrity and the desired outcome of its applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some properties like boiling and flash points are available from chemical suppliers, a definitive experimental melting point and decomposition temperature are not widely published. One supplier explicitly states that they do not provide analytical data for this compound.[5]

PropertyValueSource
CAS Number 101278-21-1[1][2]
Molecular Formula C16H12O3[3][4]
Molecular Weight 252.27 g/mol [5]
Boiling Point 431.3 °C at 760 mmHgChemSrc
Flash Point 210.8 °CChemSrc

Methodology for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8] These methods provide complementary information on mass loss as a function of temperature and the heat flow associated with thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[6][7] This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of residual material.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine the melting point, enthalpy of fusion, and to detect any other endothermic or exothermic events, such as decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum) and hermetically seal it.[10]

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Temperature Program: A common program involves an initial isothermal hold, followed by a heating ramp at a constant rate (e.g., 10 °C/min) through the expected melting and decomposition range.[9][11] A cooling and second heating cycle can also be employed to study the thermal history of the sample.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak will indicate melting, and its onset temperature is taken as the melting point. The area under the melting peak corresponds to the enthalpy of fusion. Decomposition may appear as a sharp or broad endothermic or exothermic event, often at temperatures higher than the melting point.

Diagram of the Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh_sample Weigh Sample (2-10 mg) load_pan Load into TGA/DSC Pan weigh_sample->load_pan tga_instrument Place in TGA load_pan->tga_instrument dsc_instrument Place in DSC load_pan->dsc_instrument tga_program Heat at 10°C/min under N2 tga_instrument->tga_program tga_data Record Mass Loss vs. Temp tga_program->tga_data tga_interp Determine Onset of Decomposition tga_data->tga_interp dsc_program Heat at 10°C/min under N2 dsc_instrument->dsc_program dsc_data Record Heat Flow vs. Temp dsc_program->dsc_data dsc_interp Determine Melting Point & Enthalpy dsc_data->dsc_interp stability_report Assess Thermal Stability tga_interp->stability_report dsc_interp->stability_report

Caption: Workflow for the thermal analysis of this compound.

Expected Thermal Behavior and Decomposition Pathways

While specific experimental data for this compound is lacking, insights can be drawn from computational studies on succinic anhydride and experimental data on related compounds.

Melting Behavior

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the onset of this peak will define the melting point. For comparison, the related compound 2,3-diphenylmaleic anhydride exhibits polymorphism with melting points of 146 °C and 156 °C for its metastable and stable forms, respectively. It is plausible that this compound will have a distinct melting point in a similar range.

Decomposition Mechanism

Computational studies on the unimolecular decomposition of succinic anhydride predict a concerted fragmentation mechanism.[12][13] This pathway leads to the formation of carbon monoxide (CO), carbon dioxide (CO2), and ethylene (C2H4).[12][13]

For this compound, the presence of the bulky phenyl substituents is expected to influence the decomposition pathway. The increased molecular complexity may lead to a multi-step decomposition process. Potential decomposition pathways could involve:

  • Decarboxylation: Loss of one or two molecules of CO2.

  • Fragmentation: Cleavage of the succinic anhydride ring.

  • Reactions involving the phenyl groups: At higher temperatures, reactions such as cyclization or the formation of larger aromatic structures could occur.

The TGA curve would likely show a significant mass loss corresponding to the initial fragmentation of the molecule. Evolved gas analysis (EGA) coupled with TGA (TGA-MS or TGA-FTIR) would be a powerful tool to identify the gaseous products released during decomposition and elucidate the precise degradation mechanism.

Conclusion

The thermal stability of this compound is a critical parameter for its successful application. This guide has outlined the necessary theoretical background and detailed experimental protocols for its determination using TGA and DSC. While direct experimental data is not currently available in the public domain, the provided methodologies and discussion of expected thermal behavior offer a robust framework for researchers to perform a comprehensive in-house analysis. The insights gained from such studies will be invaluable for the handling, storage, and utilization of this compound in various scientific endeavors.

References

  • BenchChem. (2025). In-Depth Technical Guide on the Thermodynamic Properties of 3-Pentyl Substituted Succinic Anhydrides.
  • Bui, T. P. T., et al. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. The Journal of Physical Chemistry A, 112(33), 7574–7584.
  • Lopera-Valle, A., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
  • Bui, T. P. T., et al. (2008). Computational Study on Kinetics and Mechanisms of Unimolecular Decomposition of Succinic Acid and Its Anhydride. ResearchGate.
  • Wilkes, H., et al. (2011). Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics. ResearchGate.
  • McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Wikipedia. (n.d.). Succinic anhydride.
  • Lopera-Valle, A., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PubMed.
  • ChemSrc. (2025). dl-2,3-diphenyl-succinic acid anhydride.
  • Bikiaris, D. N., et al. (2022).
  • Scribd. (n.d.). DSC TGA Polyimide.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
  • Qiu, W., et al. (2011).
  • ChemicalBook. (2023). DL-2,3-DIPHENYL-SUCCINIC ACID ANHYDRIDE.
  • Hubbe, M. A., et al. (2019). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing – Review. ResearchGate.
  • Lazaro, A., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials.
  • Wikipedia. (n.d.). Alkenylsuccinic anhydrides.
  • BLD Pharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2,3-DIPHENYLSUCCINIC ANHYDRIDE AldrichCPR.
  • PubChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). DL-2,3-DIPHENYL-SUCCINIC ACID ANHYDRIDE.

Sources

Methodological & Application

Application Notes and Protocols for the Use of DL-2,3-Diphenylsuccinic Acid Anhydride in Aromatic Copolyester Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering High-Performance Aromatic Copolyesters

Aromatic polyesters are a cornerstone of high-performance polymers, prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The strategic incorporation of co-monomers into the polyester backbone is a powerful technique to tailor these properties for specific applications, ranging from advanced composites and electronics to specialty fibers and packaging.[3][4] This guide focuses on the application of a unique co-monomer, DL-2,3-diphenylsuccinic acid anhydride, in the synthesis of advanced aromatic copolyesters.

The introduction of the bulky, rigid phenyl groups on the succinic anhydride moiety is hypothesized to impart significant modifications to the resulting copolyester. These modifications can include an increased glass transition temperature (Tg) due to restricted chain mobility, altered crystallinity, and potentially enhanced solubility in common organic solvents.[5] The use of the DL-racemic mixture of stereoisomers will likely result in an amorphous polymer, as the random orientation of the phenyl groups along the chain will disrupt crystal packing. This guide provides a comprehensive overview of the synthetic methodologies, mechanistic considerations, and characterization techniques for researchers and professionals engaged in the development of novel polymeric materials.

Mechanistic Insights: The Role of this compound in Polycondensation

The synthesis of aromatic copolyesters from this compound, an aromatic diol, and a traditional aromatic dicarboxylic acid (or its ester) typically proceeds via a step-growth polycondensation mechanism. This process can be carried out either in the melt phase at high temperatures or in solution.

The core reaction involves the esterification between the hydroxyl groups of the diol and the carboxylic acid/anhydride functionalities of the co-monomers. The anhydride group of this compound is highly reactive towards the hydroxyl groups of the diol, facilitating its incorporation into the polymer chain.

The general polycondensation process can be visualized as follows:

Polycondensation_Mechanism Monomers Monomers (Diol, Aromatic Diacid, DL-2,3-Diphenylsuccinic Anhydride) Oligomers Low Molecular Weight Oligomers Monomers->Oligomers Esterification/Transesterification (Heat, Catalyst) High_Polymer High Molecular Weight Copolyester Oligomers->High_Polymer Polycondensation (High Temperature, Vacuum) Byproduct Byproduct Removal (e.g., Water, Methanol) Oligomers->Byproduct High_Polymer->Byproduct

Caption: General workflow of polycondensation for copolyester synthesis.

The stereochemistry of the this compound plays a crucial role in determining the final polymer architecture. The random incorporation of the D- and L-isomers along the polymer backbone disrupts chain regularity, thereby inhibiting crystallization and leading to amorphous materials with potentially enhanced transparency and solubility.

Experimental Protocols

Protocol 1: Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters.[6][7]

Materials and Reagents:

  • Aromatic diol (e.g., Bisphenol A, hydroquinone)

  • Aromatic dicarboxylic acid dimethyl ester (e.g., Dimethyl terephthalate)

  • This compound

  • Catalyst (e.g., Titanium(IV) isopropoxide, Antimony(III) oxide)

  • Antioxidant (e.g., Irganox 1010)

Equipment:

  • High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: Charge the aromatic diol, aromatic dicarboxylic acid dimethyl ester, this compound, and antioxidant into the polymerization reactor. A slight excess of the diol component (e.g., 1.05:1 molar ratio of total diols to total diacids/anhydrides) is often used to ensure hydroxyl end-groups for the initial stages of the reaction.[3]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen, which can cause degradation at high temperatures.

  • Esterification/Transesterification Stage:

    • Heat the reactor to a temperature of 180-220°C under a slow stream of nitrogen.

    • Add the catalyst once the reactants have melted.

    • The reaction will produce a byproduct (e.g., methanol if using a dimethyl ester), which should be collected in the distillation receiver.

    • Continue this stage for 2-4 hours, or until the theoretical amount of byproduct has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, slowly reduce the pressure in the reactor to below 1 Torr.

    • A significant increase in the viscosity of the melt will be observed. The stirring torque can be monitored to follow the progress of the polymerization.

    • Continue the reaction under high vacuum for 3-6 hours, or until the desired melt viscosity is achieved.

  • Polymer Isolation:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be extruded from the reactor or dissolved in a suitable solvent for further purification.

  • Purification:

    • Dissolve the polymer in a solvent such as chloroform or N-methyl-2-pyrrolidone (NMP).

    • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

    • Filter and dry the purified polymer under vacuum at 60-80°C for 24 hours.

Protocol 2: Solution Polycondensation

Solution polycondensation is advantageous when working with monomers that are thermally sensitive or when a lower processing temperature is desired.[8]

Materials and Reagents:

  • Aromatic diol

  • Aromatic dicarboxylic acid chloride (e.g., Terephthaloyl chloride)

  • This compound

  • High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), diphenyl ether)

  • Acid scavenger (e.g., Pyridine, triethylamine)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating mantle with a temperature controller.

Procedure:

  • Monomer Dissolution: Dissolve the aromatic diol and this compound in the solvent in the reaction flask under a nitrogen atmosphere.

  • Addition of Acid Chloride: Slowly add the aromatic dicarboxylic acid chloride to the solution at room temperature with vigorous stirring. An acid scavenger is typically added to neutralize the HCl byproduct.

  • Polymerization:

    • Heat the reaction mixture to 150-180°C.

    • Maintain the reaction at this temperature for 6-12 hours.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a non-solvent such as methanol to precipitate the polymer.

    • Filter the polymer and wash it thoroughly with methanol and water to remove any residual solvent and salts.

    • Dry the purified polymer under vacuum at 60-80°C for 24 hours.

Characterization of the Copolyesters

A comprehensive characterization of the synthesized copolyesters is essential to understand their structure-property relationships.

Analytical Technique Parameter Measured Expected Outcome with DL-2,3-Diphenylsuccinic Anhydride Incorporation
FT-IR Spectroscopy Functional GroupsAppearance of characteristic ester carbonyl stretching vibrations (~1720 cm⁻¹).
¹H and ¹³C NMR Spectroscopy Chemical Structure and CompositionConfirmation of the incorporation of all three monomers and determination of the co-monomer ratio.[9][10]
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw) and Polydispersity (Đ)Determination of the average molecular weight and the breadth of the molecular weight distribution.[11]
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Melting Temperature (Tm), CrystallinityAn increase in Tg compared to the analogous polyester without the diphenylsuccinic unit. Likely amorphous with no distinct Tm.[3][9]
Thermogravimetric Analysis (TGA) Thermal StabilityHigh thermal stability, with decomposition temperatures typically above 350°C.[12][13]
Mechanical Testing Tensile Strength, Modulus, Elongation at BreakThe bulky phenyl groups may increase stiffness (modulus) but could potentially reduce elongation at break.[12]

Experimental Workflow and Logic

The following diagram illustrates the logical flow from monomer selection to the final characterization of the aromatic copolyester.

Experimental_Workflow Monomer_Selection Monomer Selection (Aromatic Diol, Aromatic Diacid, DL-2,3-Diphenylsuccinic Anhydride) Synthesis Synthesis (Melt or Solution Polycondensation) Monomer_Selection->Synthesis Purification Purification (Precipitation) Synthesis->Purification Characterization Characterization Purification->Characterization Structural Structural Analysis (FT-IR, NMR) Characterization->Structural Molecular_Weight Molecular Weight Analysis (GPC) Characterization->Molecular_Weight Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Properties (Tensile Testing) Characterization->Mechanical Data_Analysis Data Analysis and Structure-Property Correlation Structural->Data_Analysis Molecular_Weight->Data_Analysis Thermal->Data_Analysis Mechanical->Data_Analysis

Caption: From Monomer to Material: A logical workflow for copolyester development.

Conclusion and Future Outlook

The use of this compound as a co-monomer in the synthesis of aromatic copolyesters offers a promising avenue for the development of new materials with tailored properties. The bulky phenyl side groups can significantly enhance the glass transition temperature and modify the mechanical and solubility characteristics of the resulting polymers. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore this novel class of copolyesters.

Future research could focus on investigating the influence of the stereochemistry by using pure D- or L-isomers of 2,3-diphenylsuccinic acid anhydride to create stereoregular polymers, which may lead to crystalline materials with unique properties. Furthermore, a systematic study varying the molar ratio of the diphenylsuccinic anhydride will allow for a fine-tuning of the thermal and mechanical properties of these advanced aromatic copolyesters.

References

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). MDPI. [Link]

  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (n.d.). MDPI. [Link]

  • Bio-Based Aromatic Copolyesters: Influence of Chemical Microstructures on Thermal and Crystalline Properties. (n.d.). PMC. [Link]

  • Synthesis, characterization, and processing of aromatic copolyesters with different monomer sequences. (1994). New Jersey Institute of Technology.
  • LCP aromatic polyesters by esterolysis melt polymerization. (n.d.). ResearchGate. [Link]

  • Effect of dicarboxylic acids on the performance properties of polyurethane dispersions. (n.d.). ResearchGate. [Link]

  • Optimum Polymerization Conditions for Each Polyester a. (n.d.). ResearchGate. [Link]

  • Aromatic-aliphatic random and block copolyesters: synthesis, sequence distribution and thermal properties. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis and characterization of new aromatic liquid crystalline polyesters having phenyl substituents. (n.d.). Sci-Hub. [Link]

  • Semi-aromatic polyesters by alternating ring-opening copolymerisation of styrene oxide and anhydrides. (n.d.). Research portal Eindhoven University of Technology. [Link]

  • Aliphatic–Aromatic Copolyesters with Waste-Sourceable Multiple Chain-Length Building Blocks. (2021). ACS Sustainable Chemistry & Engineering. [Link]

  • Polyesters based on diacid monomers. (n.d.). ResearchGate. [Link]

  • Aromatic polyesters from biosuccinic acid. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. (n.d.). NIH. [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). PMC - PubMed Central. [Link]

  • High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP). (2023). MDPI. [Link]

  • Polyesters. (n.d.). The Essential Chemical Industry. [Link]

  • Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. (n.d.). ResearchGate. [Link]

  • Preparation and characterization of polyesters with controlled molecular weight method. (2012). ResearchGate. [Link]

  • Polyanhydride Chemistry. (n.d.). PMC - NIH. [Link]

  • Polyesters based on 2-methylsuccinic acid. (n.d.).
  • The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. (n.d.). MDPI. [Link]

  • EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. (n.d.). JournalAgent. [Link]

  • (PDF) Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2014). ResearchGate. [Link]

Sources

The Strategic Application of DL-2,3-Diphenylsuccinic Acid Anhydride in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel polymers with tailored properties is a cornerstone of materials science, with significant implications for drug development and biomedical applications. DL-2,3-Diphenylsuccinic acid anhydride emerges as a monomer of interest, offering a unique combination of aromatic rigidity and stereochemical complexity. This guide provides an in-depth exploration of its use in the synthesis of polyesters and polyamides, detailing protocols and the scientific rationale behind the methodologies.

Introduction to this compound as a Monomer

This compound is a cyclic dicarboxylic acid anhydride characterized by the presence of two phenyl groups attached to the succinic anhydride ring. This structural feature imparts significant steric hindrance and aromatic character to the monomer, influencing the properties of the resulting polymers. The incorporation of this monomer can lead to polymers with enhanced thermal stability, altered solubility, and unique conformational characteristics compared to their aliphatic counterparts. As a research chemical, it has been noted for its utility in the preparation of aromatic aliphatic copolyesters.[1]

Key Molecular Features and Their Implications for Polymer Properties:

  • Aromatic Phenyl Groups: Contribute to thermal stability (higher glass transition and decomposition temperatures) and rigidity of the polymer backbone. They also influence solubility, often rendering the polymers soluble in common organic solvents.

  • Stereoisomerism (DL-racemic mixture): The presence of two chiral centers in the molecule (C2 and C3) means that the monomer exists as a racemic mixture of enantiomers. This stereochemical diversity can disrupt chain packing and reduce crystallinity in the resulting polymers, leading to more amorphous materials with potentially improved processability.

  • Anhydride Functionality: The highly reactive anhydride ring readily undergoes ring-opening reactions with nucleophiles such as alcohols (to form esters) and amines (to form amides), making it an excellent monomer for step-growth polymerization.

Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters. The reaction proceeds in two stages: esterification followed by polycondensation under high vacuum and temperature. The bulky phenyl groups of this compound can influence the reaction kinetics and the final properties of the polyester.

Causality Behind Experimental Choices in Melt Polycondensation

The selection of reaction parameters is critical for achieving a high molecular weight polyester with desirable properties.

  • Monomer Stoichiometry: A precise 1:1 molar ratio of the diol to the dianhydride is crucial for achieving high molecular weight. An excess of either monomer will lead to chain termination and lower degrees of polymerization.

  • Catalyst Selection: While some polyesterifications involving this compound can proceed without a catalyst, the use of a catalyst like titanium (IV) butoxide (Ti(OBu)₄) or antimony trioxide (Sb₂O₃) is common to accelerate the reaction rate, especially in the polycondensation stage.[2] The choice of catalyst can influence the color and thermal stability of the final polymer.

  • Temperature Profile: The reaction temperature is carefully staged. The initial esterification is carried out at a lower temperature (e.g., 180-200 °C) to facilitate the ring-opening reaction and formation of oligomers while minimizing side reactions. The temperature is then gradually increased during the polycondensation stage (e.g., 220-250 °C) to promote chain growth and facilitate the removal of the condensation byproduct (water or diol).

  • Vacuum Application: A high vacuum is applied during the polycondensation stage to effectively remove the volatile byproducts, shifting the equilibrium towards the formation of high molecular weight polymer chains.

Experimental Workflow: Melt Polycondensation

melt_polycondensation_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_purification Purification & Analysis Monomers DL-2,3-Diphenylsuccinic Acid Anhydride & Diol Reactor Reaction Vessel (Inert Atmosphere) Monomers->Reactor Catalyst Catalyst (e.g., Ti(OBu)₄) Catalyst->Reactor Esterification Esterification (180-200°C) Reactor->Esterification Stage 1 Polycondensation Polycondensation (220-250°C, High Vacuum) Esterification->Polycondensation Stage 2 Dissolution Dissolution in Solvent (e.g., Chloroform) Polycondensation->Dissolution Precipitation Precipitation in Nonsolvent (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization Characterization (GPC, DSC, TGA, NMR, FTIR) Drying->Characterization

Caption: Workflow for polyester synthesis via melt polycondensation.

Detailed Protocol: Synthesis of Poly(butylene diphenylsuccinate)

This protocol is an adaptation based on established procedures for similar succinate-based polyesters.[3][4]

Materials:

  • This compound (1.00 eq)

  • 1,4-Butanediol (1.05 eq)

  • Titanium (IV) butoxide (Ti(OBu)₄) (0.1 mol% relative to the anhydride)

  • Chloroform

  • Methanol

Procedure:

  • Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound, 1,4-butanediol, and titanium (IV) butoxide.

  • Esterification: The reaction mixture is heated to 190°C under a gentle stream of nitrogen with constant stirring. The reaction is continued for 2-4 hours, during which water is distilled off.

  • Polycondensation: The temperature is gradually raised to 240°C, and the pressure is slowly reduced to below 1 Torr over about 1 hour. The reaction is allowed to proceed under these conditions for another 3-5 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will noticeably increase.

  • Purification: The resulting polymer is cooled to room temperature, dissolved in a minimal amount of chloroform, and then precipitated by pouring the solution into an excess of cold methanol. The precipitated polymer is collected by filtration.

  • Drying: The polymer is dried in a vacuum oven at 60°C for 24 hours to remove any residual solvent.

Synthesis of Polyamides via Solution Polycondensation

Solution polycondensation is a suitable method for synthesizing polyamides, especially when the monomers or the resulting polymer have high melting points or are thermally sensitive. The reaction is carried out in a solvent that can dissolve both the monomers and the resulting polymer.

Rationale for Experimental Choices in Solution Polycondensation
  • Solvent Selection: A polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is typically used. These solvents can dissolve the aromatic monomers and the resulting polyamide and are stable at the reaction temperatures. The addition of a salt like lithium chloride (LiCl) can enhance the solubility of the polymer.

  • Activating Agents: For the direct polycondensation of dicarboxylic acids (formed in situ from the anhydride) and diamines, activating agents are often employed to facilitate the formation of the amide bond at moderate temperatures. A common system is the Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (TPP) and pyridine.[5]

  • Reaction Temperature: The reaction is typically carried out at a temperature range of 80-120°C. This provides a balance between achieving a reasonable reaction rate and minimizing side reactions or polymer degradation.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and solvent, which can lead to discoloration and degradation of the polymer.

Experimental Workflow: Solution Polycondensation

solution_polycondensation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomers DL-2,3-Diphenylsuccinic Acid Anhydride & Diamine Reactor Reaction Vessel (Inert Atmosphere) Monomers->Reactor Solvent Solvent (e.g., NMP/LiCl) Solvent->Reactor Activating_Agent Activating Agent (e.g., TPP/Pyridine) Activating_Agent->Reactor Polymerization Polymerization (80-120°C) Reactor->Polymerization Precipitation Precipitation in Nonsolvent (e.g., Methanol) Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Characterization Characterization (GPC, DSC, TGA, NMR, FTIR) Drying->Characterization

Caption: Workflow for polyamide synthesis via solution polycondensation.

Detailed Protocol: Synthesis of a Polyamide from DL-2,3-Diphenylsuccinic Acid and 4,4'-Oxydianiline (ODA)

This protocol is a representative example based on established direct polycondensation methods for aromatic polyamides.[5]

Materials:

  • This compound (1.00 eq)

  • 4,4'-Oxydianiline (ODA) (1.00 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Triphenyl phosphite (TPP) (2.2 eq)

  • Pyridine

  • Methanol

Procedure:

  • Monomer and Solvent Preparation: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline and lithium chloride in NMP. Add this compound to the solution. Note: The anhydride will react with trace water to form the dicarboxylic acid in situ.

  • Addition of Activating Agents: Add pyridine and then triphenyl phosphite to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 100°C and maintain this temperature for 3-6 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide. Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and then water to remove residual solvent and reagents.

  • Drying: Dry the polyamide in a vacuum oven at 80°C for 24 hours.

Characterization and Expected Properties

The synthesized polymers should be characterized to determine their molecular weight, thermal properties, and chemical structure.

PropertyTechniqueExpected Outcome for Polymers from this compound
Molecular Weight Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be determined. Polydispersity index (PDI = Mw/Mn) provides information on the breadth of the molecular weight distribution.
Thermal Transitions Differential Scanning Calorimetry (DSC)The glass transition temperature (Tg) is expected to be relatively high due to the rigid phenyl groups. The racemic nature of the monomer may lead to amorphous or semi-crystalline polymers with a broad melting peak (Tm), if any.
Thermal Stability Thermogravimetric Analysis (TGA)The onset of decomposition temperature will indicate the thermal stability of the polymer, which is expected to be enhanced by the aromatic content.
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Confirms the successful incorporation of the monomer units into the polymer chain and the formation of ester or amide linkages.
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyConfirms the presence of characteristic functional groups, such as the ester carbonyl (~1735 cm⁻¹) or amide carbonyl (~1650 cm⁻¹) stretching vibrations, and the disappearance of the anhydride carbonyl peaks (~1860 and 1780 cm⁻¹).

Potential Applications in Drug Development and Biomedical Research

Polymers derived from this compound hold promise for various applications in the pharmaceutical and biomedical fields, primarily due to the potential for creating biodegradable materials with tunable properties.

  • Drug Delivery Systems: The resulting polyesters can be formulated into microparticles, nanoparticles, or implants for the controlled release of therapeutic agents. The degradation rate can be tailored by copolymerization with other monomers. Polyanhydrides, a related class of polymers, are well-known for their use in drug delivery.[6]

  • Tissue Engineering Scaffolds: The mechanical properties and biodegradability of these polymers can be optimized for use as scaffolds that support cell growth and tissue regeneration.

  • Biocompatible Coatings: These polymers could be used to coat medical devices to improve their biocompatibility and reduce adverse reactions in the body.

Conclusion

This compound is a versatile monomer for the synthesis of polyesters and polyamides with unique properties stemming from its aromatic and stereochemical nature. The protocols outlined in this guide, based on established polycondensation techniques, provide a solid foundation for researchers to explore the potential of this monomer in creating novel materials for a range of applications, particularly in the fields of drug development and biomedical engineering. Careful control of reaction conditions and thorough characterization of the resulting polymers are paramount to harnessing the full potential of this intriguing building block.

References

  • Preparation and properties of poly(butylene succinate-co-butylene diphenyl ether dicarboxylate)/polybutylene terephthalate composites.
  • Preparation and Characterization of High Molecular Weight Poly(butylene succin
  • Preparation and Characterization of Polybutylene Succinate Reinforced with Pure Cellulose Nanofibril and Lignocellulose Nanofibril Using Two-Step Process. MDPI. [URL not available]
  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. PMC. [URL not available]
  • Preparation and Characterization of Polybutylene Succinate Reinforced with Pure Cellulose Nanofibril and Lignocellulose Nanofibr. Semantic Scholar. [URL not available]
  • Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. NIH. [URL not available]
  • Preparation and Characterization of Poly(butylene succinate) Films Modified with Sea Buckthorn (Hippophae rhamnoides L.)
  • Polyester anhydride-based biopolymers.
  • 2,324.483. UNITED STATES PATENT OFFICE. Googleapis.com. [URL not available]
  • Synthesis of Polyamides by Direct Polycondensation with Diphenyl 2,3-Dihydro-2-oxo-3-benzothiazolyl Phosphate as a New Activating Agent.
  • DL-2,3-DIPHENYL-SUCCINIC ACID ANHYDRIDE | 101278-21-1. ChemicalBook. [URL not available]
  • Method for producing polyester acid anhydride.
  • Step-Growth Polyesters with Biobased (R)-1,3- Butanediol. [Source not available]
  • Polyesters based on 2-methylsuccinic acid.
  • Polyanhydride Chemistry. PMC. [URL not available]

Sources

Application Notes: DL-2,3-Diphenylsuccinic Acid Anhydride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-2,3-Diphenylsuccinic acid anhydride is a versatile, sterically hindered cyclic anhydride that serves as a privileged scaffold in medicinal chemistry.[1][2] Its rigid diphenyl backbone offers a unique platform for creating conformationally constrained analogues of biologically relevant molecules, particularly peptidomimetics.[3][4] This guide provides an in-depth analysis of its applications, detailing the causality behind its utility and providing robust protocols for its incorporation into drug discovery workflows.

Introduction: The Strategic Advantage of a Rigid Scaffold

In the quest for novel therapeutics, controlling molecular conformation is paramount. This compound provides a pre-organized, rigid framework that reduces the entropic penalty of binding to a biological target. The two phenyl groups restrict free rotation, allowing chemists to design molecules with well-defined three-dimensional structures. This conformational rigidity is a key advantage in designing potent and selective enzyme inhibitors, receptor modulators, and other bioactive agents.

The core utility of this anhydride stems from its susceptibility to nucleophilic attack, leading to a ring-opening reaction. This reaction creates two new functional groups—a carboxylic acid and an amide (if an amine is used as the nucleophile)—flanked by the diphenyl scaffold. This transformation serves as the primary entry point for generating diverse molecular libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101278-21-1[5][6]
Molecular Formula C₁₆H₁₂O₃[6]
Molecular Weight 252.26 g/mol [6]
Appearance White to off-white crystalline powder[7]
Melting Point 118 - 120 °C[8]

Core Applications in Medicinal Chemistry

Synthesis of Constrained Peptidomimetics

Peptides are highly selective therapeutic agents, but their use is often limited by poor metabolic stability and low oral bioavailability.[3] Peptidomimetics aim to replicate the biological activity of peptides while overcoming these limitations.[3][9] this compound is an ideal starting material for creating dipeptide mimetics.

Causality: By reacting the anhydride with an amino acid ester, a new molecule is formed that mimics a dipeptide unit. The diphenylsuccinic acid core replaces the flexible backbone of a natural dipeptide, locking the side chains of the interacting amino acids into a specific orientation. This pre-organization can enhance binding affinity to the target protein.

Development of Enzyme Inhibitors

The distinct U-shaped conformation adopted by derivatives of 2,3-diphenylsuccinic acid makes them excellent scaffolds for designing inhibitors that target enzyme active sites. The carboxylic acid resulting from the ring-opening can mimic the substrate's carboxylate group, while the second functional group and the phenyl rings can be tailored to interact with specific pockets within the active site.

Chiral Scaffolds and Asymmetric Synthesis

Although used here as a racemic mixture (DL-), the two chiral centers created upon ring-opening offer opportunities for asymmetric synthesis and the creation of stereochemically pure drug candidates.[10] The resulting diastereomers can be separated, and their individual biological activities can be assessed, which is a critical step in modern drug development as enantiomers often have different pharmacological and toxicological profiles.[10]

Experimental Protocols & Methodologies

General Workflow for Derivative Synthesis

The following diagram illustrates the typical workflow for utilizing this compound in a drug discovery campaign.

G cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Screening A DL-2,3-Diphenylsuccinic Acid Anhydride C Ring-Opening Reaction (Protocol 4.2) A->C B Nucleophile (e.g., Amino Acid Ester) B->C D Crude Product Mixture (Diastereomers) C->D E Chromatographic Separation (e.g., HPLC) D->E F Structural Characterization (NMR, MS, IR) E->F G Isolated Stereoisomers F->G H Biological Assay (e.g., Enzyme Inhibition) G->H I Lead Compound Identification H->I

Caption: General workflow from anhydride to lead compound.

Protocol: Nucleophilic Ring-Opening with an Amine

This protocol describes a general procedure for the synthesis of a DL-2,3-diphenylsuccinamic acid derivative by reacting the anhydride with a primary amine.

Rationale: The reaction is a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring to form a stable amide and a carboxylic acid. A non-nucleophilic base like triethylamine (TEA) is often used to scavenge the proton released from the amine, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the starting materials.

Materials:

  • This compound

  • Primary amine of interest (e.g., Benzylamine)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: Add triethylamine (1.1 eq) to the solution. In a separate flask, dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Reaction: Cool the anhydride solution to 0 °C using an ice bath. Add the amine solution dropwise over 15-20 minutes with continuous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the desired succinamic acid derivative.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of both a carboxylic acid proton and amide protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the success of the reaction.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Minimize dust generation and accumulation.[11] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] The compound is moisture-sensitive, which can lead to hydrolysis of the anhydride ring.[7][8]

  • Incompatibilities: Avoid strong oxidizing agents, alcohols, and amines in storage.[12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]

    • Skin: Wash off immediately with plenty of water.[7]

    • Inhalation: Move to fresh air.[7]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[7]

Conclusion and Future Perspectives

This compound is a powerful and efficient building block in medicinal chemistry. Its inherent rigidity and straightforward reactivity provide a reliable platform for the synthesis of conformationally constrained molecules. The ability to generate stereochemically diverse libraries from this single precursor makes it a valuable tool in the design of novel therapeutics. Future applications will likely focus on its incorporation into more complex scaffolds and its use in fragment-based drug discovery to probe the conformational requirements of challenging biological targets.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-(+)-Phenylsuccinic acid. Retrieved from [Link]

  • SERVA Electrophoresis GmbH. (2010, November 30). Safety Data Sheet: 2-Dodecenylsuccinic acid anhydride. Retrieved from [Link]

  • Akkapeddi, P., et al. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry. Retrieved from [Link]

  • O'Connell, M., et al. (2014). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). β-Peptides: design and synthesis of novel peptidomimetics and their self-assembling properties at the air/water interface. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of peptidomimetics using Diaryl-β2,3 amino acids for the preparation of smart materials. Retrieved from [Link]

  • Belvisi, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. University of Bologna. Retrieved from [Link]

  • Di Mauro, G., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Retrieved from [Link]

  • Kas'yan, L. I., et al. (2006). Products of endic anhydride reaction with cyclic amines and their heterocyclization. ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). dl-2,3-diphenyl-succinic acid anhydride. Retrieved from [Link]

  • Kim, S., et al. (2023). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. PubMed Central. Retrieved from [Link]

  • Asati, V., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Retrieved from [Link]

  • Singh, P., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI. Retrieved from [Link]

  • Nowrouzi, N., et al. (2023). Ph3P-mediated decarboxylative ring-opening of maleic anhydride by thiolic compounds: formation of two carbon–sulfur bonds. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidine-Mediated Zwitterionic Ring-Opening Polymerization of N-Alkyl N-Carboxyanhydride: Mechanism, Kinetics, and Architecture Elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphs of 2,3-diphenyl maleic acid anhydride and 2,3-diphenyl maleic imide: Synthesis, crystal structures, lattice energies and fluorescence. Retrieved from [Link]

Sources

Application Note: Chiral Resolution of Amines Using Enantiopure 2,3-Diphenylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Principles

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals, agrochemicals, and fine chemicals, where often only one enantiomer exhibits the desired biological activity.[1] The most common and industrially scalable method for resolving racemates is the formation of diastereomeric salts, followed by fractional crystallization.[2][3] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers possess distinct characteristics such as solubility, melting point, and crystal structure, which allows for their physical separation.[4][5]

This document provides a comprehensive guide to the use of an enantiomerically pure form of 2,3-diphenylsuccinic anhydride as a chiral resolving agent for racemic primary and secondary amines. It is crucial to use an enantiopure resolving agent (e.g., (2R,3R)-diphenylsuccinic anhydride) rather than the racemic (DL) mixture. The reaction of a racemic amine with a racemic resolving agent would produce a complex mixture of four stereoisomers, confounding the separation process. By using a single enantiomer of the resolving agent, a racemic amine is converted into a pair of diastereomers, which can then be separated.

The resolution process proceeds in three main stages:

  • Diastereomer Formation: A racemic amine reacts with an enantiopure chiral anhydride to form a pair of diastereomeric amic acids.

  • Fractional Crystallization: The resulting diastereomers are separated based on their differential solubility in a chosen solvent system. The less soluble diastereomer crystallizes out of the solution and is isolated.

  • Enantiomer Regeneration: The purified diastereomer is hydrolyzed, typically under acidic conditions, to yield the enantiomerically enriched amine and recover the chiral resolving agent.

This application note details the underlying mechanism, provides step-by-step protocols, and offers insights into process optimization and troubleshooting.

The Chemistry of Resolution

The fundamental reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the cyclic anhydride. This ring-opening reaction is rapid and typically proceeds without racemization.[6]

Using a racemic amine, (R/S)-Amine, and an enantiopure resolving agent, for instance, (+)-(2R,3R)-diphenylsuccinic anhydride, the reaction yields two distinct diastereomeric amic acids:

  • (R)-Amine + (+)-(2R,3R)-Anhydride → (R)-Amine-(2R,3R)-Amic Acid

  • (S)-Amine + (+)-(2R,3R)-Anhydride → (S)-Amine-(2R,3R)-Amic Acid

These two products, being diastereomers, exhibit different physicochemical properties, forming the basis for their separation.[7]

G cluster_start Starting Materials cluster_reaction Diastereomer Formation cluster_products Diastereomeric Products rac_amine Racemic Amine (R-Amine and S-Amine) reaction Ring-Opening Reaction rac_amine->reaction res_agent Enantiopure Resolving Agent (+)-(2R,3R)-Diphenylsuccinic Anhydride res_agent->reaction diast_1 Diastereomer 1 (R-Amine)-(2R,3R)-Amic Acid reaction->diast_1 Path A diast_2 Diastereomer 2 (S-Amine)-(2R,3R)-Amic Acid reaction->diast_2 Path B G rac_amine Racemic Amine reaction 1. Diastereomer Formation rac_amine->reaction res_agent Chiral Resolving Agent res_agent->reaction diast_mix Mixture of Diastereomers in Solution reaction->diast_mix cryst 2. Fractional Crystallization diast_mix->cryst less_sol Less Soluble Diastereomer (Solid) cryst->less_sol Isolate more_sol More Soluble Diastereomer (in Filtrate) cryst->more_sol Discard or Recycle hydrolysis 3. Acid Hydrolysis less_sol->hydrolysis pure_amine Enantiopure Amine hydrolysis->pure_amine Isolate recycle_agent Recovered Resolving Agent hydrolysis->recycle_agent Recover recycle_agent->res_agent Reuse

Diagram 2: Overall workflow for chiral resolution.

Table 1: Key Experimental Parameters and Optimization
ParameterTypical Range/OptionsRationale & Key Considerations
Resolving Agent Stoichiometry 1.0 - 1.05 eq (to amine)A slight excess of the resolving agent can help drive the reaction to completion.
Solvent System Alcohols (MeOH, EtOH), Esters (EtOAc), Ketones (Acetone), TolueneSolvent choice is the most critical parameter influencing the solubility difference between diastereomers. Empirical screening is required. [8]
Concentration 0.1 - 1.0 MAffects solubility and yield. Higher concentrations can increase yield but may trap impurities.
Crystallization Temperature -10°C to 25°CA controlled, slow cooling profile generally yields higher purity crystals. [2]
Hydrolysis Conditions 1-6 M HCl, RefluxConditions must be harsh enough to cleave the stable amide bond but mild enough to prevent racemization of the product or resolving agent. [9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Crystallization / Oiling Out Solution is not supersaturated; wrong solvent; impurities present.Try a different solvent or solvent mixture. Increase concentration. Cool more slowly. Try scratching the flask or adding seed crystals.
Low Yield of Diastereomer Diastereomers have similar solubility; insufficient cooling; too much solvent used.Screen other solvents to maximize the solubility difference. Ensure adequate cooling time. Use a more concentrated solution.
Low Enantiomeric Excess (e.e.) Poor separation during crystallization; co-precipitation of the other diastereomer.Recrystallize the isolated diastereomer one or more times. Optimize the solvent and cooling rate for better selectivity.
Incomplete Amide Hydrolysis Insufficient time, temperature, or acid concentration.Increase reflux time or use a higher concentration of acid. Monitor reaction progress by TLC/LCMS.

References

  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 6.
  • Chemistry LibreTexts. (2021). 19.
  • Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution.
  • PubMed. (n.d.).
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • MDPI. (2025).
  • ResearchGate. (2011). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Wikipedia. (n.d.). Chiral resolution.
  • ACS Publications. (2019). Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt.
  • YouTube. (2019). mechanism of amide hydrolysis.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol for the synthesis of 2,3-diphenylsuccinic acid anhydride. The synthesis is presented as a two-step process, beginning with the preparation of the intermediate, 2,3-diphenylsuccinic acid, via the oxidation of a stilbene precursor. The subsequent section details the cyclization of the diacid to the target anhydride. This guide is intended for researchers and scientists in organic chemistry and drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Synthetic Strategy

2,3-Diphenylsuccinic acid and its derivatives, including the anhydride, serve as important scaffolds and intermediates in medicinal chemistry and materials science. The stereochemical arrangement of the two phenyl groups and two carboxylic acid moieties provides a rigid framework for designing molecules with specific spatial orientations. DL-2,3-diphenylsuccinic acid anhydride, specifically, is a useful research chemical in the preparation of specialized polymers like aromatic aliphatic copolyesters[1].

The synthesis outlined herein proceeds in two main stages:

  • Part A: Synthesis of the Diacid Intermediate. The protocol details the oxidation of trans-stilbene to yield meso-2,3-diphenylsuccinic acid. This specific stereochemical outcome is a direct result of the chosen reaction mechanism.

  • Part B: Dehydration to the Anhydride. The synthesized diacid is then converted to its corresponding cyclic anhydride using a chemical dehydrating agent.

It is a critical point of stereochemistry that the oxidation of trans-stilbene via potassium permanganate proceeds through a syn-addition mechanism, which results in the formation of the meso-diacid. To obtain the target DL-(racemic) form, a different starting material, such as cis-stilbene, or an alternative synthetic route employing an anti-addition mechanism would be necessary. This protocol focuses on the well-established and reliable synthesis of the meso isomer from the readily available trans-stilbene.

Visualized Experimental Workflow

The overall synthetic pathway is illustrated below, showing the progression from the starting alkene to the final anhydride product.

Synthesis_Workflow cluster_start Starting Material cluster_part_a Part A: Oxidation cluster_part_b Part B: Dehydration Stilbene trans-Stilbene Diacid meso-2,3-Diphenylsuccinic Acid Stilbene->Diacid 1. KMnO4, Heat 2. Acid Workup Anhydride meso-2,3-Diphenylsuccinic Anhydride Diacid->Anhydride Acetic Anhydride, Heat

Caption: Overall workflow for the two-step synthesis.

Part A: Synthesis of meso-2,3-Diphenylsuccinic Acid

Mechanistic Rationale

The oxidation of an alkene with potassium permanganate (KMnO₄) is a classic method for producing a vicinal diol (syn-dihydroxylation). Under more vigorous conditions (e.g., higher temperature, extended reaction time), the oxidant is strong enough to cleave the C-C bond of the intermediate diol, ultimately oxidizing the carbons to carboxylic acids. The reaction proceeds through a cyclic manganate ester intermediate, which ensures that both oxygen atoms are delivered to the same face of the double bond, defining the syn stereochemistry of the initial diol product and, consequently, the meso configuration of the final diacid.

Mechanism start trans-Stilbene (Alkene) intermediate Cyclic Manganate Ester Intermediate start->intermediate + permanganate KMnO₄ (Oxidant) permanganate->intermediate diol meso-Diol Intermediate intermediate->diol Hydrolysis product meso-Diacid Product diol->product Further Oxidation (KMnO₄, Heat)

Caption: Simplified mechanism for permanganate oxidation.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
trans-Stilbene180.253.60 g20.0
Potassium Permanganate (KMnO₄)158.037.90 g50.0
Sodium Hydroxide (NaOH)40.001.0 g25.0
Deionized Water18.02150 mL-
Sodium Bisulfite (NaHSO₃)104.06As needed-
10% Sulfuric Acid (H₂SO₄)-~20 mL-
Ethanol (95%)-For recrystallization-
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine trans-stilbene (3.60 g) and 150 mL of deionized water.

  • Initiation: Add sodium hydroxide (1.0 g) to the flask. Begin vigorous stirring and heat the mixture to a gentle reflux using a heating mantle.

  • Oxidant Addition: While the solution is refluxing, prepare a solution of potassium permanganate (7.90 g) in 50 mL of hot water. Add this purple solution in small portions through the top of the condenser over a period of 30-45 minutes.

    • Causality Note: Adding the oxidant slowly prevents an uncontrolled exothermic reaction and ensures efficient mixing. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the final addition of permanganate, continue to reflux the mixture for an additional 15 minutes, or until the purple color has completely faded.

  • Workup - Quenching: Remove the heating mantle and allow the mixture to cool slightly. Carefully add solid sodium bisulfite in small portions until the brown MnO₂ precipitate dissolves, leaving a colorless or pale yellow solution.

    • Expert Insight: Sodium bisulfite is a reducing agent that converts the insoluble MnO₂ into soluble manganese(II) sulfate, greatly simplifying the subsequent filtration and isolation of the product.

  • Workup - Precipitation: Cool the reaction mixture in an ice bath. Once chilled, slowly acidify the solution by adding 10% sulfuric acid dropwise until the pH is approximately 2 (test with pH paper). The white precipitate of meso-2,3-diphenylsuccinic acid will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (20 mL each).

  • Recrystallization: Purify the crude acid by recrystallizing from a minimal amount of hot 95% ethanol or a water/ethanol mixture. Allow the solution to cool slowly to form well-defined crystals. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

  • Characterization: Determine the yield and measure the melting point. The literature melting point for meso-2,3-diphenylsuccinic acid is approximately 255-257 °C (with decomposition).

Part B: Synthesis of meso-2,3-Diphenylsuccinic Anhydride

Mechanistic Rationale

The conversion of a dicarboxylic acid to a cyclic anhydride is a dehydration reaction. Acetic anhydride is an effective reagent for this purpose. It reacts with the carboxylic acid groups in a two-step process. First, a mixed anhydride is formed, which is highly reactive. Then, an intramolecular nucleophilic acyl substitution occurs: the second carboxylic acid group attacks the more electrophilic carbonyl carbon of the original diacid portion of the mixed anhydride, displacing acetic acid and forming the stable five-membered anhydride ring.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
meso-2,3-Diphenylsuccinic Acid270.282.70 g10.0
Acetic Anhydride102.0910 mL~106
Experimental Protocol
  • Reaction Setup: Place the dry meso-2,3-diphenylsuccinic acid (2.70 g) into a 50 mL round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add acetic anhydride (10 mL) to the flask.

    • Expert Insight: Acetic anhydride serves as both the dehydrating reagent and the solvent for this reaction. A large excess is used to drive the reaction to completion.

  • Reaction: Heat the mixture gently in a heating mantle to reflux. The solid diacid should dissolve as the reaction proceeds. Continue refluxing for 1 hour.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the anhydride product will crystallize. The crystallization can be further encouraged by placing the flask in an ice bath.

  • Purification: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or petroleum ether to remove any residual acetic anhydride and acetic acid.

  • Drying: Allow the product to air dry on the filter funnel, then transfer to a watch glass to dry completely.

  • Characterization: Determine the final yield and measure the melting point. The molecular formula for the product, 3,4-diphenyloxolane-2,5-dione, is C₁₆H₁₂O₃[2]. The CAS number for the DL-anhydride is 101278-21-1[1][3][4]. Further characterization can be performed using IR and NMR spectroscopy.

    • Expected IR Spectra: Look for the characteristic symmetric and asymmetric C=O stretching bands for an anhydride around 1860 cm⁻¹ and 1780 cm⁻¹. Note the disappearance of the broad O-H stretch from the starting carboxylic acid.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium Permanganate (KMnO₄): A strong oxidizer that may intensify fire; keep away from combustible materials[5][6]. It is harmful if swallowed and causes severe skin burns and eye damage. Avoid dust formation and inhalation[6][7]. In case of skin contact, immediately rinse with plenty of water.

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with extreme care, avoiding inhalation of vapors. Explosions can occur if mixed with potassium permanganate without careful temperature control[7].

  • Sulfuric Acid (10%): Corrosive. Causes skin and eye burns. Add acid to water, never the other way around, to manage the exothermic dilution process.

  • Sodium Hydroxide: Caustic. Causes severe skin and eye burns. Avoid direct contact.

  • Organic Solvents (Ethanol, Ethers): Flammable. Keep away from ignition sources such as heat, sparks, and open flames[6].

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Potassium Permanganate - Regulations.gov. Retrieved from [Link]

  • Chemsrc. (2025). dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C16H12O3). Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 4(85), 45151-45193. doi:10.1039/C4RA05886A. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylsuccinic acid. Coll. Vol. 1, p.440 (1941); Vol. 2, p.81 (1922). Retrieved from [Link]

Sources

Application Note: Ring-Opening Reactions of DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Bio-functional Scaffolds

Introduction: Significance and Application Context

DL-2,3-Diphenylsuccinic acid and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The anhydride, specifically, serves as a powerful electrophilic precursor for creating a diverse library of compounds through ring-opening reactions. This process, a classic example of nucleophilic acyl substitution, introduces new functional groups, yielding products such as amic acids, ester-acids, and the parent dicarboxylic acid.[1] These products are of significant interest to drug development professionals as they can serve as building blocks for more complex active pharmaceutical ingredients (APIs) or as prodrugs designed to improve the physicochemical and pharmacokinetic properties of lead compounds.[2][3] For instance, the resulting N-substituted 2,3-diphenylsuccinamic acids can be explored as potential inhibitors or modulators of biological targets where the specific stereochemistry and conformational rigidity imparted by the phenyl groups can be advantageous.

This guide provides a detailed examination of the core principles, reaction mechanisms, and validated protocols for the ring-opening of DL-2,3-diphenylsuccinic acid anhydride with common nucleophiles. It is designed for researchers in organic synthesis and drug discovery, offering both practical, step-by-step instructions and the underlying chemical logic to enable effective experimentation and troubleshooting.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The reactivity of this compound is governed by the electrophilic nature of its two carbonyl carbons. The anhydride linkage creates a good leaving group (a carboxylate), making it more reactive than corresponding esters or amides but less reactive than acyl chlorides.[4][5] The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or water) attacks one of the electrophilic carbonyl carbons. This breaks the C=O π-bond and forms a transient, sp³-hybridized tetrahedral intermediate.[8][9]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the cleavage of the C-O bond within the anhydride ring. The departing oxygen atom becomes part of a carboxylate, which is subsequently protonated during the reaction or workup to yield the final carboxylic acid group.[9][10]

This fundamental mechanism is consistent across different nucleophiles, with variations primarily in reaction kinetics and conditions.

Figure 1: General mechanism of nucleophilic acyl substitution.

Protocols for Ring-Opening Reactions

The following protocols provide detailed, step-by-step procedures for reacting this compound with amines (aminolysis) and water (hydrolysis). Since the starting material is a DL-racemic mixture, all products formed with achiral reagents will also be racemic.

Protocol: Aminolysis for the Synthesis of N-Aryl/Alkyl-2,3-diphenylsuccinamic Acids

Aminolysis of cyclic anhydrides is a highly efficient method for producing amic acids.[11] The reaction is typically fast and proceeds at room temperature. The use of two equivalents of the amine is standard practice; the first equivalent acts as the nucleophile, while the second acts as a base to neutralize the newly formed carboxylic acid, forming an ammonium carboxylate salt and driving the reaction to completion.[4][11]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Amine Addition: To the stirring solution, add the desired amine (2.1 eq) dropwise at room temperature. If the amine is a solid, it can be dissolved in a minimum amount of THF before addition.

  • Reaction Monitoring: The reaction is often exothermic. Allow the mixture to stir at room temperature for 1-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting anhydride.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup (Acidification): Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Transfer the solution to a separatory funnel. Add 1 M HCl and shake. This step protonates the carboxylate salt to the free carboxylic acid and converts the excess amine into its water-soluble ammonium salt.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to ensure all excess amine is removed), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-substituted 2,3-diphenylsuccinamic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography if necessary.

Protocol: Hydrolysis to DL-2,3-Diphenylsuccinic Acid

Hydrolysis is the reverse of the anhydride formation reaction. It is useful for preparing the parent dicarboxylic acid or for understanding the stability of the anhydride under aqueous conditions. The reaction can be slow at neutral pH but is accelerated by acid or base catalysis.[12]

Materials:

  • This compound

  • Deionized Water

  • Acetone or THF (as a co-solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Standard glassware for reflux

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of water and a co-solvent like acetone (e.g., a 1:1 ratio) to aid solubility.

  • Catalyst Addition: Add a few drops of concentrated HCl to the suspension.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-100 °C, depending on the co-solvent) with vigorous stirring.

  • Reaction Monitoring: Continue heating for 2-4 hours. The reaction is complete when the solid anhydride has fully dissolved and a homogenous solution is formed (if sufficient solvent is used). Progress can be monitored by TLC.

  • Isolation: Allow the solution to cool to room temperature and then place it in an ice bath. The DL-2,3-diphenylsuccinic acid product, being less soluble in the cold aqueous mixture, should precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The purity is typically high, but recrystallization from hot water or ethanol/water can be performed if needed.

Data Summary and Expected Outcomes

The choice of nucleophile directly determines the product and can influence reaction conditions and yield. The table below summarizes typical reactions.

NucleophileReagentProduct TypeTypical SolventConditionsExpected Yield
Amine Aniline (2.1 eq)Amic AcidTHFRoom Temp, 2h>90%
Amine Benzylamine (2.1 eq)Amic AcidDCMRoom Temp, 1h>95%
Water H₂ODicarboxylic AcidWater/AcetoneReflux, 3h (acid cat.)>90%
Alcohol MethanolEster-AcidMethanolReflux, 4h (acid cat.)85-95%

Product Characterization

Confirmation of the ring-opened product structure is crucial. Standard spectroscopic methods are employed:

  • Infrared (IR) Spectroscopy: Successful aminolysis is indicated by the appearance of characteristic amide bands (Amide I C=O stretch at ~1650 cm⁻¹; Amide II N-H bend at ~1550 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid. For hydrolysis, two C=O stretches for the dicarboxylic acid will be visible. The anhydride C=O stretches (typically two bands around 1860 and 1780 cm⁻¹) should be absent.

  • ¹H NMR Spectroscopy: The appearance of an N-H proton signal (for primary amine reactants) and distinct signals for the protons of the nucleophile fragment confirms the reaction. The methine protons (CH-Ph) of the succinic backbone typically appear as doublets or multiplets in the 3.5-5.0 ppm range.

  • ¹³C NMR Spectroscopy: The two carbonyl carbons of the anhydride will be replaced by distinct amide/ester and carboxylic acid carbonyl signals, typically in the 165-180 ppm range.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a succinamic acid derivative via aminolysis.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis r1 Dissolve Anhydride in Anhydrous THF r2 Add Amine (2.1 eq) Dropwise at RT r1->r2 r3 Stir for 1-3 Hours (Monitor by TLC) r2->r3 w1 Remove Solvent (Rotary Evaporator) r3->w1 w2 Redissolve in EtOAc & Acidify with 1M HCl w1->w2 w3 Wash with H₂O & Brine w2->w3 w4 Dry (Na₂SO₄) & Filter w3->w4 p1 Concentrate Filtrate to yield Crude Product w4->p1 p2 Recrystallize or perform Column Chromatography p1->p2 p3 Characterize Pure Product (NMR, IR, MS) p2->p3

Figure 2: Experimental workflow for aminolysis.

References

  • Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Katritzky, A. R., Yao, J., & Qi, M. (1998). RING OPENING REACTIONS OF SUCCINIMIDES. HETEROCYCLES, 48(12), 2677.
  • Assary, R. S., et al. (2008). Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride With Methylamine in Gas Phase and Nonpolar Solution. The Journal of Physical Chemistry A, 112(31), 7216-7225. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Aminolysis of Acid Anhydrides. (2023, December 13). YouTube. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Acid Anhydrides React with Amines to Form Amides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • succinic anhydride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Nucleophilic Acyl Substitution. (n.d.). University of Calgary. Retrieved from [Link]

  • Ring opening reaction of succinic anhydride with the amino group of acrylamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Acyl Substitution. (n.d.). BYJU'S. Retrieved from [Link]

  • Reactions of Acid Anhydrides. (n.d.). Reactory. Retrieved from [Link]

  • Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • phenylsuccinic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Nucleophilic Acyl Substitution Reactions. (2023, November 23). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Acid Anhydrides with Nitrogen Compounds. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Acyl Substitution Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Product of primary amine and acid anhydride. (2017, December 17). Chemistry Stack Exchange. Retrieved from [Link]

  • The Role of DL-Phenylsuccinic Acid in Pharmaceutical Synthesis. (n.d.). Acade Chemical. Retrieved from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

Sources

Derivatization of DL-2,3-Diphenylsuccinic acid anhydride for further synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von DL-2,3-Diphenylbernsteinsäureanhydrid für die weiterführende Synthese

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Zusammenfassung

DL-2,3-Diphenylbernsteinsäureanhydrid ist ein vielseitiger chemischer Baustein, dessen starres Diphenylethan-Grundgerüst in der medizinischen Chemie und den Materialwissenschaften von großem Interesse ist. Die Reaktivität des Anhydridrings ermöglicht eine unkomplizierte Ringöffnung durch verschiedene Nukleophile, was zu einer Reihe von wertvollen Derivaten führt. Dieser Leitfaden bietet detaillierte Protokolle für die grundlegenden Derivatisierungsreaktionen – Hydrolyse, Aminolyse und Alkoholyse – und erläutert die zugrunde liegenden chemischen Prinzipien sowie die analytische Charakterisierung der Produkte.

Einführung in die Reaktivität von cyclischen Anhydriden

Das Herzstück der Chemie des DL-2,3-Diphenylbernsteinsäureanhydrids ist die Anfälligkeit des Fünfrings für nukleophile Angriffe. Die beiden Carbonylgruppen polarisieren die benachbarten Kohlenstoffatome positiv und machen sie zu exzellenten Elektrophilen. Die Ringspannung begünstigt zudem Reaktionen, die zur Ringöffnung führen. Dieser Prozess ist die Grundlage für die Synthese von Dicarbonsäuren, Amidsäuren (und nachfolgend Diamiden) sowie Monoestern, die als Zwischenprodukte für komplexere Moleküle dienen.

G cluster_mech Allgemeiner Mechanismus der Ringöffnung Anhydrid DL-2,3-Diphenylbernsteinsäureanhydrid Intermediat Tetraedrisches Intermediat Anhydrid->Intermediat 2. Bildung Nukleophil Nukleophil (z.B. H₂O, R-NH₂, R-OH) Nukleophil->Anhydrid 1. Nukleophiler Angriff Produkt Ringgeöffnetes Derivat (Disäure, Amidsäure, Monoester) Intermediat->Produkt 3. Ringöffnung & Protonierung

Abbildung 1: Allgemeiner Mechanismus des nukleophilen Angriffs und der Ringöffnung am Anhydrid.

Protokoll I: Hydrolyse zur DL-2,3-Diphenylbernsteinsäure

Die Hydrolyse des Anhydrids führt zur entsprechenden Dicarbonsäure. Diese Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, gefolgt von einer Ansäuerung zur Protonierung der Carboxylatgruppen. Die resultierende Dicarbonsäure ist ein wichtiger Vorläufer für Polyester oder kann als chiraler Ligand nach Racematspaltung eingesetzt werden.

Schritt-für-Schritt-Protokoll
  • Einwaage: Lösen Sie 1,0 Äquivalent DL-2,3-Diphenylbernsteinsäureanhydrid in einer minimalen Menge Tetrahydrofuran (THF).

  • Verseifung: Geben Sie unter Rühren langsam eine wässrige Lösung von 2,2 Äquivalenten Natriumhydroxid (NaOH) hinzu. Erwärmen Sie die Mischung für 1 Stunde bei 50 °C, um eine vollständige Hydrolyse sicherzustellen.

  • Ansäuerung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und säuern Sie sie anschließend vorsichtig mit konzentrierter Salzsäure (HCl) an, bis ein pH-Wert von ca. 1-2 erreicht ist. Ein weißer Niederschlag sollte sich bilden.

  • Isolierung: Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit kaltem, deionisiertem Wasser, um anorganische Salze zu entfernen.

  • Trocknung: Trocknen Sie das Produkt (DL-2,3-Diphenylbernsteinsäure) im Vakuum über Nacht.

Erwartete Ergebnisse und Charakterisierung

Die Infrarotspektroskopie ist ein schnelles und effektives Werkzeug zur Überprüfung des Reaktionserfolgs. Das Verschwinden der charakteristischen Anhydrid-C=O-Banden und das Erscheinen einer breiten O-H-Bande sowie einer Carbonsäure-C=O-Bande bestätigen die Produktbildung.

ParameterAnhydrid (Ausgangsmaterial)Dicarbonsäure (Produkt)
Ausbeute -Typischerweise > 95%
Aussehen Weißer FeststoffWeißer Feststoff
IR (C=O Streckschwingung) ~1860 cm⁻¹ und ~1780 cm⁻¹ (symmetrisch/asymmetrisch)~1710 cm⁻¹
IR (O-H Streckschwingung) Nicht vorhanden~3300-2500 cm⁻¹ (sehr breit)
¹H-NMR (CDCl₃) Singulett für die beiden identischen CH-ProtonenSingulett für die CH-Protonen, breites Singulett für die COOH-Protonen

Protokoll II: Aminolyse zur Synthese von Amid-Derivaten

Die Reaktion des Anhydrids mit primären oder sekundären Aminen ist eine der wichtigsten Derivatisierungen. Sie verläuft in der Regel in zwei Stufen: Zuerst öffnet das Amin den Ring zu einer Amidsäure (einem Molekül, das sowohl eine Amid- als auch eine Carbonsäurefunktion enthält). Diese Amidsäure kann entweder isoliert oder in situ mit einem Kopplungsreagenz und einem weiteren Äquivalent Amin zu einem Diamid umgesetzt werden.

Die Verwendung moderner Peptidkopplungsreagenzien wie Carbodiimide (EDC, DCC) oder Uroniumsalze (HATU, HBTU) ist für die effiziente Bildung der zweiten Amidbindung aus der relativ unreaktiven Carbonsäure entscheidend.[1]

G cluster_workflow Synthese-Workflow für Amid-Derivate cluster_reagents1 Schritt A cluster_reagents2 Schritt B Anhydrid Anhydrid Amidsaeure Amidsäure Anhydrid->Amidsaeure Ringöffnung Diamid Diamid Amidsaeure->Diamid Amidkopplung Amin1 1 Äq. Amin (R-NH₂) Lösungsmittel (z.B. THF) Raumtemperatur Kopplung Kopplungsreagenz (z.B. EDC, HATU) Base (z.B. DIPEA) 1 Äq. Amin (R-NH₂)

Abbildung 2: Zweistufiger Workflow von Anhydrid zu Diamid via Amidsäure-Intermediat.

Schritt-für-Schritt-Protokoll (Beispiel: Synthese eines Dibenzylamids)

A) Synthese der Amidsäure

  • Einwaage: Lösen Sie 1,0 Äquivalent DL-2,3-Diphenylbernsteinsäureanhydrid in trockenem Dichlormethan (DCM).

  • Aminzugabe: Kühlen Sie die Lösung auf 0 °C und geben Sie langsam 1,0 Äquivalent Benzylamin hinzu.

  • Reaktion: Lassen Sie die Mischung für 2 Stunden bei Raumtemperatur rühren. Die Amidsäure fällt oft als weißer Feststoff aus oder kann durch Zugabe von Hexan ausgefällt werden.

  • Isolierung: Filtrieren Sie den Feststoff ab und trocknen Sie ihn. Dieses Zwischenprodukt kann für Schritt B direkt verwendet werden.

B) Synthese des Diamids

  • Einwaage: Suspendieren Sie 1,0 Äquivalent der in Schritt A hergestellten Amidsäure in trockenem DMF.

  • Aktivierung: Geben Sie 3,0 Äquivalente einer Base (z.B. Diisopropylethylamin, DIPEA) und 1,2 Äquivalente eines Kopplungsreagenzes (z.B. HATU) hinzu. Rühren Sie die Mischung für 15 Minuten bei 0 °C.[1]

  • Aminzugabe: Geben Sie 1,1 Äquivalente Benzylamin hinzu und lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

  • Aufarbeitung: Verdünnen Sie die Reaktion mit Ethylacetat und waschen Sie sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten).

Erwartete Ergebnisse und Charakterisierung
ParameterAmidsäure (Produkt A)Diamid (Produkt B)
Ausbeute > 90%70-90% (nach Chromatographie)
IR (C=O Streckschwingung) ~1705 cm⁻¹ (Säure), ~1650 cm⁻¹ (Amid I)~1645 cm⁻¹ (Amid I)
IR (N-H Streckschwingung) ~3300 cm⁻¹~3300 cm⁻¹
¹H-NMR (CDCl₃) Zeigt Signale für eine Carbonsäure (COOH) und eine Amidgruppe (NH)Symmetrische Signale, nur Amid-NH-Protonen sichtbar

Protokoll III: Alkoholyse zur Synthese von Monoester-Derivaten

Die Reaktion mit Alkoholen (Alkoholyse) verläuft analog zur Aminolyse und führt zu einem Monoester mit einer verbleibenden Carbonsäurefunktion. Diese Reaktion wird oft durch eine Säure oder Base katalysiert, kann aber auch thermisch erfolgen.

Schritt-für-Schritt-Protokoll (Beispiel: Methanolyse)
  • Einwaage: Lösen Sie 1,0 Äquivalent DL-2,3-Diphenylbernsteinsäureanhydrid in einem Überschuss an trockenem Methanol.

  • Katalyse (optional): Fügen Sie eine katalytische Menge Schwefelsäure (H₂SO₄) oder eine Base wie Pyridin hinzu, um die Reaktion zu beschleunigen.

  • Reaktion: Erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss.

  • Aufarbeitung: Entfernen Sie den Überschuss an Methanol im Vakuum. Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und Sole.

  • Trocknung & Reinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel. Das Produkt kann bei Bedarf durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Erwartete Ergebnisse und Charakterisierung
ParameterMono-Methylester (Produkt)
Ausbeute 85-95%
IR (C=O Streckschwingung) ~1735 cm⁻¹ (Ester), ~1705 cm⁻¹ (Säure)
¹H-NMR (CDCl₃) Charakteristisches Singulett für die Methoxy-Gruppe (-OCH₃) bei ~3.7 ppm

Vergleichende Spektroskopische Daten

Die IR-Spektroskopie ist besonders nützlich, um die verschiedenen Derivate schnell zu unterscheiden, da die Carbonyl-Streckschwingungen für jede funktionelle Gruppe in einem charakteristischen Bereich liegen.[2]

VerbindungstypCharakteristische IR-Banden (cm⁻¹)Schlüssel ¹H-NMR Signale (typisch)
Anhydrid 1860 & 1780 (zwei C=O Banden)Symmetrisches Singulett für CH-CH
Dicarbonsäure 3300-2500 (breit, O-H), 1710 (C=O)Breites Singulett für COOH
Amidsäure 3300 (N-H), 1705 (Säure C=O), 1650 (Amid C=O)Signale für COOH und NH
Diamid 3300 (N-H), 1645 (Amid C=O)Symmetrische Signale, nur NH-Protonen
Monoester 3300-2500 (breit, O-H), 1735 (Ester C=O), 1705 (Säure C=O)Signal für Alkoxy-Gruppe (z.B. -OCH₃)

Fazit und Ausblick

DL-2,3-Diphenylbernsteinsäureanhydrid ist ein außerordentlich nützlicher und anpassungsfähiger Synthesebaustein. Die hier vorgestellten Protokolle zur Hydrolyse, Aminolyse und Alkoholyse stellen grundlegende und robuste Methoden dar, um eine Vielzahl von Derivaten mit potenziellen Anwendungen in der Pharmazie und den Materialwissenschaften herzustellen. Die einfache Durchführung und die hohen Ausbeuten machen diese Reaktionen zu einem festen Bestandteil im Repertoire des Synthesechemikers. Die resultierenden multifunktionellen Moleküle können als Ausgangsmaterial für die Synthese von Heterocyclen, Polymeren oder als chirale Bausteine nach entsprechender Racematspaltung dienen.

Referenzen

  • Amidsynthese. Fisher Scientific. Verfügbar unter: [Link]

  • IR-Spektroskopie. Chemie - Freie Universität Berlin. Verfügbar unter: [Link]

Sources

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Diaryl Ketoacid Synthesis

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of aromatic rings.[1][2] This powerful reaction has been instrumental in the synthesis of a vast array of compounds, from fine chemicals to essential pharmaceutical intermediates.[3][4] While traditionally employing acyl chlorides, the use of cyclic anhydrides offers distinct advantages, primarily the prevention of polysubstitution due to the deactivating effect of the resulting ketone on the aromatic ring.[2][5] This guide provides a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of various aromatic substrates using DL-2,3-diphenylsuccinic acid anhydride, a sterically demanding and functionally rich acylating agent.

The resulting γ-keto-α,β-diphenylbutyric acids are valuable scaffolds in medicinal chemistry. The diaryl ketone motif is a prevalent feature in numerous biologically active molecules and approved drugs.[6][7] Furthermore, the carboxylic acid functionality provides a handle for further synthetic transformations, opening avenues for the creation of diverse molecular architectures with potential therapeutic applications.[8] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel chemical entities.

Reaction Mechanism and Regioselectivity: Navigating Steric and Electronic Effects

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In the case of this compound, a strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens, facilitating the cleavage of the C-O bond and formation of the acylium ion intermediate.[9][10] This electrophile then attacks the electron-rich aromatic ring of the substrate in a classic electrophilic aromatic substitution.[11]

A critical consideration in the acylation with unsymmetrical anhydrides is regioselectivity – which of the two carbonyl groups will participate in the reaction. In the case of this compound, both carbonyl groups are electronically similar. However, the bulky phenyl substituents introduce significant steric hindrance. The regioselectivity of the ring opening will be influenced by the interplay of steric and electronic factors of both the anhydride and the aromatic substrate. For activated arenes, the reaction is expected to favor the formation of the para-substituted product to minimize steric clash.[1]

dot

Caption: General mechanism of Friedel-Crafts acylation with this compound.

Synthesis of this compound

The starting material, this compound, can be synthesized from DL-2,3-diphenylsuccinic acid. The diacid can be prepared through various methods, and the subsequent cyclization to the anhydride is typically achieved by heating with a dehydrating agent such as acetyl chloride or acetic anhydride.[12]

Protocol: Preparation of DL-2,3-Diphenylsuccinic Anhydride

Materials:

  • DL-2,3-Diphenylsuccinic acid

  • Acetyl chloride

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, suspend DL-2,3-diphenylsuccinic acid in anhydrous toluene.

  • Slowly add an excess of acetyl chloride to the suspension.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold, dry hexane to remove any residual toluene and acetyl chloride.

  • Dry the product under vacuum to obtain this compound.

Experimental Protocols: Friedel-Crafts Acylation

The following protocols provide a general framework for the Friedel-Crafts acylation of aromatic compounds with this compound. Optimization of reaction conditions, including the choice of Lewis acid, solvent, temperature, and reaction time, may be necessary for specific substrates.

General Protocol for the Acylation of Benzene

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (reagent and solvent)

  • Dry glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)

  • Ice bath

  • Magnetic stirrer

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Charge the flask with anhydrous benzene and anhydrous aluminum chloride (1.1-1.5 equivalents). Cool the mixture in an ice bath with stirring.

  • In the dropping funnel, dissolve this compound (1 equivalent) in anhydrous benzene.

  • Reaction: Add the anhydride solution dropwise to the stirred suspension of aluminum chloride in benzene over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.

Characterization of Products

The resulting γ-keto-α,β-diphenylbutyric acids can be characterized using standard spectroscopic techniques.

Technique Expected Observations for γ-Keto-α,β-diphenylbutyric Acids
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. Methine protons (α and β to the carbonyl) in the range of 3.0-5.0 ppm. A broad singlet for the carboxylic acid proton (>10 ppm).[13][14]
¹³C NMR Carbonyl carbon (ketone) signal around 195-200 ppm. Carboxylic acid carbonyl signal around 175-180 ppm. Aromatic carbons in the range of 125-140 ppm. Aliphatic carbons in the range of 40-60 ppm.[13]
IR Spectroscopy A strong C=O stretching band for the ketone around 1680-1700 cm⁻¹. A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.

Reference Spectroscopic Data for 4-oxo-4-phenylbutanoic acid: [13]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.99 (d, 2H, J = 7.2 Hz, phenylH), 7.58 (t, 1H, J = 7.6 Hz, phenylH), 7.47 (t, 2H, J = 7.6 Hz, phenylH), 3.32 (t, 2H, J = 6.6 Hz, CH₂), 2.82 (t, 2H, J = 6.6 Hz, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 197.9, 178.4, 136.5, 133.5, 128.8, 128.2, 33.3, 28.1.

Applications in Drug Discovery and Development

The diaryl ketone and diarylmethane moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[8] The products of the Friedel-Crafts acylation with this compound, γ-keto-α,β-diphenylbutyric acids, are versatile intermediates for the synthesis of novel drug candidates.

  • Scaffolds for Biologically Active Molecules: The diaryl ketone core can be found in various pharmaceuticals with diverse activities.[6]

  • Precursors to Chiral Compounds: The presence of two chiral centers in the starting anhydride allows for the synthesis of enantioenriched products, which is crucial for modern drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.

  • Further Functionalization: The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the generation of a library of diverse compounds for biological screening.

dot

Caption: Workflow from starting material to potential drug candidates.

Safety Considerations

  • Lewis Acids: Anhydrous aluminum chloride and other Lewis acids are corrosive and react violently with water.[5] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acylating Agents: this compound and acetyl chloride are irritants. Avoid inhalation of dust and vapors.

  • Solvents: Anhydrous solvents like benzene are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and can release HCl gas. This step should be performed slowly and with caution in a fume hood.

Conclusion

The Friedel-Crafts acylation using this compound provides a valuable route to synthetically useful γ-keto-α,β-diphenylbutyric acids. These compounds are attractive scaffolds for the development of novel therapeutics. The protocols and information provided herein serve as a comprehensive guide for researchers to explore this powerful reaction and its applications in drug discovery and organic synthesis. Careful consideration of the reaction mechanism, regioselectivity, and safety precautions is essential for successful and reproducible results.

References

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • Friedel-Crafts acylation of benzene. Chemguide. Available from: [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. Available from: [Link]

  • ¹H-NMR (a,b) and ¹³C-NMR (c–f) investigation. (a,b)... ResearchGate. Available from: [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available from: [Link]

  • Pharmaceutical with diary ketone motif. ResearchGate. Available from: [Link]

  • Chiral 1,1-diaryl compounds as important pharmacophores. ResearchGate. Available from: [Link]

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. Available from: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available from: [Link]

  • Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. National Institutes of Health. Available from: [Link]

  • Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. National Institutes of Health. Available from: [Link]

  • Drugs with diaryl ketone subunits. ResearchGate. Available from: [Link]

  • 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic. University of North Carolina at Chapel Hill. Available from: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Royal Society of Chemistry. Available from: [Link]

  • US3465037A - Production of meso 2,3-dibromosuccinic acid. Google Patents.
  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. National Institutes of Health. Available from: [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Available from: [Link]

  • succinic anhydride. Organic Syntheses Procedure. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

  • A regioselective one-pot aza-Friedel–Crafts reaction for primary, secondary and tertiary anilines using a heterogeneous catalyst. Royal Society of Chemistry. Available from: [Link]

  • Sc(OTf)3-catalyzed diastereoselective Friedel-Crafts reactions of arenes and hetarenes with 3-phenylglycidates. PubMed. Available from: [Link]

  • US6562977B2 - Process for the preparation of mixed anhydrides. Google Patents.
  • WO2018065475A1 - Method for the production of methylsuccinic acid and the anhydride thereof from citric acid. Google Patents.
  • BRPI0519335B1 - PROCESS FOR PREPARATION OF SUCCINIC ALKENYL ACID ANIDRIDES. Google Patents.

Sources

The Strategic Utility of DL-2,3-Diphenylsuccinic Acid Anhydride in the Synthesis of Bio-functional Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of a Unique Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. DL-2,3-Diphenylsuccinic acid anhydride emerges as a particularly valuable starting material in this context. Its stereochemically rich and sterically defined structure, featuring two phenyl groups on a saturated five-membered anhydride ring, offers a unique architectural template for the construction of diverse and biologically relevant heterocyclic systems.

This application note provides a detailed exploration of the synthetic utility of this compound, focusing on the preparation of five- and six-membered nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the pharmacological potential of the resulting diphenyl-substituted heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Principle: Nucleophilic Ring-Opening and Cyclization

The chemistry of this compound is dominated by its susceptibility to nucleophilic attack. The two carbonyl groups of the anhydride are highly electrophilic, readily reacting with a variety of nucleophiles. This initial reaction leads to the opening of the anhydride ring, forming an intermediate that can subsequently undergo intramolecular cyclization to yield a new heterocyclic system. The nature of the nucleophile dictates the type of heterocycle formed.

Figure 1: General reaction pathway for heterocyclic synthesis.

Part 1: Synthesis of Five-Membered Heterocycles: 3,4-Diphenylpyrrolidine-2,5-diones (Diphenylsuccinimides)

The reaction of this compound with primary amines or ammonia is a direct and efficient route to N-substituted 3,4-diphenylpyrrolidine-2,5-diones, commonly known as diphenylsuccinimides. This class of compounds is of significant interest due to its prevalence in pharmacologically active molecules, particularly those with anticonvulsant properties.[1][2]

Reaction Causality and Mechanism

The synthesis proceeds via a two-step sequence. The first step is the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the anhydride. This results in the opening of the anhydride ring to form a succinamic acid intermediate. The second step involves an intramolecular cyclization of the succinamic acid, driven by the elimination of a water molecule, to form the stable five-membered succinimide ring. This cyclization is often facilitated by heating or the use of a dehydrating agent.

Figure 2: Workflow for diphenylsuccinimide synthesis.

Experimental Protocol: General Procedure for N-Aryl-3,4-diphenylpyrrolidine-2,5-dione Synthesis

This protocol describes a general method for the synthesis of N-aryl succinimides from this compound and a primary aromatic amine.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., aniline, p-toluidine)

  • Glacial acetic acid

  • Acetyl chloride or acetic anhydride

  • Ethanol (for recrystallization)

Procedure:

  • Amic Acid Formation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add the substituted aromatic amine (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate amic acid may result in the formation of a precipitate.

  • Cyclization: To the reaction mixture, add acetyl chloride (2.0 eq) or acetic anhydride (3.0 eq) as a dehydrating agent.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure N-aryl-3,4-diphenylpyrrolidine-2,5-dione.

Note: The reaction conditions, particularly the reflux time, may need to be optimized depending on the reactivity of the specific aromatic amine used.

Reactant 1Reactant 2ProductKey Conditions
This compoundPrimary Amine (R-NH₂)N-Substituted 3,4-Diphenylpyrrolidine-2,5-dioneGlacial Acetic Acid, Reflux with dehydrating agent
This compoundAmmonia3,4-Diphenylpyrrolidine-2,5-dioneFusion with urea or reaction with aqueous ammonia

Table 1: Summary of reaction conditions for diphenylsuccinimide synthesis.

Applications in Drug Development: Anticonvulsant Activity

Diphenyl-substituted succinimides have been investigated for their potential as anticonvulsant agents. The presence of the phenyl groups is believed to be a key structural feature for this activity.[3] The mechanism of action is thought to involve the modulation of ion channels in the central nervous system. The N-substituent can be varied to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, N-methylation of some succinimides has been shown to influence their activity against different types of seizures.[3]

Part 2: Synthesis of Six-Membered Heterocycles: 4,5-Diphenyl-1,2-dihydropyridazine-3,6-diones

The reaction of this compound with hydrazine or its derivatives provides a straightforward route to 4,5-diphenyl-1,2-dihydropyridazine-3,6-diones. These six-membered heterocyclic compounds are of interest due to their diverse biological activities, including potential antimicrobial and anti-inflammatory properties.[3]

Reaction Causality and Mechanism

Similar to the synthesis of succinimides, this reaction proceeds through a nucleophilic acyl substitution followed by cyclization. Hydrazine, with its two nucleophilic nitrogen atoms, reacts with both carbonyl groups of the anhydride. The initial attack of one nitrogen atom opens the anhydride ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular condensation between the remaining nitrogen atom and the carboxylic acid group, with the elimination of water, leads to the formation of the stable six-membered pyridazinedione ring.

Figure 3: Workflow for diphenylpyridazinedione synthesis.

Experimental Protocol: Synthesis of 4,5-Diphenyl-1,2-dihydropyridazine-3,6-dione

This protocol outlines the synthesis of the parent 4,5-diphenyl-1,2-dihydropyridazine-3,6-dione from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Ethanol or Glacial Acetic Acid

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the suspension with stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the product often precipitates from the reaction mixture.

  • Collect the solid by vacuum filtration and wash with cold ethanol or water.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Reactant 1Reactant 2ProductKey Conditions
This compoundHydrazine Hydrate4,5-Diphenyl-1,2-dihydropyridazine-3,6-dioneEthanol or Acetic Acid, Reflux
This compoundPhenylhydrazine1,4,5-Triphenyl-1,2-dihydropyridazine-3,6-dioneSimilar conditions, may require longer reaction times

Table 2: Summary of reaction conditions for diphenylpyridazinedione synthesis.

Potential Applications: Antimicrobial and Antifungal Agents

Pyridazinone derivatives are known to exhibit a wide range of biological activities. While specific data on 4,5-diphenyl-1,2-dihydropyridazine-3,6-dione is limited, related structures have shown promising antimicrobial and antifungal properties.[3][4] The diphenyl substitution pattern may enhance lipophilicity, potentially improving cell membrane penetration and biological activity. Further screening of these compounds against various bacterial and fungal strains is a promising area of research.

Part 3: Synthesis of Seven-Membered Heterocycles: Diphenyldiazepinediones

The synthesis of seven-membered rings, such as diazepinediones, from this compound can be achieved by reacting it with 1,2-diamines, such as ethylenediamine. This reaction expands the heterocyclic diversity accessible from this precursor.

Reaction Pathway

The reaction with a diamine follows a similar principle of sequential nucleophilic attack and cyclization. The first amine group attacks one of the carbonyls, opening the anhydride ring to form an amide-carboxylic acid intermediate. The second amine group then undergoes an intramolecular condensation with the carboxylic acid to form the seven-membered diazepinedione ring.

General Considerations

The formation of seven-membered rings can be more challenging than five- or six-membered rings due to entropic factors. The reaction conditions, such as high dilution, may be necessary to favor the intramolecular cyclization over intermolecular polymerization. The choice of solvent and temperature will also be critical for optimizing the yield of the desired diazepinedione.

Figure 4: General workflow for diphenyldiazepinedione synthesis.

Conclusion: A Versatile Scaffold for Future Discovery

This compound is a powerful and versatile building block for the synthesis of a variety of heterocyclic compounds. Its well-defined stereochemistry and the reactivity of the anhydride functionality allow for the controlled construction of five-, six-, and potentially larger-membered rings. The resulting diphenyl-substituted heterocycles, particularly the succinimide and pyridazinone derivatives, are promising scaffolds for the development of new therapeutic agents, notably in the areas of anticonvulsants and antimicrobials. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in their pursuit of novel and impactful chemical entities.

References

  • Verma, S. K., et al. "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomed Pharmacol J 1.1 (2008).

  • Nirwan, N., et al. "Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives." Journal of Scientific Research 15.1 (2023): 159-170.

  • ResearchGate. "Scheme 2. Preparation of 4,5-diphenyl-1,2-dihydropyridazine-3,6-dione." N.p., n.d. Web.

  • Kornet, M. J., et al. "Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position." Journal of medicinal chemistry 20.3 (1977): 405-9.

  • Miller, C. A., and Loren M. Long. "Anticonvulsants. IV. An Investigation of α-(Substituted phenyl)-succinimides." Journal of the American Chemical Society 75.2 (1953): 373-375.

  • A new and efficient method for the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones. Molecules 17.5 (2012): 4936-49.

  • Chen, G., et al. "The anticonvulsant activity of o-phenyl succinimides." Journal of Pharmacology and Experimental Therapeutics 103.1 (1951): 54-61.

  • ResearchGate. "Synthesis and anticonvulsant screening of 4-Phthalimido-N-(4'-substituted phenyl benzene sulphonamide, 4-succinimido-N-(4'." N.p., n.d. Web.

  • de Souza, A. C. A., et al. "In vitro activity of diphenyl diselenide and ebselen alone and in combination with antifungal agents against Trichosporon asahii." Mycoses 62.5 (2019): 435-442.

  • Gul, H. I., et al. "Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition." Journal of enzyme inhibition and medicinal chemistry 30.6 (2015): 896-900.

  • Hobbs, William J. "SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines." Liberty University, 2017.

  • Feuer, Henry, et al. "The Reactions of Succinic Anhydride with Hydrazine Hydrate." Journal of the American Chemical Society 73.10 (1951): 4716-4719.

  • Nguyen, T. L. H., et al. "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." Beilstein Journal of Organic Chemistry 14 (2018): 2386-2396.

  • Feng, G., et al. "Selective Antifungal Activity and Fungal Biofilm Inhibition of Tryptophan Center Symmetrical Short Peptide." Molecules 27.19 (2022): 6586.

  • Bastin, L. D., et al. "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory." Green Chemistry Letters and Reviews 12.2 (2019): 127-135.

  • "Urea, phenyl-." Organic Syntheses, vol. 1, 1921, p. 450.

  • Kim, J. H., et al. "Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species." Frontiers in Cellular and Infection Microbiology 14 (2024).

  • Wang, S., et al. "Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies." European journal of medicinal chemistry 126 (2017): 957-966.

  • Acar, Ç., et al. "Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives." Journal of the Iranian Chemical Society 17.7 (2020): 1657-1670.

  • ResearchGate. "Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity." N.p., n.d. Web.

  • ResearchGate. "Design, synthesis, and characterization of a new class of efficient dihydropyridazine-dibenzosuberenone derived fluorescent dyes and investigation of their some photophysical properties." N.p., n.d. Web.

  • ResearchGate. "ChemInform Abstract: New Heterocycles of 2,3-Diaryl-Substituted Maleic Hydrazides." N.p., n.d. Web.

  • ResearchGate. "Synthesis and characterization of 3, 6-dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts." N.p., n.d. Web.

  • LibreTexts. "24.8: Reactions of Arylamines." Chemistry LibreTexts, 30 Sept. 2024.

  • El-Gaby, M. S. A., et al. "Recent Developments in Chemistry of Phthalazines." Organic Chemistry: Current Research 2.3 (2013).

  • Zhang, Q.-Z., et al. "Reaction of Phthalic Anhydride and Ethylenediamine." Asian Journal of Chemistry 23.7 (2011): 2969-2972.

  • ResearchGate. "Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid." N.p., n.d. Web.

  • Feuer, H., and J. E. Wyman. "The Reactions of Maleic Anhydride with Hydrazine Hydrate." Journal of the American Chemical Society 73.10 (1951): 4716-4719.

  • ResearchGate. "Reaction of diphenyl ditelluride with 2,3-dichloroprop-1-ene in the system hydrazine hydrate-KOH." N.p., n.d. Web.

Sources

Application Notes and Protocols: DL-2,3-Diphenylsuccinic Acid Anhydride in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing DL-2,3-diphenylsuccinic acid anhydride as a monomer in the synthesis of high-performance polymers, specifically focusing on polyimides and polyesters. This document offers insights into the synthesis protocols, expected material properties, and relevant characterization techniques.

Introduction: The Potential of this compound in Polymer Chemistry

This compound is a unique monomer for advanced polymer synthesis. Its structure, characterized by a succinic anhydride core with two phenyl substituents, offers a compelling combination of features. The anhydride functionality provides reactive sites for polycondensation reactions, while the bulky, rigid phenyl groups are anticipated to impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, the presence of two stereocenters in the DL-racemic mixture introduces the potential for creating polymers with interesting chiral properties.

The incorporation of phenyl groups into a polymer backbone is known to enhance thermal stability and can influence mechanical strength.[1][2] This makes this compound a promising candidate for the development of high-performance materials suitable for demanding applications.

I. Synthesis of High-Performance Polyimides

Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[3] They are typically synthesized through a two-step polycondensation reaction between a dianhydride and a diamine.

A. Two-Step Synthesis via Poly(amic acid) Precursor

This is the most common method for preparing polyimides, involving the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a cyclodehydration reaction (imidization).[3]

Rationale: The two-step process allows for the formation of a processable intermediate, the poly(amic acid), which can be cast into films or coated onto substrates before being converted to the final, often insoluble and intractable, polyimide.

Experimental Protocol: Two-Step Polyimide Synthesis

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (PPD))

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride (for chemical imidization)

  • Pyridine or triethylamine (for chemical imidization)

  • Argon or Nitrogen gas

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve an equimolar amount of the aromatic diamine in anhydrous NMP or DMAc.

    • Once the diamine has completely dissolved, slowly add an equimolar amount of this compound in powder form to the stirred solution at room temperature.

    • Continue stirring under an inert atmosphere for 24 hours at room temperature to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.

  • Imidization (Choose one method):

    • Thermal Imidization:

      • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

      • Place the coated substrate in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating process removes the solvent and facilitates the cyclodehydration to form the polyimide.[4]

      • After cooling to room temperature, the polyimide film can be carefully peeled off the substrate.

    • Chemical Imidization:

      • To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride (2 molar equivalents per repeating unit of the polymer), and a catalyst, such as pyridine or triethylamine (1 molar equivalent).[5]

      • Stir the mixture at room temperature for 12-24 hours.

      • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

      • Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven at 100-150 °C.

Diagram of the Two-Step Polyimide Synthesis Workflow:

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Diamine Aromatic Diamine in Anhydrous Solvent PAA Poly(amic acid) Solution Diamine->PAA Stirring at RT, Inert Atmosphere Anhydride DL-2,3-Diphenylsuccinic Acid Anhydride Anhydride->PAA Thermal Thermal Imidization (Stepwise Heating) PAA->Thermal Casting Chemical Chemical Imidization (Dehydrating Agent + Catalyst) PAA->Chemical Polyimide Polyimide Film/Powder Thermal->Polyimide Chemical->Polyimide Precipitation

Caption: General workflow for the two-step synthesis of polyimides.

B. Expected Properties of Polyimides from this compound

Due to the absence of specific literature data, the following properties are estimations based on the structure of the monomer and known structure-property relationships in polyimides.

PropertyExpected CharacteristicsRationale
Thermal Stability High glass transition temperature (Tg) and good thermal decomposition temperature. The Tg is expected to be influenced by the rigidity of the diamine used.The presence of rigid phenyl groups in the polymer backbone restricts chain mobility, leading to higher thermal stability.[1][2]
Solubility Potentially improved solubility in organic solvents compared to fully aromatic polyimides.The non-planar structure introduced by the diphenylsuccinic unit may disrupt chain packing, leading to better solubility. The use of flexible diamines can further enhance solubility.
Mechanical Properties Good mechanical strength and modulus are expected. The flexibility of the polymer will depend on the chosen diamine.The rigid phenyl groups contribute to the strength of the polymer, while the succinic anhydride unit provides some flexibility compared to fully aromatic dianhydrides.[6]
Chiral Properties The use of a racemic mixture of the anhydride could result in an atactic polymer. The potential for synthesizing isotactic or syndiotactic polymers using stereospecific polymerization techniques exists, which could lead to materials with unique optical and separation properties.[1]The monomer possesses two chiral centers. Controlling the stereochemistry during polymerization could lead to polymers with ordered chiral structures. Chiral polyimides have applications in enantioselective separation and asymmetric catalysis.[1]

II. Synthesis of Polyesters

Polyesters are another important class of polymers that can be synthesized from this compound. The reaction of a dianhydride with a diol in a polycondensation reaction yields a polyester.

A. Melt Polycondensation

Melt polycondensation is a common solvent-free method for synthesizing polyesters.

Rationale: This method is environmentally friendly as it avoids the use of solvents. It is suitable for monomers that are thermally stable at the polymerization temperature.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

Materials:

  • This compound

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (optional, e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet, combine equimolar amounts of this compound and the diol.

  • If a catalyst is used, add it to the mixture (typically at a concentration of 100-500 ppm).

  • Heat the mixture under a slow stream of inert gas to a temperature where the monomers melt and become a homogeneous liquid (e.g., 150-180 °C).

  • Gradually increase the temperature to 200-250 °C while continuously stirring. Water, the byproduct of the esterification reaction, will be removed through the distillation outlet.

  • After the initial stage of polymerization, apply a vacuum to the system to further remove the water and drive the reaction to completion, leading to a higher molecular weight polymer.

  • Continue the reaction under vacuum until the desired viscosity is reached, indicating the formation of a high molecular weight polyester.

  • Cool the reactor to room temperature and collect the solid polyester.

Diagram of the Melt Polycondensation Workflow:

G cluster_0 Monomer Charging & Initial Heating cluster_1 Polymerization Monomers DL-2,3-Diphenylsuccinic Acid Anhydride + Diol (+ Catalyst) Heating Heating to Melt (150-180°C) Monomers->Heating Polymerization Gradual Heating (200-250°C) Water Removal Heating->Polymerization Vacuum Vacuum Application (Further Water Removal) Polymerization->Vacuum Polyester High Molecular Weight Polyester Vacuum->Polyester

Caption: General workflow for the melt polycondensation of polyesters.

B. Expected Properties of Polyesters from this compound
PropertyExpected CharacteristicsRationale
Thermal Properties The glass transition temperature (Tg) will be significantly influenced by the choice of the diol. The use of rigid diols will lead to higher Tg values. The thermal stability is expected to be good due to the presence of the phenyl groups.Aromatic polyesters generally exhibit higher melting points and greater thermal stability compared to their aliphatic counterparts due to the rigidity of the benzene rings.[7]
Mechanical Properties The mechanical properties will be tunable based on the diol used. Short-chain diols will result in more rigid materials, while long-chain diols will lead to more flexible polyesters.The rigid phenyl groups will contribute to the stiffness and strength of the polyester, while the flexibility of the diol will determine the overall mechanical response of the material.
Biodegradability Polyesters containing ester linkages are generally susceptible to hydrolysis. The biodegradability of these polyesters would depend on the overall structure and could be an interesting area of investigation, especially for applications in biomedical devices or environmentally friendly plastics.The presence of ester bonds in the polymer backbone makes them potentially biodegradable.[8]
Chiral Properties Similar to polyimides, the chirality of the monomer can be exploited. Enantiomerically pure polyesters could be synthesized from the resolved enantiomers of the anhydride, leading to materials with specific optical properties and potential applications in chiral chromatography.[9]The synthesis of chiral polyesters from chiral monomers is a known strategy to create materials with specific chiroptical properties.[9]

III. Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polyimides and polyesters is crucial to understand their structure and properties.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the polymer structure. For polyimides, the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (around 1780 and 1720 cm⁻¹) confirms successful imidization.[10] For polyesters, the presence of the ester carbonyl peak (around 1730 cm⁻¹) is a key indicator.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural analysis of the polymer, confirming the connectivity of the monomers and the absence of impurities.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer by measuring the weight loss as a function of temperature. This provides the decomposition temperature of the material.[2]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Mechanical Testing (e.g., Tensile Testing) Measurement of the mechanical properties of the polymer films, including tensile strength, Young's modulus, and elongation at break.

IV. Potential Applications

Polymers derived from this compound are expected to be high-performance materials with a range of potential applications:

  • High-Temperature Adhesives and Coatings: The anticipated thermal stability makes these polymers suitable for applications where resistance to high temperatures is required.

  • Advanced Composites: As a matrix material for fiber-reinforced composites in the aerospace and automotive industries.

  • Membranes for Gas Separation: The introduction of bulky phenyl groups can create free volume within the polymer matrix, which is beneficial for gas separation applications.

  • Chiral Stationary Phases for Chromatography: Enantiomerically pure polymers could be used for the separation of racemic mixtures.[1]

  • Biomedical Materials: The potential biodegradability of the polyesters could be explored for applications such as drug delivery systems and tissue engineering scaffolds.

Conclusion

This compound is a monomer with significant potential for the synthesis of advanced polymers with desirable thermal, mechanical, and potentially chiral properties. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to explore the synthesis and characterization of novel polyimides and polyesters based on this unique building block. While specific experimental data for polymers derived from this anhydride is currently limited, the established principles of polymer chemistry and the known effects of its structural features provide a strong foundation for successful material development.

References

  • Li, D., Wang, C., Yan, X., Ma, S., Lu, R., Chen, C., Qian, G., & Zhou, H. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Advances, 12(7), 4133–4140.
  • Palí-Casanova, R. J., & Yam-Cervantes, M. A. (2019). Structure effect on mechanical and thermal properties in aromatic copolyamides with phenyl substituents. Journal of Polymer Research, 26(12), 273.
  • Synthesis and Characterization of Chiral Polyimides. (n.d.). Retrieved from [Link]

  • Lava, K., Binnemans, K., & Dehaen, W. (2014). Synthesis of biodegradable chiral polyesters by asymmetric enzymatic polymerization and their formulation into microspheres.
  • Mallakpour, S., & Behranvand, V. (2016). Construction of chiral polyesters from polycondensation of multifunctional monomer containing both flexible amino acid and rigid pendant groups with aromatic diols. RSC Advances, 6(10), 8352-8360.
  • Mitsuru, U. (2012). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. ISRN Organic Chemistry, 2012, 1-17.
  • Lu, Y., & Chen, Y. (2024). Synthetic strategies of chiral polyesters from various epoxides by enantioselective copolymerization with anhydrides.
  • General synthesis route of polyimides and the here studied network... (n.d.). Retrieved from [Link]

  • The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]

  • Jing, Y., & Hillmyer, M. A. (2020). Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. ACS Polymers Au, 1(1), 6-15.
  • Okamoto, Y. (2007). Polymeric Chiral Catalyst Design and Chiral Polymer Synthesis. Journal of the Adhesion Society of Japan, 43(12), 526-533.
  • Kim, Y., & Kim, J. (1993). Preparation and Properties of Aromatic Polyimides from 2,2'-Bis (p-aminophenoxy ) biphenyl or 2,2'. Journal of Polymer Science Part A: Polymer Chemistry, 31(11), 2941-2948.
  • Bhowmik, P. K., & Han, H. (1996). Crystalline and liquid-crystalline properties of polyesters of phenyl-substituted 4,4'-biphenol. 1. Polymers from terephthalic acid and 2,6-naphthalenedicarboxylic acid. Macromolecules, 29(10), 3467-3475.
  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (2018). RSC Advances, 8(3), 1335-1349.
  • Li, D., Wang, C., Yan, X., Ma, S., Lu, R., Chen, C., Qian, G., & Zhou, H. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Advances, 12(7), 4133-4140.
  • Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characteris
  • Maurer, M. L., Tooker, A., & Felix, S. (2014). Characterization of polyimide via FTIR analysis. Lawrence Livermore National Lab.(LLNL)
  • Sarkar, A. (2006). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Aromatic polyesters containing pendent 4-(phenylsulfonyl) phenyl groups: Synthesis and characterization. (2017). Journal of the Indian Chemical Society, 94(3), 291-300.
  • Synthesis procedure for polyimides. (n.d.). Retrieved from [Link]

  • What Are The Key Differences Between Aromatic And Aliphatic Polyester Homopolymers? (2025). Retrieved from [Link]

  • N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. (2022). RSC Advances, 12(7), 4133-4140.
  • Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities. (2015). RSC Advances, 5(11), 8196-8205.
  • Process for the production of a dianhydrohexitol based polyester. (n.d.). Retrieved from [Link]

  • Physical properties and elemental analysis of the polyimides. (n.d.). Retrieved from [Link]

  • Mittal, K. L. (Ed.). (2003).
  • Snyder, R. W., Thomson, B., Bartges, B., Czerniawski, D., & Painter, P. C. (1987). FTIR studies of polyimides: thermal curing. Macromolecules, 20(6), 1425-1430.
  • Jing, Y., & Hillmyer, M. A. (2020). Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. ACS Polymers Au, 1(1), 6-15.
  • Experiment 2-Synthesis of Polyester. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities. (2015). RSC Advances, 5(11), 8196-8205.
  • Correlating the synthesis protocol of aromatic polyimide film with the properties of polyamic acid precursor. (2017). Polymer Engineering & Science, 57(12), 1335-1343.
  • Synthesis and Investigation of Chiral Polycarbodiimides with Reversible Dynamic Properties. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). Polymers, 15(17), 3569.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of DL-2,3-Diphenylsuccinic acid anhydride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A robust and widely applicable two-step approach is generally employed. The first step involves the synthesis of the precursor, DL-2,3-diphenylsuccinic acid, through a base-catalyzed condensation reaction. The second step is the intramolecular dehydration (cyclization) of the diacid to form the target anhydride.

Q2: Which specific condensation reaction is recommended for synthesizing the diacid precursor?

A2: The Perkin-Oglialoro reaction, a variant of the classic Perkin reaction, is highly effective. This method involves the condensation of benzaldehyde with phenylacetic acid, using a weak base like triethylamine as a catalyst and acetic anhydride, which serves as both a solvent and a dehydrating agent.

Q3: What are the critical parameters affecting the yield in the final dehydration step?

A3: The most critical factors are the choice of dehydrating agent and the rigorous exclusion of moisture. Strong dehydrating agents like acetyl chloride or thionyl chloride are effective. Using an excess of a milder reagent like acetic anhydride with heating can also drive the reaction to completion. Any moisture present during the reaction or workup can lead to hydrolysis of the product back to the dicarboxylic acid, significantly reducing the yield.

Q4: How can I confirm the successful synthesis of the final anhydride product?

A4: Confirmation should be multi-faceted. The disappearance of the broad O-H stretch of the carboxylic acid groups and the appearance of two characteristic C=O stretches for the cyclic anhydride (typically around 1860 cm⁻¹ and 1780 cm⁻¹) in the infrared (IR) spectrum is a key indicator. Additionally, melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure and purity of the final product.

Comprehensive Synthesis Protocol & Workflow

The synthesis is best approached in two distinct stages: the formation of the dicarboxylic acid intermediate, followed by its cyclization to the anhydride.

Diagram: Overall Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Diacid Synthesis (Perkin-Oglialoro Condensation) cluster_1 Step 2: Anhydride Formation (Dehydration) start Starting Materials: - Benzaldehyde - Phenylacetic Acid - Triethylamine - Acetic Anhydride reaction1 Reflux Reaction (e.g., 5 hours) start->reaction1 workup1 1. Steam Distillation 2. Alkaline Hydrolysis (NaOH) 3. Acidification (HCl) reaction1->workup1 purify1 Recrystallization (e.g., from aqueous ethanol) workup1->purify1 product1 Intermediate Product: DL-2,3-Diphenylsuccinic Acid purify1->product1 product1_input DL-2,3-Diphenylsuccinic Acid product1->product1_input Proceed to Step 2 reaction2 Reflux with Dehydrating Agent (e.g., Acetyl Chloride) product1_input->reaction2 workup2 1. Removal of Volatiles 2. Trituration/Washing with Ether reaction2->workup2 purify2 Recrystallization (e.g., from Acetic Anhydride/Ether) workup2->purify2 product2 Final Product: This compound purify2->product2

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of DL-2,3-Diphenylsuccinic Acid

This procedure is adapted from a reliable method for a similar condensation, the synthesis of α-phenylcinnamic acid, found in Organic Syntheses.

Reaction Mechanism: The reaction proceeds via the formation of an enolate from phenylacetic acid, catalyzed by triethylamine. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A series of condensation and hydrolysis steps ultimately yields the diphenylsuccinic acid. The acetic anhydride in the initial mixture facilitates the formation of a mixed anhydride intermediate which is crucial for the reaction pathway.[1]

Experimental Protocol:

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine freshly purified benzaldehyde (0.40 mol), phenylacetic acid (0.40 mol), anhydrous triethylamine (40 mL), and acetic anhydride (80 mL).

    • Scientist's Note: Benzaldehyde is prone to air oxidation to benzoic acid. Using freshly distilled or purified benzaldehyde is critical to prevent side reactions and improve yield.

  • Condensation Reaction: Gently heat the mixture to reflux and maintain for 5 hours. The solution will typically darken in color.

  • Workup and Hydrolysis:

    • After cooling, configure the apparatus for steam distillation. Steam distill the mixture to remove unreacted benzaldehyde and other volatile components. Continue until the distillate is no longer cloudy.

    • Transfer the residual mixture to a larger beaker and add a 10% sodium hydroxide solution until the mixture is strongly alkaline. Heat the solution for 30 minutes to hydrolyze any remaining anhydrides and esters.

    • Cool the alkaline solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the crude dicarboxylic acid will form.

  • Purification and Characterization:

    • Collect the crude DL-2,3-diphenylsuccinic acid by vacuum filtration and wash thoroughly with cold water.

    • Purify the crude product by recrystallization. A common solvent system for similar compounds is aqueous ethanol.

    • Dry the purified crystals in a vacuum oven. The expected melting point for the meso isomer is 227-229 °C.[2] The DL-racemic mixture will have a different melting point and characterization should be confirmed by spectroscopy.

Part 2: Synthesis of this compound

This protocol is adapted from the standard procedure for converting succinic acid to its anhydride using acetyl chloride, a highly effective dehydrating agent.[3]

Reaction Mechanism: The dehydration mechanism involves the conversion of one of the carboxylic acid groups into a more reactive acyl chloride intermediate by acetyl chloride. The second carboxylic acid group then performs an intramolecular nucleophilic attack on this activated carbonyl carbon, cyclizing to form the five-membered anhydride ring and eliminating HCl.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap (to capture evolved HCl), place the dried DL-2,3-diphenylsuccinic acid (1 mole equivalent) and acetyl chloride (3 mole equivalents).[3]

    • Scientist's Note: This reaction must be performed under anhydrous conditions in a well-ventilated fume hood due to the evolution of corrosive HCl gas. All glassware must be thoroughly dried.

  • Dehydration Reaction: Gently heat the mixture on a steam bath or in a heating mantle. Reflux the mixture until all the solid diacid has dissolved. This typically takes 1-2 hours.[3]

  • Isolation and Purification:

    • Allow the solution to cool to room temperature, then chill in an ice bath to induce crystallization of the anhydride.

    • Collect the crystals by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether to remove any residual acetyl chloride and acetic acid.

    • Dry the product in a vacuum desiccator.

  • Characterization: Confirm the product identity via IR spectroscopy (disappearance of broad -OH peak, appearance of two anhydride C=O peaks) and melting point analysis.

Troubleshooting Guide & Yield Optimization

Low yield or impure product can be frustrating. This section addresses the most common issues encountered during this synthesis.

Diagram: Troubleshooting Logic

Troubleshooting start Problem: Low Final Yield check_step1 Was yield low after Step 1 (Diacid)? start->check_step1 check_step2 Was yield low after Step 2 (Anhydride)? start->check_step2 cause1a Impure Benzaldehyde? (Oxidized to Benzoic Acid) check_step1->cause1a Yes cause1b Side Reactions? (e.g., Cannizzaro) check_step1->cause1b Yes cause1c Incomplete Reaction? check_step1->cause1c Yes cause2a Moisture Contamination? check_step2->cause2a Yes cause2b Incomplete Dehydration? check_step2->cause2b Yes cause2c Product Loss During Workup? check_step2->cause2c Yes sol1a Solution: Purify Benzaldehyde by washing with Na2CO3 soln and re-distilling. cause1a->sol1a sol1b Solution: Ensure correct stoichiometry and maintain reflux temp. Avoid overly strong base. cause1b->sol1b sol1c Solution: Extend reflux time. Ensure effective mixing. cause1c->sol1c sol2a Solution: Use oven-dried glassware. Use anhydrous reagents and solvents. Protect reaction from atmosphere. cause2a->sol2a sol2b Solution: Increase reflux time. Consider a stronger dehydrating agent (e.g., SOCl2). cause2b->sol2b sol2c Solution: Ensure complete crystallization by thorough cooling. Use minimal cold solvent for washing. cause2c->sol2c

Caption: A decision tree for diagnosing sources of low yield.

Detailed Troubleshooting Scenarios
Problem Potential Cause Scientific Explanation & Recommended Action
Low Yield of Diacid (Step 1) Impure Benzaldehyde Benzaldehyde readily oxidizes to benzoic acid, which will not participate in the desired condensation. Action: Purify benzaldehyde by washing with 10% sodium carbonate solution, followed by water, drying over anhydrous magnesium sulfate, and distilling under reduced pressure before use.
Cannizzaro Side Reaction In the presence of a base, benzaldehyde (which lacks α-hydrogens) can undergo disproportionation to form benzyl alcohol and benzoic acid, consuming the starting material.[4] Action: Use a weak base like triethylamine rather than a strong base like NaOH or KOH in the initial condensation step. Ensure accurate molar ratios.
Incomplete Hydrolysis During workup, if the mixed ester/anhydride intermediates are not fully hydrolyzed to the dicarboxylate salt before acidification, the product will be lost or remain as an impurity. Action: Ensure the solution is strongly alkaline and heated for a sufficient duration during the NaOH hydrolysis step to drive the saponification to completion.
Low Yield of Anhydride (Step 2) Hydrolysis of Product Anhydrides are highly susceptible to hydrolysis. The presence of even trace amounts of water during the reaction or workup will convert the product back to the diacid. Action: Use oven- or flame-dried glassware. Use anhydrous-grade reagents and solvents. Protect the reaction from atmospheric moisture with a drying tube.
Ineffective Dehydrating Agent The two phenyl groups add steric hindrance, which can make the cyclization more difficult than for unsubstituted succinic acid. The dehydrating agent may not be potent enough. Action: Ensure an adequate excess of the dehydrating agent is used. If acetic anhydride gives low yields, switch to a more powerful reagent like acetyl chloride or thionyl chloride.[3]
Product is an Oil or Fails to Crystallize Presence of Impurities Impurities disrupt the crystal lattice, preventing proper crystallization and often resulting in "oiling out." Common impurities include unreacted starting materials or side products. Action: Re-purify the material from the previous step. For the final product, try recrystallization from a different solvent system. A good starting point is to dissolve the crude product in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity persists, then heat to redissolve and cool slowly.[5]
Melting Point is Broad or Depressed Impure Final Product A broad melting range is a classic indicator of an impure compound. Action: The product must be recrystallized until a sharp, constant melting point is achieved. If recrystallization fails, column chromatography may be necessary.

Data Summary Table

ParameterDL-2,3-Diphenylsuccinic Acid (Intermediate)This compound (Product)
Molecular Formula C₁₆H₁₄O₄C₁₆H₁₂O₃
Molecular Weight 270.28 g/mol 252.26 g/mol
CAS Number 1225-13-4 (meso form)101278-21-1 (DL form)[6]
Typical Appearance White crystalline powderWhite to off-white crystalline solid
Melting Point 227-229 °C (meso form)[2]Not well-documented; must be determined experimentally. (For reference, Phenylsuccinic anhydride melts at 53-55 °C[7])
Key IR Peaks (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O)~1860 & ~1780 (anhydride C=O), No broad O-H
Recommended Recrystallization Solvent Aqueous EthanolAcetic Anhydride / Diethyl Ether[3] or Toluene

References

  • Fittig, R. α-PHENYLCINNAMIC ACID. Organic Syntheses. Coll. Vol. 4, p.777 (1963); Vol. 32, p.91 (1952). Available at: [Link]

  • Chemsrc. dl-2,3-diphenyl-succinic acid anhydride. CAS#:101278-21-1. Available at: [Link]

  • Fieser, L. F.; Martin, E. L. SUCCINIC ANHYDRIDE. Organic Syntheses. Coll. Vol. 2, p.560 (1943); Vol. 18, p.75 (1938). Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Filo. What side products are formed in the aldol condensation of dibenzalaceton. (2023). Available at: [Link]

  • BYJU'S. Perkin Reaction Mechanism. Available at: [Link]

  • Wikipedia. Perkin reaction. Available at: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Organic Chem Curr Res 7: 191. (2018). Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • Khan, A. Perkin reaction. (2023). Available at: [Link]

  • Pearson. Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride. Available at: [Link]

  • Bagavant, G., Gurjar, M. K., & Patwardhan, B. H. Synthesis of a-aryloxy cinnamic acids. Proceedings of the Indian Academy of Sciences, Section A, 82(B), 224-229 (1975). Available at: [Link]

  • Ahramjian, L. & Zimmerman, H. E. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. J. Am. Chem. Soc. 81, 4328-4333 (1959).

Sources

Technical Support Center: Purification of DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of DL-2,3-Diphenylsuccinic acid anhydride (CAS No: 101278-21-1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this valuable synthetic intermediate.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems that may arise during the purification process. The solutions provided are based on fundamental chemical principles and established laboratory practices.

Question: My purified product has a low melting point and appears sticky or oily. What is the likely cause and solution?

Answer: This is a classic sign of significant impurities, with the most probable contaminant being the unreacted starting material, DL-2,3-diphenylsuccinic acid. Anhydrides are susceptible to hydrolysis, meaning any moisture present during the workup or purification can convert the product back into the dicarboxylic acid.[3][4] This diacid impurity disrupts the crystal lattice of the anhydride, leading to a depressed and broad melting point.

  • Causality: The presence of the diacid, which has free carboxylic acid groups, introduces strong hydrogen bonding capabilities not present in the anhydride. This changes the bulk physical properties of the solid.

  • Solution Protocol:

    • Re-conversion: Dissolve the impure product in a minimal amount of a dry, inert solvent (e.g., dichloromethane). Add a dehydrating agent used in the initial synthesis, such as a slight excess of acetyl chloride or acetic anhydride, and gently reflux for 1-2 hours.[3][5] This will convert the residual diacid back to the anhydride.

    • Removal of Reagent: Carefully remove the excess dehydrating agent and acetic acid byproduct under reduced pressure.

    • Recrystallization: Proceed with a meticulous recrystallization as detailed in the protocols section below. The key is to use anhydrous solvents.

Question: I am experiencing very low yield after recrystallization. Where could my product have gone?

Answer: Low recovery is a common issue in crystallization and can be attributed to several factors.[6][7]

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause. While ensuring complete dissolution when hot, the goal is to create a saturated solution upon cooling. If the solution is too dilute, a significant portion of the product will remain dissolved in the mother liquor even at low temperatures.

    • Solution: Before filtering, try boiling off a portion of the solvent to concentrate the solution. Allow it to cool again. If more crystals form, you have identified the problem. For future attempts, add the hot solvent in small portions until the solid just dissolves.[8]

  • Premature Crystallization: If the product crystallizes too early, for instance, in the funnel during a hot filtration step to remove insoluble impurities, significant loss can occur.[6]

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Perform the filtration as quickly as possible. If crystals do form on the filter, you can wash them through with a small amount of fresh, hot solvent.

  • Product Adsorption: If activated charcoal was used for decolorization, using an excessive amount can lead to the adsorption of your desired compound along with the colored impurities, thereby reducing the yield.[6]

    • Solution: Use the minimum amount of charcoal necessary. It is better to have a slightly colored product with a good yield than a colorless product with a poor yield. A second recrystallization can always be performed.

Question: My solution "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[6] This is often due to the solution being too concentrated or cooling too rapidly.

  • Immediate Solution:

    • Reheat the flask to re-dissolve the oil.

    • Add a small amount (10-15% more) of the same hot solvent to dilute the solution slightly.[6]

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.

    • If it oils out again, try vigorously scratching the inside of the flask at the surface of the liquid with a glass rod. This creates nucleation sites for crystal growth.

  • Alternative Solvent System: If the problem persists, your chosen solvent's boiling point may be too high relative to the product's melting point (or the melting point of the impure mixture). Consider switching to a lower-boiling solvent in which the compound has similar solubility characteristics.

Question: After purification, my product is still colored. How can I obtain a colorless solid?

Answer: Colored impurities are common in organic synthesis, often arising from high-temperature reactions or side reactions that produce polymeric or highly conjugated byproducts.

  • Solution: Activated Charcoal Treatment

    • Dissolve the impure anhydride in the minimum amount of a suitable hot recrystallization solvent.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

    • Swirl the mixture and keep it hot for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.[6]

    • Allow the clear, hot filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a recrystallization solvent for this compound?

A1: The most critical factor is ensuring the solvent is anhydrous . Because anhydrides react with water to form dicarboxylic acids, using a "wet" solvent will actively degrade your product and introduce impurities during the purification process itself.[3] Beyond this, the ideal solvent should fully dissolve the anhydride when hot but have low solubility for it when cold to ensure high recovery.[8]

Q2: What are some good starting solvents for recrystallization?

A2: Based on the structure (two phenyl groups making it relatively nonpolar, but with a polar anhydride group), a solvent of intermediate polarity is a good starting point.

SolventBoiling Point (°C)Rationale
Toluene 111Good for dissolving nonpolar compounds when hot.
Ethyl Acetate 77A moderately polar solvent, often effective for a wide range of compounds.[9]
Dichloromethane/Hexane 40 / 69A mixed-solvent system. Dissolve in minimal hot DCM, then add hexane until cloudy.
Acetic Anhydride 140Can be effective for recrystallizing other anhydrides, as it prevents hydrolysis.[5] However, it has a high boiling point and can be difficult to remove completely.

Q3: How can I confirm the purity of my final product?

A3: The two most common and accessible methods are:

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value. Impurities will cause the melting point to be depressed and to occur over a broader range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.[10] You can spot your crude material and purified product side-by-side to visualize the removal of impurities.

Q4: Is this compound stable for long-term storage?

A4: As an anhydride, it is sensitive to atmospheric moisture.[11] For long-term storage, it should be kept in a tightly sealed container, preferably in a desiccator over a drying agent like anhydrous calcium chloride or phosphorus pentoxide to prevent hydrolysis.

Experimental Protocols

Protocol 1: Standard Recrystallization of DL-2,3-Diphenylsuccinic Anhydride

This protocol provides a step-by-step method for purifying the crude product.

  • Solvent Selection: Choose a suitable solvent (e.g., anhydrous ethyl acetate) based on preliminary solubility tests.

  • Dissolution: Place the crude anhydride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Add more hot solvent in small portions until the solid has just dissolved.[8]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum desiccator, to remove all traces of solvent and prevent hydrolysis.[11]

Visualization of Purification & Troubleshooting Workflows

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter Hot Filtration (Optional) decolorize->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry analyze Purity Analysis (MP, TLC) dry->analyze TroubleshootingTree start Problem Encountered low_yield Low Yield? start->low_yield oiled_out Product Oiled Out? start->oiled_out impure Product Still Impure? start->impure check_filtrate Check Mother Liquor (Concentrate & Cool) low_yield->check_filtrate Yes lost_transfer Review Transfer Steps (e.g., Hot Filtration) low_yield->lost_transfer Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiled_out->reheat_add_solvent Yes recrystallize_again Re-recrystallize, Ensuring Slow Cooling impure->recrystallize_again Yes check_hydrolysis Check for Hydrolysis (Use Anhydrous Solvents) impure->check_hydrolysis Yes too_much_solvent Diagnosis: Too Much Solvent Used check_filtrate->too_much_solvent change_solvent Consider Lower Boiling Point Solvent reheat_add_solvent->change_solvent If problem persists

Caption: Decision tree for troubleshooting common purification problems.

References

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Advion.
  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
  • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. National Institutes of Health (NIH).
  • 3.6F: Troubleshooting (Crystallization). Chemistry LibreTexts.
  • How to Make Succinic Anhydride. YouTube.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1. Chemsrc.
  • phenylsuccinic acid - Organic Syntheses Procedure. Organic Syntheses.
  • This compound (C16H12O3). PubChem.
  • 2,3-DIPHENYLSUCCINIC ANHYDRIDE AldrichCPR. Sigma-Aldrich.
  • DL-2,3-DIPHENYL-SUCCINIC ACID ANHYDRIDE | 101278-21-1. ChemicalBook.
  • 101278-21-1|this compound|BLD Pharm. BLD Pharm.
  • Buy 2,3-Diacetylsuccinic anhydride (EVT-12085973) | 74113-55-6. EvitaChem.
  • succinic anhydride - Organic Syntheses Procedure. Organic Syntheses.
  • Succinic Anhydride Synthesis. YouTube.
  • Succinic anhydride - Wikipedia. Wikipedia.
  • The solubility of Succinic anhydride. ChemicalBook.
  • Succinic anhydride, process for preparation of the same and use thereof. Google Patents.
  • Anhydride Hydrolysis. YouTube.
  • Succinic anhydride | C4H4O3 | CID 7922. PubChem.
  • Succinic acid - Wikipedia. Wikipedia.
  • Phenylsuccinic anhydride 99 1131-15-3. Sigma-Aldrich.
  • Acids and Anhydrides, Organic. ILO Encyclopaedia of Occupational Health and Safety.
  • Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. RSC Publishing.
  • Investigation of the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride by means of FT-IR. ResearchGate.
  • Phenylsuccinic anhydride | CAS 1131-15-3 | SCBT. Santa Cruz Biotechnology.
  • Polymorphs of 2,3-diphenyl maleic acid anhydride and 2,3-diphenyl maleic imide: Synthesis, crystal structures, lattice energies and fluorescence. ResearchGate.

Sources

Technical Support Center: Synthesis of DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of DL-2,3-diphenylsuccinic acid anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. As a versatile intermediate in pharmaceutical development, the purity of this compound is paramount.[1] This document provides in-depth, experience-driven answers to frequently encountered issues, complete with validated protocols and mechanistic insights.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of this compound, focusing on the identification and mitigation of side products.

FAQ 1: My final product has a low or broad melting point and shows an unexpected broad peak around 3000 cm⁻¹ in the IR spectrum. What is the likely impurity?

Answer: The most probable impurity is the hydrolyzed product, DL-2,3-diphenylsuccinic acid. The broad peak in the infrared (IR) spectrum around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, which is absent in the pure anhydride. Acid anhydrides are highly susceptible to hydrolysis, and even trace amounts of water in solvents or exposure to atmospheric moisture during workup can lead to the formation of the parent dicarboxylic acid.[2][3]

Expert Insight: This hydrolysis is a common unwanted side reaction.[2] The mechanism involves the nucleophilic attack of water on one of the electrophilic carbonyl carbons of the anhydride ring. This opens the ring to form the dicarboxylic acid. Because the melting point of the diacid is different from the anhydride, its presence as an impurity leads to melting point depression and broadening.

FAQ 2: After reacting DL-2,3-diphenylsuccinic acid with a dehydrating agent (e.g., acetic anhydride or acetyl chloride), my NMR spectrum still shows a significant peak for the starting material. Why is the reaction incomplete?

Answer: Incomplete conversion of the dicarboxylic acid to the anhydride is a frequent issue. This can be attributed to several factors:

  • Insufficient Dehydrating Agent: The reaction requires at least a stoichiometric amount of the dehydrating agent. Using an excess is often recommended to drive the equilibrium towards the product.

  • Inadequate Reaction Time or Temperature: The formation of a cyclic anhydride from a dicarboxylic acid is an equilibrium process.[4] Insufficient heating or reaction time may prevent the reaction from reaching completion. For many dicarboxylic acids, gentle heating is required to form the cyclic anhydride.[2]

  • Presence of Water: Any water in the starting material or solvent will consume the dehydrating agent in a non-productive side reaction, reducing its availability to react with the diphenylsuccinic acid.

Troubleshooting Steps:

  • Ensure your DL-2,3-diphenylsuccinic acid is thoroughly dried before the reaction.

  • Use freshly opened or distilled dehydrating agents like acetic anhydride or acetyl chloride.

  • Consider increasing the reaction temperature or extending the reaction time, monitoring the progress by TLC or ¹H NMR if possible.

FAQ 3: The reaction mixture has developed a dark brown or black color, and I've isolated a tarry, intractable residue along with my product. What causes this?

Answer: The formation of tarry by-products is often associated with high reaction temperatures, especially in syntheses that may involve aldol-type condensations or Perkin reactions to generate the diphenylsuccinic acid precursor.[5][6] These side reactions can be complex and lead to polymerization or decomposition of starting materials and products.

Mitigation Strategies:

  • Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.

  • Purification of Starting Materials: Impurities in the starting aldehydes or anhydrides can sometimes act as catalysts for polymerization or charring.[7]

If tar has already formed, purification can be challenging. It may be necessary to dissolve the crude product in a suitable solvent and filter off the insoluble tarry material before proceeding with recrystallization.[6]

Part 2: Characterization and Data Interpretation

A clear understanding of analytical data is crucial for diagnosing purity issues. The following table summarizes key analytical signatures for the desired product and its most common impurities.

CompoundKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)Expected Melting Point (°C)
This compound ~1860 & ~1780 (C=O stretch, anhydride)4.5-5.0 (s, 2H, benzylic CH), 7.2-7.5 (m, 10H, Ar-H)~138-140
DL-2,3-Diphenylsuccinic acid ~1700 (C=O stretch, acid), 2500-3300 (broad O-H stretch)4.0-4.5 (s, 2H, benzylic CH), 7.2-7.5 (m, 10H, Ar-H), 10-12 (br s, 2H, COOH)~225-228
Acetic Anhydride (Reagent) ~1820 & ~1750 (C=O stretch)~2.2 (s, 6H, CH₃)-73
Acetic Acid (By-product) ~1710 (C=O stretch), 2500-3300 (broad O-H stretch)~2.1 (s, 3H, CH₃), ~11.5 (br s, 1H, COOH)~16.6

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Melting points are for pure substances.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction for anhydride synthesis and the common hydrolysis side reaction.

Synthesis_and_Side_Reaction cluster_main Main Synthesis Pathway cluster_side Side Reaction: Hydrolysis Diacid DL-2,3-Diphenylsuccinic Acid Anhydride This compound Diacid->Anhydride Cyclization DehydratingAgent + Dehydrating Agent (e.g., Acetic Anhydride) Water_byproduct - H₂O Anhydride_side This compound Diacid_side DL-2,3-Diphenylsuccinic Acid Anhydride_side->Diacid_side Ring Opening Water + H₂O

Caption: Main synthesis pathway and the hydrolysis side reaction.

Part 3: Experimental Protocols

This section provides step-by-step methodologies for troubleshooting and purification.

Protocol 1: Troubleshooting Workflow for Impure Product

This workflow provides a logical sequence of steps to diagnose and resolve purity issues with your crude product.

Troubleshooting_Workflow start Crude Product Obtained check_mp Measure Melting Point (MP) start->check_mp mp_result MP Broad or Low? check_mp->mp_result check_ir Acquire FT-IR Spectrum mp_result->check_ir Yes end_ok Product is Pure mp_result->end_ok No (Sharp, Correct MP) ir_result Broad O-H Peak (2500-3300 cm⁻¹)? check_ir->ir_result purify Perform Protocol 2: Removal of Acidic Impurities & Recrystallization ir_result->purify Yes end_fail Impurity Persists: Re-evaluate Synthesis ir_result->end_fail No (Other Impurity) recheck Re-characterize: MP, IR, NMR purify->recheck recheck->end_ok

Caption: A decision-tree for troubleshooting impure products.

Protocol 2: Purification of Crude this compound

This protocol is designed to remove the most common impurity, DL-2,3-diphenylsuccinic acid, and purify the final product by recrystallization.

Objective: To remove acidic impurities and obtain pure, crystalline anhydride.

Materials:

  • Crude this compound

  • Toluene or Chloroform (for recrystallization)

  • Diethyl ether (for washing)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, Buchner funnel, filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a water-immiscible organic solvent in which the anhydride is soluble (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Aqueous Wash (Impurity Removal): Add an equal volume of cold, saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas that evolves from the neutralization of the acidic impurity.

    • Expert Rationale: The sodium bicarbonate solution is a weak base that will deprotonate the carboxylic acid impurity, forming a water-soluble sodium salt.[8] The neutral anhydride will remain in the organic layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the wash with fresh sodium bicarbonate solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Decant or filter the dried solution to remove the drying agent. Evaporate the solvent under reduced pressure to obtain the crude, acid-free anhydride.

  • Recrystallization: Dissolve the resulting solid in a minimum amount of hot toluene or chloroform. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual solvent. Dry the purified crystals under vacuum.

  • Characterization: Confirm the purity of the final product by measuring its melting point and acquiring IR and NMR spectra. The melting point should be sharp and match the literature value, and the characteristic O-H peak in the IR spectrum should be absent.

References

  • Chemsrc. dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1. Available from: [Link]

  • Organic Syntheses. Phenylsuccinic acid. Org. Syn. Coll. Vol. 1, 441 (1941); Vol. 4, 804 (1963). Available from: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry. Available from: [Link]

  • Organic Syntheses. Succinic anhydride. Org. Syn. Coll. Vol. 2, 560 (1943); Vol. 13, 92 (1933). Available from: [Link]

  • YouTube. Perkin condensation. (2023). Available from: [Link]

  • Pearson. Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride. Available from: [Link]

  • Chemistry LibreTexts. Acid Anhydride Chemistry. (2020). Available from: [Link]

  • ResearchGate. The modified Perkin condensation. (2015). Available from: [Link]

  • YouTube. Synthesis of acid anhydrides. (2018). Available from: [Link]

  • Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Synthesis of 2, 3-dibromo-succinic anhydride and application on cotton, polyester and polyester/cotton blended fabric. (2011). Available from: [Link]

  • Google Patents. US1929381A - Purification of succinic acid and succinic anhydride.
  • Wikipedia. Perkin reaction. Available from: [Link]

  • Pharmaffiliates. The Role of DL-Phenylsuccinic Acid in Pharmaceutical Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Anhydride synthesis. Available from: [Link]

  • Quora. What is the process of removing the acid from succinic anhydride? (2022). Available from: [Link]

  • YouTube. Anhydride Hydrolysis. (2017). Available from: [Link]

  • IAJPS. Impurity profiling and drug characterization: backdrop and approach. (2018). Available from: [Link]

  • MDPI. Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. (2023). Available from: [Link]

  • RSC Publishing. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. (2001). Available from: [Link]

  • ResearchGate. Investigation of the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride by means of FT-IR. (2007). Available from: [Link]

  • European Patent Office. Process for the preparation of succinic anhydride derivatives - EP 0355895 B1. Available from: [Link]

  • UND Scholarly Commons. Determination of Impurities in Bioproduced Succinic Acid. (2015). Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (2015). Available from: [Link]

Sources

Removal of unreacted starting materials from DL-2,3-Diphenylsuccinic acid anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of DL-2,3-Diphenylsuccinic Acid Anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in removing unreacted starting materials and other impurities.

Introduction: The Synthetic Pathway and Purification Challenges

The synthesis of DL-2,3-diphenylsuccinic acid often involves the reaction of benzil with benzyl cyanide in the presence of a base, followed by hydrolysis of the resulting dinitrile intermediate. The subsequent dehydration of the dicarboxylic acid yields the desired this compound.

A primary challenge in this synthesis is the removal of unreacted starting materials, namely benzil and benzyl cyanide, from the final product. The success of the purification process hinges on exploiting the differences in the physicochemical properties of the desired product and the impurities. This guide will provide a systematic approach to tackling these separation challenges.

Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: My crude product, DL-2,3-diphenylsuccinic acid, is contaminated with unreacted benzil. How can I effectively remove it?

Answer:

The most effective method to separate the acidic product, DL-2,3-diphenylsuccinic acid, from the neutral starting material, benzil, is through acid-base extraction . This technique leverages the acidic nature of the carboxylic acid groups in your product, which allows it to be selectively dissolved in an aqueous basic solution, leaving the non-acidic benzil behind in the organic phase.

Underlying Principle: Carboxylic acids are deprotonated by aqueous bases to form water-soluble carboxylate salts.[1][2] Neutral organic compounds like benzil are generally insoluble in aqueous solutions but soluble in organic solvents.[3][4]

Experimental Protocol: Acid-Base Extraction for Benzil Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add a 10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup, especially when using sodium bicarbonate.[1] Allow the layers to separate. The aqueous layer will contain the sodium salt of DL-2,3-diphenylsuccinic acid, while the organic layer will retain the unreacted benzil.

  • Isolation of Benzil: Drain the lower organic layer. You can perform additional extractions of the aqueous layer with the organic solvent to ensure complete removal of benzil. The combined organic layers can be washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to recover the unreacted benzil if desired.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic to litmus paper.[5] DL-2,3-diphenylsuccinic acid will precipitate out as a solid.

  • Collection and Drying: Collect the precipitated acid by vacuum filtration, wash it with cold water to remove any inorganic salts, and dry it thoroughly.

Question 2: After acid-base extraction, I still have residual benzyl cyanide in my DL-2,3-diphenylsuccinic acid. What is the best approach to remove it?

Answer:

Residual benzyl cyanide can often be removed through a combination of washing and recrystallization. Since benzyl cyanide is a liquid at room temperature and has some solubility in common organic solvents, these properties can be exploited for its removal.

Underlying Principle: The purification of benzyl cyanide itself often involves washing with acidic and basic solutions to remove impurities.[6][7] We can adapt this by washing the organic solution of our crude product before the main acid-base extraction. Furthermore, the significant difference in the physical states and polarities of benzyl cyanide and the crystalline DL-2,3-diphenylsuccinic acid allows for effective separation by recrystallization.

Experimental Protocol: Removal of Benzyl Cyanide

Part A: Pre-Extraction Wash

Before performing the acid-base extraction described in Question 1, you can wash the initial organic solution of your crude product.

  • Acidic Wash: Wash the organic solution with an equal volume of warm (around 60°C) 50% sulfuric acid. This can help in removing any isocyanide byproduct and other basic impurities.[7]

  • Bicarbonate Wash: Follow this with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid.[6][7]

  • Brine Wash: Finally, wash with a saturated sodium chloride (brine) solution to remove excess water.

After these washes, proceed with the acid-base extraction as detailed previously.

Part B: Recrystallization of DL-2,3-Diphenylsuccinic Acid

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: The ideal solvent should dissolve the DL-2,3-diphenylsuccinic acid well at elevated temperatures but poorly at room temperature or below. Based on the properties of similar compounds like phenylsuccinic acid, suitable solvents could include methanol, ethanol, or aqueous alcohol mixtures.[8]

  • Procedure:

    • Dissolve the crude, dried DL-2,3-diphenylsuccinic acid in a minimal amount of the chosen hot solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I should be aware of for the starting materials and the product?

A1: Understanding the physical properties is crucial for designing an effective purification strategy. Here is a summary of the key properties:

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Benzil C₁₄H₁₀O₂210.2394-96346-348Insoluble in water; soluble in ethanol, diethyl ether, benzene.
Benzyl Cyanide C₈H₇N117.15-24233-234Insoluble in water; miscible with ethanol and ether.[2]
DL-Phenylsuccinic Acid C₁₀H₁₀O₄194.19166-168-Soluble in methanol, ethanol, ether, and ketones; insoluble in benzene.[8]
This compound C₁₆H₁₂O₃252.27Not readily availableNot readily availableExpected to be soluble in many organic solvents.

Q2: How do I convert the purified DL-2,3-diphenylsuccinic acid to its anhydride?

A2: The conversion of a dicarboxylic acid to its cyclic anhydride is a dehydration reaction. A common and effective method is to use a dehydrating agent like acetic anhydride.[4]

Underlying Principle: Acetic anhydride reacts with the dicarboxylic acid to form a mixed anhydride, which then undergoes an intramolecular reaction to form the more stable cyclic anhydride and acetic acid as a byproduct.[9]

Experimental Protocol: Anhydride Formation

  • Place the purified and thoroughly dried DL-2,3-diphenylsuccinic acid in a round-bottom flask.

  • Add an excess of acetic anhydride.

  • Gently reflux the mixture until the solid dissolves completely.

  • Allow the reaction mixture to cool. The this compound should crystallize out.

  • Collect the crystals by vacuum filtration and wash them with a non-polar solvent like cold ether to remove any residual acetic acid and acetic anhydride.

  • Dry the product thoroughly.

Q3: I am having trouble with the hydrolysis of the dinitrile intermediate to the dicarboxylic acid. What are the common pitfalls?

A3: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions.[10] A common issue is incomplete hydrolysis.

  • Acidic Hydrolysis: This is typically carried out by refluxing with a strong acid like hydrochloric acid or sulfuric acid. The reaction can sometimes be slow, and ensuring a sufficient reaction time and acid concentration is crucial.

  • Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide will yield the carboxylate salt.[10] A potential issue here is the formation of ammonia gas. The reaction mixture needs to be acidified in a separate step to obtain the free carboxylic acid.

For a dinitrile, achieving complete hydrolysis of both nitrile groups may require vigorous reaction conditions (e.g., prolonged heating). Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help determine when the reaction is complete.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying DL-2,3-diphenylsuccinic acid.

PurificationWorkflow start Crude Reaction Mixture (DL-2,3-diphenylsuccinic acid, Benzil, Benzyl Cyanide) dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve pre_wash Optional: Pre-Extraction Wash (Acidic and Bicarbonate Washes) dissolve->pre_wash acid_base_extraction Acid-Base Extraction with aq. NaOH or NaHCO3 pre_wash->acid_base_extraction separate_layers Separate Layers acid_base_extraction->separate_layers organic_layer Organic Layer (Contains Benzil and residual Benzyl Cyanide) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains Sodium Salt of DL-2,3-diphenylsuccinic acid) separate_layers->aqueous_layer acidify Acidify Aqueous Layer with HCl aqueous_layer->acidify precipitate Precipitate DL-2,3-diphenylsuccinic acid acidify->precipitate filter_dry Filter and Dry Crude Acid precipitate->filter_dry check_purity Check Purity (e.g., Melting Point, TLC) filter_dry->check_purity recrystallize Recrystallize from appropriate solvent check_purity->recrystallize Further purification needed pure_acid Pure DL-2,3-diphenylsuccinic acid check_purity->pure_acid Purity is sufficient recrystallize->pure_acid anhydride_formation Convert to Anhydride (e.g., with Acetic Anhydride) pure_acid->anhydride_formation final_product Pure DL-2,3-Diphenylsuccinic acid anhydride anhydride_formation->final_product

Caption: Workflow for the purification of DL-2,3-diphenylsuccinic acid.

References

  • Organic Syntheses. Benzyl Cyanide. [Link]

  • Ataman Kimya. BENZYL CYANIDE. [Link]

  • Designer-Drug.com. Synthesis of Benzyl Cyanide. [Link]

  • Grokipedia. Benzil. [Link]

  • Wiley Online Library. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. [Link]

  • YouTube. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. [Link]

  • Wikipedia. Acetic anhydride. [Link]

  • Organic Chemistry Portal. Anhydride synthesis. [Link]

  • Oakwood Chemical. DL-Phenylsuccinic acid. [Link]

  • Reddit. Acetic Anhydride Dehydration Mechanism. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. Separation of an Unknown Mixture. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • YouTube. [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. [Link]

  • Google Patents. Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Chemsrc. dl-2,3-diphenyl-succinic acid anhydride. [Link]

  • Royal Society of Chemistry. Benzilic Acid Rearrangement. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Khan Academy. Preparation of acid anhydrides. [Link]

  • ScienceofSynthesis. Material Safety Data Sheet - DL- Phenylsuccinic Acid MSDS. [Link]

  • Bartleby. Separation Of Benzil Lab Report. [Link]

  • Organic Syntheses. benzoyl cyanide. [Link]

  • Slideshare. Carboxylic Acid Derivatives (Acid Anhydride). [Link]

  • Sciencemadness.org. Acetic anhydride preparation. [Link]

  • YouTube. Acid-Base Extraction of Benzil and Benzoic Acid. [Link]

  • ACS Omega. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]

  • The Royal Society of Chemistry. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]

  • Reddit. Don't understand how to separate benzil, and benzoin from each other. What am I supposed to do?. [Link]

  • Wanjie International Co., Limited. Phenylsuccinic acid, a solder flux activator from China. [Link]

  • PubChemLite. This compound (C16H12O3). [Link]

  • Chemsrc. Phenylsuccinic acid. [Link]

  • Wikipedia. Succinic anhydride. [Link]

  • Google Patents.
  • Google Patents. Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Scribd. Phenylacetic Acid From Benzyl Cyanide. [Link]

Sources

Preventing side reactions in Friedel-Crafts acylation with succinic anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during Friedel-Crafts acylation reactions using succinic anhydride. As a foundational method for synthesizing key intermediates like β-aroylpropionic acids, mastering this reaction is crucial for multi-step syntheses, including the Haworth synthesis of polycyclic aromatic hydrocarbons.[1][2] This document moves beyond standard protocols to explain the causal mechanisms behind common side reactions and offers field-proven strategies for prevention and optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the acylation of aromatic compounds with succinic anhydride.

Q1: My reaction is showing low to no conversion. What are the primary causes?

A1: Failure to form the desired β-aroylpropionic acid product typically stems from three main issues:

  • Deactivated Aromatic Ring: Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H), the ring's nucleophilicity is significantly reduced, rendering it unreactive toward the acylium ion electrophile.[3]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[3] It is imperative to use flame-dried glassware and anhydrous solvents and reagents.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][4] For succinic anhydride, which has two carbonyl groups, more than two equivalents of the catalyst are often required for optimal results.

Q2: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?

A2: This is likely a bis-acylation product, where a second molecule of the aromatic substrate reacts with the free carboxylic acid end of the initially formed β-aroylpropionic acid. This side reaction is more prevalent under harsh conditions or with incorrect stoichiometry.

  • Mechanism: The free carboxylic acid can be activated by the Lewis acid to form a second acylium ion, which then attacks another aromatic ring.

  • Prevention:

    • Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the succinic anhydride to favor the mono-acylation product.

    • Temperature Control: Run the reaction at the lowest feasible temperature. Start at 0 °C and allow the reaction to warm to room temperature slowly. Avoid excessive heating, which promotes side reactions.[3]

    • Order of Addition: Add the succinic anhydride portion-wise to the mixture of the aromatic substrate and Lewis acid catalyst. This maintains a low concentration of the acylating agent, minimizing the chance for the second acylation.

Q3: My acylation of naphthalene is giving me a mixture of 1- and 2-substituted isomers. How can I control the regioselectivity?

A3: The regioselectivity in naphthalene acylation is a classic example of kinetic versus thermodynamic control and is highly dependent on the choice of solvent.[5][6]

  • Kinetic Control (α-substitution): Using non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons (e.g., 1,2-dichloroethane) at lower temperatures favors the formation of the 1-acylnaphthalene (the kinetic product). The attack at the α-position is sterically less hindered and proceeds faster.[6]

  • Thermodynamic Control (β-substitution): Using polar solvents like nitrobenzene at higher temperatures favors the formation of the 2-acylnaphthalene (the thermodynamic product). The 1-acyl product-catalyst complex is soluble in nitrobenzene, allowing the reaction to equilibrate to the more sterically stable β-isomer.[6]

Q4: Why is polysubstitution less of a concern in this reaction compared to Friedel-Crafts alkylation?

A4: The acyl group introduced into the aromatic ring is electron-withdrawing due to the carbonyl's resonance and inductive effects.[7][8] This deactivates the aromatic ring, making it significantly less nucleophilic and therefore less likely to undergo a second acylation reaction.[9][10] In contrast, the alkyl groups introduced during alkylation are electron-donating, which activates the ring and makes it more susceptible to further substitution, often leading to polyalkylation.[7][9]

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to diagnosing and solving specific experimental problems.

Issue 1: Low Yield of Mono-Acylated Product

A low yield of the desired β-aroylpropionic acid is the most frequent challenge. The following table outlines potential causes and validated solutions.

Potential Cause Diagnosis Recommended Solution & Rationale
Catalyst Deactivation Reaction fails to initiate or stalls; may see bubbling (HCl evolution) cease prematurely.Ensure all glassware is flame-dried under vacuum or inert gas. Use freshly opened, anhydrous Lewis acid (AlCl₃) and anhydrous grade solvent. Rationale: Water preferentially reacts with and destroys the AlCl₃ catalyst.[3]
Insufficient Catalyst Low conversion despite clean starting materials.Use at least 2.2 equivalents of AlCl₃ per equivalent of succinic anhydride. Rationale: Both the anhydride carbonyls and the product's ketone and carboxylic acid groups complex with AlCl₃. A stoichiometric excess is required to ensure enough free catalyst is available to activate the anhydride.[1]
Sub-optimal Temperature Reaction is sluggish at low temperatures or produces tar/byproducts at high temperatures.Start the reaction at 0°C and monitor by TLC. Allow it to warm to room temperature or gently heat if necessary. Rationale: Temperature controls the reaction rate and selectivity. Excessive heat can cause decomposition or side reactions.[3]
Poor Substrate Reactivity The aromatic ring has weakly deactivating groups (e.g., halogens).Increase the reaction time, temperature, and/or catalyst loading. Consider a more reactive Lewis acid like AlBr₃. Rationale: Overcoming the energy barrier for deactivated substrates requires more forcing conditions.
Issue 2: Formation of Diaryl Byproducts

The formation of a diarylsuccinic acid derivative or other bis-acylated products indicates a loss of reaction control.

G start Problem: Diaryl Byproduct Detected check_stoich Verify Stoichiometry: Aromatic : Anhydride > 1:1? start->check_stoich correct_stoich Action: Use 1.1-1.5 eq. of Aromatic Substrate check_stoich->correct_stoich No check_temp Review Reaction Temperature: Was it kept below 40°C? check_stoich->check_temp Yes correct_stoich->check_temp lower_temp Action: Run reaction at 0°C -> RT. Use ice bath for initial mixing. check_temp->lower_temp No check_addition Review Reagent Addition: Was anhydride added all at once? check_temp->check_addition Yes lower_temp->check_addition slow_addition Action: Add succinic anhydride in small portions over 30-60 min. check_addition->slow_addition Yes end_node Outcome: Selective Mono-acylation check_addition->end_node No slow_addition->end_node

Caption: Troubleshooting workflow for diaryl byproduct formation.

Mechanistic Insights & Key Protocols

Understanding the reaction pathways is critical for effective troubleshooting.

Primary Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.

G cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Aromatic Substitution cluster_3 Step 3: Workup A Succinic Anhydride + AlCl₃ B Lewis Acid-Anhydride Complex A->B Coordination C Acylium Ion Electrophile (Resonance Stabilized) B->C Ring Opening Arene Aromatic Ring (Nucleophile) Sigma σ-Complex (Arenium Ion) Arene->Sigma Attack on Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex Deprotonation by AlCl₄⁻ Final_Product β-Aroylpropionic Acid Product_Complex->Final_Product Addition of H₂O

Caption: Mechanism of Friedel-Crafts acylation with succinic anhydride.

Protocol: Synthesis of 3-Benzoylpropanoic Acid

This protocol details the first step of the Haworth synthesis, reacting benzene with succinic anhydride.[2][11]

Materials:

  • Benzene (anhydrous, 78 g, 1 mol)

  • Succinic Anhydride (90 g, 0.9 mol)

  • Aluminum Chloride (anhydrous, 240 g, 1.8 mol)

  • Ice, Hydrochloric Acid (concentrated), Sodium Carbonate solution, Water

  • Round-bottom flask (2 L), dropping funnel, reflux condenser, mechanical stirrer

Procedure:

  • Setup: Assemble a 2 L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Protect the setup from atmospheric moisture with drying tubes.

  • Initial Charging: Add anhydrous benzene (78 g) and anhydrous aluminum chloride (240 g) to the flask. Cool the mixture in an ice bath.

  • Reagent Addition: Add succinic anhydride (90 g) in small portions through the dropping funnel over one hour while stirring vigorously. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, gently heat the mixture on a water bath at 50°C for 30 minutes to complete the reaction.

  • Quenching: Cool the reaction mixture back to room temperature and pour it slowly onto a mixture of crushed ice (500 g) and concentrated HCl (100 mL). This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. If the product solidifies, add more benzene to dissolve it. Separate the benzene layer. Wash the organic layer with water, followed by a 5% sodium carbonate solution to extract the acidic product.

  • Isolation: Acidify the sodium carbonate extract with dilute HCl until precipitation is complete. Filter the crude 3-benzoylpropanoic acid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from hot water or a suitable organic solvent to obtain pure 3-benzoylpropanoic acid.

References
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • BenchChem. (2025).
  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 56-58.
  • Study.com.
  • LibreTexts. (2024). 16.
  • Chemistry Steps.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Sigma-Aldrich.
  • Wikipedia. Friedel–Crafts reaction.
  • Ouellette, R. J., & Rawn, J. D. (2019). Polynuclear Aromatic Compounds. In Organic Chemistry (pp. 981-1008). Elsevier.
  • The Organic Chemistry Tutor. (2017).
  • Organic Chemistry Portal.
  • Scribd. Haworth Synthesis.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • BenchChem. (2025).
  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3.
  • Chemistry Stack Exchange. (2016).
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Quora. (2018). How will you prepare the naphthalene by Haworth's method?.
  • Stankovič, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1426-1434.
  • Saha, A., et al. PAH: Anthracene and phenanthrene. In Study Guide to Organic Chemistry (Vol. 5).

Sources

Recrystallization methods for purifying DL-2,3-Diphenylsuccinic acid anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of DL-2,3-Diphenylsuccinic acid anhydride (CAS: 101278-21-1). This document provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the causal relationships in the recrystallization process, ensuring you can adapt and overcome experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to separate a desired solid compound from soluble and insoluble impurities. The core principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, the goal is to obtain a crystalline solid with high purity, which is typically verified by a sharp melting point that matches the literature value (105.5-106.5 °C) and the absence of impurities in analytical data (e.g., NMR, HPLC).[1]

Q2: What is the most critical factor when selecting a recrystallization solvent for an anhydride?

The most critical factor is the solvent's chemical inertness towards the anhydride functional group. Cyclic anhydrides like this compound are susceptible to hydrolysis—a reaction with nucleophilic solvents like water or alcohols that cleaves the anhydride ring to form the corresponding dicarboxylic acid.[2][3] Therefore, aprotic solvents (those without O-H or N-H bonds) are strongly preferred to maintain the integrity of the molecule.

Q3: How do I choose an appropriate aprotic solvent?

An ideal recrystallization solvent should meet the following criteria:

  • High Solvency at High Temperature: It must completely dissolve the crude this compound near its boiling point.

  • Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or remain highly soluble in the cold solvent (to stay in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Non-reactivity: As discussed, it must not react with the anhydride.

A systematic approach involves testing small quantities of your crude product in various candidate solvents.

Q4: What are some recommended starting solvents for this compound?

Based on the structure (aromatic rings, anhydride group) and general solubility principles for related compounds, the following solvents and solvent systems are excellent starting points.[2][4][5][6]

Solvent / SystemBoiling Point (°C)Rationale & Potential Issues
Toluene ~111Good for dissolving aromatic compounds. Its relatively high boiling point allows for a wide temperature gradient for crystallization.
Ethyl Acetate 77A moderately polar aprotic solvent that often works well for compounds with ester-like functionality.[2][5]
Acetone 56A polar aprotic solvent that is a strong solubilizer. Often used in a mixed system.[2][5]
Hexane / Ethyl Acetate VariableA powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane (an anti-solvent) is added until turbidity appears. This fine-tunes the solubility to induce crystallization.[4]
Diethyl Ether 35Useful for final rinsing or for compounds that are highly soluble in other organics. Its high volatility can be a challenge. Phenylsuccinic anhydride has been successfully crystallized from ether.[6]

Experimental Protocol: General Recrystallization Workflow

This protocol provides a self-validating methodology for purifying this compound.

Step 1: Solvent Selection & Dissolution

  • Place approximately 50-100 mg of your crude this compound into a test tube.

  • Add a candidate solvent (e.g., Toluene) dropwise. Observe solubility at room temperature. The compound should be sparingly soluble.

  • Gently heat the mixture in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • If the compound dissolves readily in the cold solvent, that solvent is unsuitable. If it fails to dissolve even with a large volume of hot solvent, it is also unsuitable. The ideal solvent will dissolve the compound when hot in a reasonable volume.

Step 2: Main Dissolution

  • Place the bulk of your crude product into an Erlenmeyer flask (its conical shape minimizes solvent evaporation).

  • Add the chosen solvent and a boiling chip. Heat the mixture on a hot plate in a fume hood.

  • Add the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent is a common error that significantly reduces yield.[7]

Step 3: Hot Filtration (If Insoluble Impurities are Present)

  • If you observe insoluble material (e.g., dust, catalysts) in the hot solution, perform a hot filtration.

  • Pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask containing a small amount of boiling solvent.

  • Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[8]

Step 4: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass.

  • Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals. Rapid cooling traps impurities.[7]

  • Once at room temperature, you may place the flask in an ice-water bath to maximize the precipitation of the product.

Step 5: Isolation and Washing

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Break the vacuum and add the cold solvent to cover the crystals, then re-apply the vacuum.

Step 6: Drying and Purity Assessment

  • Press the crystals as dry as possible on the filter paper.

  • Transfer the solid to a pre-weighed watch glass and dry to a constant weight (e.g., in a vacuum oven at a temperature well below the melting point).

  • Determine the yield and measure the melting point. A pure sample should exhibit a sharp melting point range of 105.5-106.5 °C.[1]

Visual Workflow: Recrystallization Process

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Analysis Start Crude Product SelectSolvent Select Solvent Start->SelectSolvent Dissolve Dissolve in Min. Hot Solvent SelectSolvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilt->Cool SuctionFilt Suction Filtration & Cold Wash Cool->SuctionFilt Dry Dry Crystals SuctionFilt->Dry Analyze Analyze Purity (Melting Point) Dry->Analyze End Pure Product Analyze->End

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting Guide

This guide uses a question-and-answer format to address specific problems you may encounter during the experiment.

Q: My compound won't dissolve, even when heating. What's wrong?

A: This indicates that you have likely chosen a poor solvent.

  • Causality: The solvent's polarity and structure are not suitable for solvating the this compound molecule, even with increased thermal energy.

  • Solution:

    • Confirm you have added a sufficient volume of solvent.

    • If it still doesn't dissolve, the solvent is unsuitable.

    • Select a new, typically more polar, aprotic solvent. For example, if it failed to dissolve in Toluene, try Ethyl Acetate.

Q: The solution is cooling, but no crystals are forming. What should I do?

A: Your solution is likely not supersaturated. This usually happens for one of two reasons: either too much solvent was used, or the initial material had very few impurities.

  • Causality: The concentration of the dissolved compound is below its saturation point at that temperature, so there is no thermodynamic driving force for precipitation.

  • Solutions (in order of preference):

    • Induce Nucleation: Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.[7]

    • Seed the Solution: Add a tiny crystal of the original crude material (a "seed crystal"). This acts as a template for crystallization.[7]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool it again.[7]

    • Cool to a Lower Temperature: Move the flask from room temperature to an ice bath, and then potentially to a dry ice/acetone bath if necessary.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature that is still above its own melting point, causing it to come out of solution as a liquid.

  • Causality: This is common when the solution is cooled too rapidly or when the boiling point of the solvent is much higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level.[7]

    • Allow the solution to cool much more slowly. Insulating the flask with paper towels can help. This gives the molecules time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

Q: My final yield is extremely low. Where did my product go?

A: A low yield is a common and frustrating issue with several potential causes.

  • Causality & Solutions:

    • Excess Solvent: Too much solvent was used during dissolution, keeping a significant portion of your product in the mother liquor.[7] Test this by evaporating a drop of the mother liquor; a large residue indicates significant product loss.

    • Premature Crystallization: The product crystallized in the filter paper during hot filtration. Ensure your funnel and receiving flask are adequately pre-heated.

    • Excessive Washing: Too much cold solvent was used to wash the crystals, re-dissolving some of the product. Use only a minimal amount of ice-cold solvent.

    • Incomplete Crystallization: The solution was not cooled for long enough or to a low enough temperature.

Q: The melting point of my "purified" product is low and broad. Is it still impure?

A: Yes. A low and broad melting point is a classic indicator of impurity.

  • Causality & Solutions:

    • Trapped Impurities: The crystallization occurred too quickly, trapping impurities within the crystal lattice.[7] The solution is to repeat the recrystallization, ensuring slow cooling.

    • Hydrolysis: The anhydride has partially or fully hydrolyzed to the dicarboxylic acid. This is likely if you used a protic solvent or if your aprotic solvent was contaminated with water. The diacid acts as an impurity, depressing and broadening the melting point. You can confirm this with IR spectroscopy (look for a broad O-H stretch around 3000 cm⁻¹) or NMR. The only solution is to re-synthesize the anhydride from the diacid if necessary.

    • Ineffective Solvent: The chosen solvent may not be good at separating your specific impurities. Try a different solvent or a mixed-solvent system.

Visual Troubleshooting Guide

Troubleshooting_Tree cluster_NoCrystals Solutions for No Crystals cluster_OilingOut Solutions for Oiling Out cluster_LowYield Causes of Low Yield cluster_Impure Causes of Impurity Problem What is the issue? NoCrystals No Crystals Formed Problem->NoCrystals Cooling Finished OilingOut Compound 'Oiled Out' Problem->OilingOut During Cooling LowYield Yield is Very Low Problem->LowYield After Drying Impure Product is Impure (Low/Broad MP) Problem->Impure Final Analysis Scratch 1. Scratch Flask NoCrystals->Scratch Reheat 1. Reheat to Dissolve OilingOut->Reheat ExcessSolvent Too Much Solvent Used LowYield->ExcessSolvent PrematureCryst Premature Crystallization LowYield->PrematureCryst OverWashing Washing Dissolved Product LowYield->OverWashing FastCool Cooling Was Too Fast Impure->FastCool Hydrolysis Anhydride Hydrolyzed Impure->Hydrolysis BadSolvent Solvent Ineffective Impure->BadSolvent Seed 2. Add Seed Crystal ReduceV 3. Reduce Solvent Volume AddSolvent 2. Add More Solvent CoolSlow 3. Cool Slowly Rerun Solution: Re-crystallize FastCool->Rerun BadSolvent->Rerun

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Chemsrc. (n.d.). dl-2,3-diphenyl-succinic acid anhydride. Retrieved January 16, 2026, from [Link]

  • Pearson+. (n.d.). While attempting to recrystallize maleic anhydride, a student dis.... Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). Phenylsuccinic acid. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). EP0355895B1 - Process for the preparation of succinic anhydride derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 16, 2026, from [Link]

  • MP Biomedicals. (n.d.). SUCCINIC ANHYDRIDE--N/H. Retrieved January 16, 2026, from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Succinic anhydride. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). Succinic anhydride. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2018). Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. Retrieved January 16, 2026, from [Link]

  • European Patent Office. (n.d.). Process for the preparation of succinic anhydride derivatives - EP 0355895 B1. Retrieved January 16, 2026, from [Link]

  • Reddit. (2023). Recrystallization Issues. Retrieved January 16, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of phenyl succinic anhydride. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2002). Polymorphs of 2,3-diphenyl maleic acid anhydride and 2,3-diphenyl maleic imide: Synthesis, crystal structures, lattice energies and fluorescence. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US3036127A - Succinic acid and anhydride separation process.
  • Royal Society of Chemistry. (n.d.). Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Chromatographic Separation of DL- and meso-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic analysis of 2,3-diphenylsuccinic acid anhydride stereoisomers. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals in achieving robust and reproducible separation of the meso and racemic (DL) forms of this compound.

The separation of diastereomers like meso- and DL-2,3-diphenylsuccinic acid (or its anhydride) is a critical analytical challenge. While they share the same molecular weight and connectivity, their distinct three-dimensional arrangements lead to different physical properties, which can be exploited for chromatographic separation. This guide is structured to address the common hurdles encountered in this specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: What is the primary challenge in separating meso and DL isomers of 2,3-diphenylsuccinic acid anhydride?

A1: The core challenge lies in their structural similarity. As diastereomers, they have different physical properties, but these differences can be subtle. Achieving baseline separation requires optimizing the chromatographic system to maximize the selectivity between the two forms. Unlike enantiomers (the D- and L-isomers within the DL-pair), their separation does not strictly require a chiral stationary phase, but the choice of stationary and mobile phases is critical to exploit the subtle differences in their polarity and shape.

Q2: Which chromatographic mode is best suited for this separation: Normal-Phase or Reversed-Phase HPLC?

A2: Both modes can be effective, but they offer different selectivities.

  • Reversed-Phase (RP-HPLC): This is often the first choice due to its robustness and the use of aqueous-organic mobile phases. Separation is based on differences in hydrophobicity. A standard C18 column is a good starting point.

  • Normal-Phase (NP-HPLC): This mode can provide excellent selectivity based on polar interactions with a silica or other polar stationary phase. It is particularly useful for separating isomers where there are differences in the accessibility of polar functional groups.

The optimal choice depends on the specific goals of the analysis and the available instrumentation.

Q3: My peaks for the meso and DL isomers are co-eluting or have very poor resolution. What is the first parameter I should adjust?

A3: The first and most impactful parameter to adjust is the mobile phase composition .

  • In Reversed-Phase: If using an acetonitrile/water or methanol/water mobile phase, systematically vary the percentage of the organic solvent. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

  • In Normal-Phase: If using a hexane/isopropanol system, for instance, small changes in the polar modifier (isopropanol) concentration can dramatically alter selectivity.

Q4: I am observing significant peak tailing for both isomers. What are the likely causes?

A4: Peak tailing in this analysis is often due to one of two reasons:

  • Secondary Interactions with the Stationary Phase: The carboxylic acid groups (if the anhydride hydrolyzes) can interact strongly with residual silanols on the silica support of the column. Adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress this interaction by protonating the silanols and the analytes, leading to more symmetrical peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or the concentration of your sample.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more complex separation issues.

Issue 1: Poor Resolution (Rs < 1.5)

Poor resolution between the meso and DL peaks is the most common problem. Follow this workflow to diagnose and resolve the issue.

G Start Start: Poor Resolution (Rs < 1.5) MobilePhase Step 1: Optimize Mobile Phase Is resolution improving? Start->MobilePhase ColumnChem Step 2: Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) MobilePhase->ColumnChem No Success Success: Baseline Resolution (Rs >= 1.5) MobilePhase->Success Yes Temp Step 3: Adjust Temperature Lower T often increases Rs ColumnChem->Temp No ColumnChem->Success Yes FlowRate Step 4: Reduce Flow Rate Increases efficiency (N) Temp->FlowRate No Temp->Success Yes FlowRate->Success Yes

Caption: Troubleshooting workflow for poor isomer resolution.

  • Step 1: Optimize Mobile Phase Strength & Selectivity

    • Causality: The mobile phase composition directly influences the partitioning of the analytes between the stationary and mobile phases. For diastereomers, even minor changes can alter the selectivity (α), which is the ratio of their retention factors.

    • Action (Reversed-Phase): Create a series of mobile phases with varying organic content (e.g., 40%, 45%, 50%, 55% acetonitrile in water with 0.1% TFA). A shallower gradient or isocratic hold at a lower organic percentage will increase retention and give the peaks more time to separate.

    • Action (Normal-Phase): Adjust the concentration of the polar modifier (e.g., isopropanol in hexane). Small increments (e.g., 0.5-1%) can have a significant effect.

  • Step 2: Change Column Chemistry

    • Causality: If optimizing the mobile phase is insufficient, the stationary phase chemistry may not be providing enough selective interactions. Different stationary phases offer different separation mechanisms.

    • Action:

      • If using a C18 column, switch to a Phenyl-Hexyl column. The phenyl groups can offer π-π interactions with the aromatic rings of your analytes, providing a different selectivity for the two diastereomers.

      • A Cyano (CN) column can also be effective, offering dipole-dipole interactions.

  • Step 3: Adjust Column Temperature

    • Causality: Temperature affects analyte viscosity, mass transfer, and retention. Lowering the temperature often increases retention and can sometimes improve selectivity, although this is system-dependent.

    • Action: Set the column thermostat to a lower temperature (e.g., 25°C or 20°C) and re-evaluate the separation. Conversely, sometimes a higher temperature can improve efficiency enough to resolve peaks.

  • Step 4: Reduce Flow Rate

    • Causality: According to the Van Deemter equation, a lower flow rate can increase column efficiency (a higher number of theoretical plates, N), leading to sharper peaks and better resolution.

    • Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min. Note that this will increase run time and may increase peak broadening due to longitudinal diffusion.

Issue 2: Anhydride Instability (Hydrolysis)

The anhydride is susceptible to hydrolysis, opening the ring to form the corresponding dicarboxylic acid. This can lead to the appearance of extra, often broad, peaks.

G Start Start: Extra Peaks or Drifting Retention Times SamplePrep Step 1: Check Sample Preparation Use aprotic solvent (e.g., dry ACN) Start->SamplePrep MobilePhase Step 2: Ensure Anhydrous Mobile Phase Especially for Normal-Phase SamplePrep->MobilePhase FreshSample Step 3: Inject Sample Immediately After Preparation MobilePhase->FreshSample Success Success: Stable Baseline, No Extra Peaks FreshSample->Success

Caption: Workflow to prevent anhydride hydrolysis during analysis.

  • Step 1: Use Aprotic Solvents for Sample Preparation

    • Causality: Water is required for hydrolysis. Preparing the sample in a dry, aprotic solvent minimizes the chance of the anhydride ring opening before injection.

    • Action: Dissolve your standard or sample in dry acetonitrile (ACN) or tetrahydrofuran (THF). Avoid using methanol, ethanol, or water in the sample diluent.

  • Step 2: Minimize Water in the Mobile Phase

    • Causality: While difficult in reversed-phase, minimizing the sample's exposure time to the aqueous mobile phase is key. In normal-phase, water is a strong solvent and can deactivate the column in addition to causing hydrolysis.

    • Action: For NP-HPLC, use high-purity, low-water content solvents. For RP-HPLC, ensure the sample is injected promptly after being placed in the autosampler.

  • Step 3: Inject Immediately

    • Causality: Hydrolysis is a time-dependent process. The longer the sample sits in the autosampler (especially if not temperature-controlled), the more degradation can occur.

    • Action: Prepare samples immediately before placing them in the autosampler and add them to the injection queue to be run as soon as possible.

Part 3: Reference Experimental Protocol (RP-HPLC)

This section provides a validated starting method for the separation.

Method Summary Table
ParameterRecommended Condition
Instrument Standard HPLC or UPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile / Water (50:50 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile (ACN)
Expected Elution The meso isomer typically elutes before the DL pair.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Measure 500 mL of HPLC-grade acetonitrile.

    • Measure 500 mL of HPLC-grade water.

    • Add 1.0 mL of trifluoroacetic acid (TFA) to the water.

    • Combine the acetonitrile and the acidified water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 2,3-diphenylsuccinic acid anhydride sample.

    • Dissolve in 10 mL of acetonitrile to create a stock solution of 0.5 mg/mL.

    • If necessary, perform further dilutions using acetonitrile to bring the concentration into the linear range of the detector.

  • Instrument Setup and Equilibration:

    • Install the C18 column and set the column oven temperature to 30°C.

    • Set the UV detector wavelength to 254 nm.

    • Purge the pump lines with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Acquire data for a sufficient duration to allow both peaks to elute (typically 10-15 minutes).

  • Data Processing:

    • Integrate the peaks corresponding to the meso and DL isomers.

    • Calculate the resolution (Rs) between the two peaks. A value ≥ 1.5 indicates baseline separation.

References

  • Chromatographic Resolution of Diastereomers: A foundational text explaining the principles of separating stereoisomers. (Source: "Chromatographic Analysis of Enantiomers", Publisher: Taylor & Francis, URL: [Link])

  • Role of Mobile Phase Additives in HPLC: An article detailing the effect of additives like TFA on peak shape and retention. (Source: LCGC North America, URL: [Link])

  • Practical HPLC Method Development: A comprehensive guide on developing and troubleshooting HPLC methods. (Source: Wiley, URL: [Link])

Technical Support Center: Stereoselective Synthesis of Substituted Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in the synthesis of substituted succinic anhydrides and their derivatives. Here, we move beyond simple protocols to address the nuanced challenges you face at the bench, providing troubleshooting guides, FAQs, and expert insights grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the strategies and theories for achieving stereocontrol.

Q1: What are the primary strategies for controlling stereoselectivity in succinic anhydride synthesis?

A1: The choice of strategy is fundamentally dictated by your starting materials and the desired stereochemical outcome (diastereoselectivity vs. enantioselectivity). The main approaches are:

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the pro-chiral substrate to direct the stereochemical course of a reaction, after which it is cleaved.[1] This is a robust and often predictable method for diastereoselective reactions, such as alkylations of enolates derived from chiral amides or esters.

  • Asymmetric Catalysis: A small amount of a chiral catalyst (metal-based or organocatalyst) is used to generate a chiral product from a pro-chiral substrate. This is highly atom-economical. Key examples include:

    • Asymmetric Hydrogenation: The hydrogenation of a substituted maleic anhydride using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based) can provide enantiomerically enriched succinic anhydrides.[2]

    • Asymmetric Desymmetrization: A meso-succinic anhydride, which has a plane of symmetry, can be selectively opened by a nucleophile in the presence of a chiral catalyst to yield a single enantiomer of the resulting ketoacid or ester.[3]

  • Substrate-Controlled Synthesis: The inherent chirality within the starting material directs the formation of new stereocenters. An example is the catalytic carbonylation of chiral β-lactones, which can proceed with a clean inversion of stereochemistry to yield optically active succinic anhydrides.[4]

  • Diastereoselective Cycloadditions/Annulations: Reactions where succinic anhydride (or a derivative) acts as a building block can be highly diastereoselective. The facial selectivity is controlled by the steric and electronic properties of the reacting partners.[5][6]

Q2: How do I choose between a chiral auxiliary and an asymmetric catalyst?

A2: This is a critical decision based on project stage, scalability, and available resources.

  • Chiral Auxiliaries are often favored in early-stage research and discovery chemistry.[1] Their primary advantage is predictability and high diastereoselectivity. The covalent bond between the auxiliary and substrate often creates a well-defined conformational bias, leading to reliable results. However, this approach requires additional synthetic steps for attachment and removal of the auxiliary, which can lower overall yield and atom economy.

  • Asymmetric Catalysis is generally preferred for process development and large-scale synthesis due to its efficiency. Only a catalytic amount of the chiral source is needed, avoiding stoichiometric chiral waste. However, developing a new catalytic reaction can be time-consuming, requiring extensive screening of catalysts, ligands, and reaction conditions. Catalyst sensitivity to air, moisture, and substrate impurities can also be a challenge.

Below is a decision-making workflow to guide your selection.

G start Goal: Stereoselective Synthesis q1 Is a meso-succinic anhydride a viable starting material? start->q1 q2 Is development time or atom economy more critical? q1->q2 No   strategy1 Strategy: Asymmetric Desymmetrization q1->strategy1  Yes strategy2 Strategy: Chiral Auxiliary (Predictable, faster development) q2->strategy2  Time strategy3 Strategy: Asymmetric Catalysis (Scalable, more screening required) q2->strategy3  Atom Economy

Caption: Decision workflow for selecting a stereocontrol strategy.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem/Observation Potential Root Cause(s) Recommended Troubleshooting Actions & Scientific Rationale
Low Diastereomeric Ratio (d.r.) in a Chiral Auxiliary-Mediated Alkylation 1. Incomplete Enolate Formation: The base may not be strong enough or the temperature too high, leading to side reactions or equilibrium with the starting material. 2. Poor Facial Shielding: The chosen auxiliary may not provide sufficient steric hindrance to effectively block one face of the enolate. 3. Enolate Geometry (E/Z): The reaction conditions (solvent, additives like HMPA or LiCl) may favor the formation of the undesired enolate isomer, which has different facial bias.1. Optimize Deprotonation: Switch to a stronger base (e.g., LDA, KHMDS). Perform the deprotonation at a lower temperature (-78 °C) to ensure kinetic control and minimize side reactions. 2. Re-evaluate Auxiliary: Consider a bulkier auxiliary. For example, Evans' oxazolidinones are highly effective due to the well-defined chelated transition state they form with lithium ions, effectively blocking one face. 3. Control Enolate Geometry: The geometry is often solvent-dependent. THF typically favors the (Z)-enolate via chelation, which is often desired for high stereoselectivity with common auxiliaries. Additives can also be screened to influence the outcome.
Poor Enantiomeric Excess (ee) in a Catalytic Desymmetrization 1. Catalyst Inactivity/Decomposition: The catalyst may be sensitive to oxygen or moisture. Impurities in the substrate or solvent (e.g., water, coordinating species) can poison the catalyst. 2. High Background Reaction: The uncatalyzed reaction may be proceeding at a significant rate, producing a racemic background product. 3. Substrate-Catalyst Mismatch: The chosen chiral ligand may not be optimal for the specific anhydride substrate, leading to a poorly organized and non-selective transition state.1. Ensure Rigorous Anhydrous/Inert Conditions: Use freshly distilled, anhydrous solvents and degas them thoroughly. Handle catalysts and reagents in a glovebox or under a strict inert atmosphere (Argon/Nitrogen). 2. Lower Reaction Temperature: Reducing the temperature will significantly slow down the uncatalyzed background reaction while having a less pronounced effect on the catalyzed pathway, thereby improving ee. 3. Ligand Screening: Synthesize a small library of related ligands to screen for the reaction. For the Pd-catalyzed arylation of succinic anhydrides with Ph₂Zn, Josiphos-type ligands are known to be highly effective, achieving >95% ee.[3]
Low Yield and/or Complex Product Mixture in Annulation Reactions 1. Chemoselectivity Issues: Succinic anhydride can react with different functional groups. For example, in reactions with 1,3-azadienes, it can react with the imine (desired) or the alkene (undesired).[5][6] 2. Presence of Water: Anhydrides are highly susceptible to hydrolysis. Even trace amounts of water can open the ring to form succinic acid, which is typically unreactive under the reaction conditions. 3. Unsuitable Solvent: The solvent can dramatically affect reactivity and selectivity by influencing substrate solubility and the stability of intermediates or transition states.1. Optimize Reaction Conditions for Chemoselectivity: The desired pathway can often be favored by adjusting temperature or solvent. For the 1,3-azadiene reaction, it was found that the imine-anhydride pathway out-competes the alkene-anhydride pathway at room temperature in specific solvents.[7] 2. Maintain Anhydrous Medium: Use freshly distilled solvents and add molecular sieves to the reaction vessel. This is paramount for reactions involving sensitive substrates like N-aryl imines.[6] 3. Solvent Screening: A systematic screen is crucial. In the annulation of 1,3-azadienes, 2,2,5,5-tetramethyloxolane (TMO) was found to outperform common solvents like toluene, THF, or DMF.[5]

Part 3: Experimental Protocols & Methodologies

Here we provide detailed, field-proven protocols for key stereoselective transformations.

Protocol 1: Enantioselective Desymmetrization of a Meso-Succinic Anhydride

This protocol is based on the principles of palladium-catalyzed arylation with organozinc reagents, a powerful method for generating chiral 1,4-ketoacids.[3]

Objective: To synthesize an enantioenriched 1,4-ketoacid from cis-3,4-dimethylsuccinic anhydride.

Reaction Scheme: Meso-anhydride + Ph₂Zn --(Pd-Josiphos catalyst)--> Chiral ketoacid

Step-by-Step Procedure:

  • Reagent Preparation (In Glovebox):

    • To an oven-dried 25 mL Schlenk flask, add Pd(OAc)₂ (2 mol%) and the chosen Josiphos ligand (e.g., (R)-(−)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) (2.2 mol%).

    • Add 5 mL of anhydrous, degassed THF. Stir the mixture for 30 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Reaction Setup (In Glovebox):

    • In a separate oven-dried 50 mL Schlenk flask, dissolve cis-3,4-dimethylsuccinic anhydride (1.0 equiv) in 10 mL of anhydrous, degassed THF.

    • Add the pre-formed catalyst solution to the anhydride solution via syringe.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Nucleophile Addition:

    • Slowly add a solution of diphenylzinc (Ph₂Zn) (0.6 equiv) in toluene dropwise over 15 minutes. Caution: Organozinc reagents are pyrophoric.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (quench a small aliquot with acidic water before analysis). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, remove the flask from the glovebox and quench by slowly adding 10 mL of 1 M HCl at 0 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ketoacid.

  • Stereochemical Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by converting the ketoacid to its methyl ester (using TMS-diazomethane) and analyzing by chiral GC.

G cluster_0 Glovebox Operations cluster_1 Reaction Execution cluster_2 Workup & Analysis prep 1. Prepare Catalyst (Pd(OAc)₂ + Josiphos in THF) combine 3. Combine Catalyst and Anhydride prep->combine setup 2. Dissolve Anhydride in THF setup->combine cool 4. Cool to 0 °C combine->cool add 5. Add Ph₂Zn (Slowly) cool->add react 6. Stir at 0 °C (Monitor Progress) add->react quench 7. Quench with HCl react->quench extract 8. Aqueous Workup & Extraction quench->extract purify 9. Column Chromatography extract->purify analyze 10. Chiral HPLC/GC (Determine ee) purify->analyze

Caption: Workflow for catalytic asymmetric desymmetrization.

Protocol 2: Diastereoselective Annulation of Succinic Anhydride with a 1,3-Azadiene

This protocol describes a flexible method to produce allylic 2-oxopyrrolidines with multiple contiguous stereocenters, where the stereochemistry is substrate-controlled.[5][7]

Objective: To synthesize a polysubstituted allylic 2-oxopyrrolidine via a formal cycloaddition.

Reaction Scheme: 1,3-Azadiene + Succinic Anhydride --(TMO, RT)--> Diastereomerically enriched 2-oxopyrrolidine

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried vial equipped with a magnetic stir bar, add succinic anhydride (1.2 equiv).

    • Add activated 4 Å molecular sieves (approx. 100 mg per mmol of the limiting reagent).

    • Seal the vial with a septum and purge with argon or nitrogen.

  • Reagent Addition:

    • Add freshly distilled, anhydrous 2,2,5,5-tetramethyloxolane (TMO) to dissolve the succinic anhydride.

    • In a separate vial, prepare a stock solution of the 1,3-azadiene (1.0 equiv, limiting reagent) in anhydrous TMO.

    • Add the 1,3-azadiene solution to the succinic anhydride mixture dropwise at room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction typically proceeds with high stereochemical control.[7]

    • Monitor the reaction progress by TLC or ¹H NMR analysis of a crude aliquot. Reactions are often complete within 12-24 hours.

  • Workup and Purification:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure allylic 2-oxopyrrolidine.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis of the crude reaction mixture or the purified product, focusing on well-resolved signals for each diastereomer.

References

  • Beng, T. K., Kaur, J., Anosike, I. S., Rentfro, B., & Newgard, S. (2024). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. RSC Advances. [Link]

  • Beng, T. K., et al. (2024). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. Royal Society of Chemistry. [Link]

  • Beng, T. K., et al. (2024). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidin. Royal Society of Chemistry. [Link]

  • Gotor-Fernández, V., et al. (2007). On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. ResearchGate. [Link]

  • Beng, T. K., et al. (2024). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. ResearchGate. [Link]

  • Getzler, Y. D. Y. L., Mahadevan, V., Rappe, A. K., & Coates, G. W. (2002). Catalytic Carbonylation of β-Lactones to Succinic Anhydrides. ACS Figshare. [Link]

  • Shaw, J. T., & Pelz, N. F. (2007). Enantioselective cross-coupling of anhydrides with organozinc reagents: the controlled formation of carbon-carbon bonds through the nucleophilic interception of metalacycles. PubMed. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Various Authors. (n.d.). US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof.
  • Zacos, D. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of DL-2,3-diphenylsuccinic acid anhydride. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure, symmetry, and the resulting NMR spectra. We will compare the spectral features of the DL-diastereomer with its meso counterpart, offering a clear framework for structural elucidation and purity assessment.

Theoretical Framework: Symmetry as the Deciding Factor

This compound is a cyclic molecule featuring two stereocenters at the C2 and C3 positions. The relative configuration of these centers dictates the molecule's overall symmetry, which is the most critical factor influencing its NMR spectrum. The "DL" designation refers to a racemic mixture of the (2R, 3R) and (2S, 3S) enantiomers.

Crucially, each enantiomer in the DL-pair possesses a C₂ axis of symmetry that passes through the anhydride oxygen and the midpoint of the C2-C3 bond. This symmetry element renders the two methine protons (H2, H3), the two phenyl groups, and the two carbonyl carbons chemically and magnetically equivalent. This equivalence is the key to interpreting its NMR spectrum and distinguishing it from the meso form.

Caption: C₂ axis of symmetry in this compound.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield high-quality, reproducible NMR data. The choice of solvent is critical; while chloroform-d (CDCl₃) is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) offers superior dissolving power for many polar organic molecules, including anhydrides.[1][2]

Step-by-Step Sample Preparation and Acquisition:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts due to varying solvent-solute interactions.[1][3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[4]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

Spectral Analysis and Data Interpretation

The C₂ symmetry of the DL-isomer significantly simplifies its NMR spectra, leading to fewer signals than would be expected from the molecular formula alone.

¹H NMR Spectrum Analysis

The proton spectrum is characterized by two main regions: the aliphatic (methine) region and the aromatic region.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Methine (H2, H3)4.8 - 5.2Singlet (s)N/ADue to the C₂ symmetry, H2 and H3 are chemically equivalent. Their vicinal coupling constant (³JHH) is dependent on the dihedral angle, which in this constrained ring system often results in a small or zero coupling, leading to a sharp singlet.
Aromatic (Phenyl)7.2 - 7.5Multiplet (m)N/AThe ten protons of the two equivalent phenyl groups produce a complex, overlapping multiplet, typical for monosubstituted benzene rings.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum provides a clear carbon count, which is a powerful tool for confirming the molecular symmetry.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C1, C4)170 - 175A single resonance for both carbonyl carbons due to C₂ symmetry. This downfield shift is characteristic of anhydride carbonyls.[5]
Aromatic (ipso-C)135 - 140The carbons directly attached to the succinic anhydride ring.
Aromatic (ortho, meta, para-C)125 - 130Three distinct signals are expected for the remaining aromatic carbons (ortho, meta, and para), as they are no longer equivalent within the ring.
Methine (C2, C3)50 - 60A single resonance for both methine carbons, confirming their equivalence. The chemical shift is influenced by the adjacent phenyl and carbonyl groups.

Comparison with an Alternative: The meso-Diastereomer

The primary alternative structure to consider is the meso-2,3-diphenylsuccinic acid anhydride, the (2R, 3S) diastereomer. Unlike the DL-isomer, the meso compound possesses an internal plane of symmetry (a σ plane) that bisects the C2-C3 bond and passes through the anhydride oxygen.

Caption: Internal plane of symmetry (σ) in meso-2,3-diphenylsuccinic acid anhydride.

This different symmetry element also leads to chemical equivalence of the methine protons, phenyl groups, and carbonyls. Therefore, the number of signals in both ¹H and ¹³C NMR spectra for the meso and DL isomers is identical. The differentiation must be made based on the subtle differences in chemical shifts that arise from the different spatial arrangement of the phenyl groups (trans in the DL-isomer, cis in the meso-isomer). Generally, the cis-relationship in the meso form can lead to slightly different shielding environments compared to the trans-arrangement in the DL-form.

Comparative Summary of Expected NMR Signals:

Isomer Symmetry Element ¹H Signals (non-aromatic) ¹³C Signals (non-aromatic) Key Differentiator
DL-racemate C₂ axis1 (singlet)2 (methine, carbonyl)Precise chemical shift values.
meso σ plane1 (singlet)2 (methine, carbonyl)Precise chemical shift values, which will differ slightly from the DL-isomer.

Workflow for Complete Structural Confirmation

For unambiguous assignment, especially in the presence of impurities or when analyzing reaction mixtures, a multi-step NMR approach is recommended. Two-dimensional (2D) NMR experiments can definitively link protons to their attached carbons.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR (Optional) cluster_analysis Data Analysis prep Sample Preparation h1 ¹H NMR Spectrum prep->h1 c13 ¹³C NMR Spectrum prep->c13 cosy ¹H-¹H COSY h1->cosy assign Signal Assignment h1->assign c13->cosy c13->assign cosy->assign hsqc ¹H-¹³C HSQC hsqc->assign confirm Structure Confirmation assign->confirm

Caption: Recommended workflow for comprehensive NMR-based structural analysis.

  • ¹H-¹H COSY: Would show no correlation for the methine proton singlet, confirming its isolation from other protons.

  • ¹H-¹³C HSQC: Would definitively correlate the methine proton signal (e.g., ~4.9 ppm) to the methine carbon signal (e.g., ~55 ppm).

Conclusion

The NMR analysis of this compound is a clear demonstration of how molecular symmetry governs spectral complexity. The presence of a C₂ axis of symmetry results in a simplified spectrum with a single resonance for the equivalent methine protons and a single set of signals for the two phenyl rings and carbonyl groups. While the meso-diastereomer produces the same number of signals due to its plane of symmetry, differentiation between the two is possible through careful comparison of their distinct chemical shifts. The use of standard 1D NMR techniques, supplemented by 2D experiments when necessary, provides a robust and reliable method for the structural characterization and purity assessment of this compound.

References

  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. (2025). ResearchGate. [Link]

  • ¹H-NMR spectra of (A) sterol mixture, (B) succinic anhydride, (C)... (n.d.). ResearchGate. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1. (n.d.). Chemsrc. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

  • This compound (C16H12O3). (n.d.). PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]

  • ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (n.d.). ACS Figshare. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). University of Nigeria. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of molecules is paramount. DL-2,3-Diphenylsuccinic acid anhydride, a key intermediate and building block, presents a unique analytical challenge due to its stereochemistry and the interplay of its aromatic and anhydride functionalities. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization of this compound, offering insights into expected fragmentation patterns, methodological considerations, and comparisons with alternative analytical approaches.

Introduction to the Analytical Challenge

This compound (C₁₆H₁₂O₃, MW: 252.27 g/mol ) is a dicarboxylic acid anhydride featuring two phenyl substituents. Its analysis by mass spectrometry is not straightforward. The presence of two chiral centers in the 2 and 3 positions means it exists as a racemic mixture of enantiomers (D and L) and potentially as diastereomers (meso form). While mass spectrometry is not inherently a chiral technique, differences in the fragmentation patterns of diastereomers can sometimes be observed. Furthermore, the molecule's polarity and relatively low volatility necessitate careful consideration of the analytical approach, including the choice of ionization technique and whether to employ chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Dependent Approach

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is challenging due to its limited volatility. Thermal decomposition in the injector port or on the column can also be a concern.

The Necessity of Derivatization

To overcome the limitations of volatility, derivatization is an essential step for the GC-MS analysis of dicarboxylic acids and their anhydrides.[1][2][3] The primary goal of derivatization is to convert the polar carboxylic acid groups (which may be present due to hydrolysis of the anhydride) into less polar, more volatile esters. Common derivatization techniques include:

  • Silylation: This is a widely used method where active hydrogens in carboxyl groups are replaced with a trimethylsilyl (TMS) group.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[3]

  • Esterification (e.g., Methylation): Conversion of carboxylic acids to their methyl esters is another common strategy.[3] This can be achieved using reagents like diazomethane or by heating with BF₃ in methanol.

It is important to note that derivatization will open the anhydride ring, forming the corresponding diester of 2,3-diphenylsuccinic acid. The mass spectrum of the derivatized compound will therefore reflect the structure of the diester, not the original anhydride.

Predicted Electron Ionization (EI) Fragmentation of Derivatized DL-2,3-Diphenylsuccinic Acid

Electron ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[4] For the dimethyl ester of 2,3-diphenylsuccinic acid, the following fragmentation pathways are predicted:

  • Molecular Ion (M⁺·): A peak corresponding to the molecular weight of the dimethyl ester would be expected, though it may be of low intensity.

  • Loss of a Methoxy Group (-OCH₃): A prominent fragment resulting from the loss of a methoxy radical (·OCH₃) from the molecular ion is anticipated, leading to a stable acylium ion.

  • Loss of a Carbomethoxy Group (-COOCH₃): Cleavage of the C-C bond adjacent to the ester group can result in the loss of a carbomethoxy radical (·COOCH₃).

  • Fragments from the Diphenylethane Backbone: Cleavage of the carbon-carbon bond between the two phenyl-substituted carbons could lead to fragments characteristic of the diphenylethane structure. A prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a common feature in the mass spectra of compounds containing a benzyl group.[5]

  • Rearrangement Reactions: McLafferty rearrangements are possible if the ester alkyl chains are long enough (not applicable for methyl esters).

Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile Alternative

Liquid chromatography-mass spectrometry (LC-MS) is often the preferred method for analyzing less volatile and more polar compounds like dicarboxylic acids and their anhydrides.[6][7][8] It avoids the need for derivatization to increase volatility, allowing for the analysis of the intact molecule.

Ionization Techniques for LC-MS

"Soft" ionization techniques are typically employed in LC-MS to minimize fragmentation and preserve the molecular ion.

  • Electrospray Ionization (ESI): ESI is a gentle ionization method well-suited for polar molecules. This compound is expected to ionize efficiently in negative ion mode, forming the [M-H]⁻ ion after in-source hydrolysis to the dicarboxylic acid, or potentially adducts like [M+Cl]⁻. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wider range of polarities than ESI and can also be used for the analysis of anhydrides.[8]

Predicted Fragmentation in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion (e.g., the molecular ion or an adduct) to obtain structural information. For the deprotonated molecule of 2,3-diphenylsuccinic acid (formed from the anhydride in the ESI source), the following fragmentations are plausible:

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to the loss of a 44 Da neutral molecule.

  • Loss of H₂O: Dehydration may also occur.

  • Cleavage of the C-C Backbone: Fragmentation of the bond between the two phenyl-substituted carbons could occur.

Comparative Fragmentation Analysis: Insights from Analogous Structures

To build confidence in the predicted fragmentation of this compound, it is instructive to examine the mass spectra of structurally related compounds.

Succinic Anhydride

The EI mass spectrum of succinic anhydride (C₄H₄O₃, MW: 100.07 g/mol ) is characterized by a prominent molecular ion peak at m/z 100.[9][10][11][12][13][14] Key fragments arise from the loss of CO₂ (m/z 56) and CO (m/z 72). This indicates the stability of the anhydride ring under EI conditions and highlights the characteristic losses from the anhydride functionality.

Benzoic Anhydride

Benzoic anhydride (C₁₄H₁₀O₃, MW: 226.23 g/mol ) provides a model for an aromatic anhydride. Its EI mass spectrum shows a molecular ion at m/z 226.[15][16][17][18] The base peak is typically at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺). A significant peak at m/z 77 is also observed, which is characteristic of the phenyl cation (C₆H₅⁺). This demonstrates the strong influence of the aromatic ring on the fragmentation pattern.

Methyl Phenylacetate

The mass spectrum of methyl phenylacetate (C₉H₁₀O₂, MW: 150.17 g/mol ) offers insight into the fragmentation of a structure containing a phenyl group adjacent to a carbonyl group.[19][20][21] A prominent peak at m/z 91 (tropylium ion) is a key feature, resulting from cleavage of the bond between the carbonyl carbon and the benzylic carbon.

Table 1: Comparison of Key Mass Spectral Data for this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Predicted/Observed Molecular Ion (m/z)Key Fragment Ions (m/z) and Their Origin
This compound 252.27252 (EI, likely weak)Predicted: 208 (M-CO₂), 105 (benzoyl), 91 (tropylium)
Succinic Anhydride100.07100 (EI, strong)[9][10][11][12][13][14]72 (M-CO), 56 (M-CO₂)[9][10][11][12][13][14]
Benzoic Anhydride226.23226 (EI)[15][16][17][18]105 (benzoyl, base peak), 77 (phenyl)[15][16][17][18]
Methyl Phenylacetate150.17150 (EI)[20][21]91 (tropylium, base peak)[20][21]

Experimental Protocols

Protocol for GC-MS Analysis with Derivatization
  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., pyridine).

  • Derivatization (Silylation): Add an excess of a silylating agent such as BSTFA. Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a final temperature of 280-300°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-500.

Protocol for LC-MS Analysis
  • Sample Preparation: Dissolve the sample in a compatible solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode).

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in either positive or negative ion mode.

    • Mass Analyzer: Full scan mode to identify the molecular ion and adducts. For structural confirmation, perform tandem MS (MS/MS) on the ion of interest.

Visualization of Analytical Workflows and Fragmentation

GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample DL-2,3-Diphenylsuccinic Acid Anhydride Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Increase Volatility GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (EI, Fragmentation) GC->MS Data Data Analysis MS->Data

Caption: Workflow for the GC-MS analysis of this compound, including the essential derivatization step.

Predicted EI Fragmentation of this compound

Fragmentation_Pathway M [C₁₆H₁₂O₃]⁺· m/z 252 F1 [C₁₅H₁₂O]⁺· m/z 208 M->F1 - CO₂ F2 [C₇H₅O]⁺ m/z 105 M->F2 - C₉H₇O₂· F3 [C₇H₇]⁺ m/z 91 M->F3 Rearrangement & Cleavage F4 [C₆H₅]⁺ m/z 77 F2->F4 - CO

Sources

Spectroscopic Differentiation of DL- and meso-Isomers of 2,3-Diphenylsuccinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of stereochemistry, the differentiation of diastereomers is a critical task for researchers in organic synthesis, materials science, and drug development. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical properties and chemical reactivity.[1] 2,3-Diphenylsuccinic acid presents a classic case study, existing as a pair of enantiomers (the DL- or (±)-racemic pair) and an achiral meso-compound.[2] The ability to unequivocally distinguish between these forms is paramount for controlling reaction outcomes and understanding structure-activity relationships. This guide provides an in-depth comparison of spectroscopic techniques—primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—to reliably differentiate the DL- and meso-isomers of 2,3-diphenylsuccinic acid, supported by theoretical principles and experimental protocols.

Part 1: The Foundational Difference: Molecular Symmetry

The spectroscopic distinguishability of the meso- and DL-isomers of 2,3-diphenylsuccinic acid is fundamentally rooted in their differing molecular symmetry.

  • The meso-isomer possesses an internal plane of symmetry (a mirror plane) that renders the molecule achiral as a whole, despite having two chiral centers. This plane bisects the C2-C3 bond, making the two halves of the molecule mirror images of each other.

  • The DL-isomers (a racemic mixture of R,R and S,S enantiomers) lack this internal plane of symmetry. They do, however, possess a C2 axis of rotation, which means rotating the molecule 180° around an axis passing through the midpoint of the C2-C3 bond results in an identical structure.

These symmetry elements dictate the chemical equivalence—or non-equivalence—of various nuclei within the molecules, leading to distinct spectroscopic signatures.

G cluster_meso meso-2,3-Diphenylsuccinic Acid cluster_dl DL-2,3-Diphenylsuccinic Acid (R,R-enantiomer) m_c1 HOOC m_c2 C m_c2->m_c1 m_c3 C m_c2->m_c3 m_h1 H m_c2->m_h1 behind m_ph1 Ph m_c2->m_ph1 front m_c4 COOH m_c3->m_c4 m_h2 H m_c3->m_h2 front m_ph2 Ph m_c3->m_ph2 behind plane_start->plane_end Plane of Symmetry dl_c1 HOOC dl_c2 C dl_c2->dl_c1 dl_c3 C dl_c2->dl_c3 dl_h1 H dl_c2->dl_h1 behind dl_ph1 Ph dl_c2->dl_ph1 front dl_c4 COOH dl_c3->dl_c4 dl_h2 H dl_c3->dl_h2 behind dl_ph2 Ph dl_c3->dl_ph2 front

Figure 1: Stereochemical representation of meso- and DL-isomers.

Part 2: ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for this differentiation. The key is to analyze the signals from the two methine protons (the hydrogens attached to the carbons bearing the phenyl groups).

Causality of Spectral Differences

The chemical environment of a proton determines its resonance frequency (chemical shift). In diastereomers, the relative spatial arrangement of atoms is different, leading to distinct chemical shifts for structurally analogous protons.

  • meso-isomer: Due to the internal plane of symmetry, the two methine protons (H-2 and H-3) are chemically and magnetically equivalent. They exist in identical electronic environments. Consequently, they will resonate at the same frequency and appear as a single, sharp singlet .

  • DL-isomer: The two methine protons in either the (R,R) or (S,S) enantiomer are also chemically equivalent, related by the C2 axis of symmetry. They too will appear as a singlet .

The crucial differentiator is not the multiplicity (both are singlets), but the chemical shift of these singlets. The different steric arrangement of the phenyl and carboxyl groups in the meso versus the DL-isomer creates distinct magnetic shielding environments. Studies on similar diphenylsuccinate derivatives show that the chemical shifts for analogous protons in meso and DL isomers are consistently different, with the variance being a clear marker of the molecular configuration.[3] For the parent acid, the methine protons of the meso-isomer are typically observed at a different chemical shift than those of the DL-isomer.

Part 3: ¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides complementary evidence by revealing the number of unique carbon environments in the molecule.

Causality of Spectral Differences

Similar to ¹H NMR, the symmetry of the molecule determines the number of distinct signals.

  • meso-isomer: The plane of symmetry renders pairs of carbons equivalent. We expect to see:

    • One signal for the two equivalent carboxyl carbons (-COOH).

    • One signal for the two equivalent methine carbons (-CH-Ph).

    • Four signals for the phenyl carbons (one for the two ipso-carbons, one for the two pairs of ortho-carbons, one for the two pairs of meta-carbons, and one for the two para-carbons).

    • Total Expected Signals: 6

  • DL-isomer: The C2 axis of symmetry also makes the two halves of the molecule equivalent. Therefore, the DL-isomer is expected to show the same number of signals as the meso-isomer (6 signals).

Again, the primary distinction lies in the chemical shifts . The different steric compression and electronic environments in the diastereomers will cause the corresponding carbon signals (e.g., the methine carbons, the carboxyl carbons) to appear at different ppm values in the spectra of the meso- and DL-isomers.

Part 4: Infrared (IR) Spectroscopy Analysis

While NMR provides information on the electronic environment of nuclei, IR spectroscopy probes the vibrational modes of chemical bonds. The differentiation via IR is more subtle and relies on differences in intermolecular forces, particularly hydrogen bonding.

Causality of Spectral Differences

The distinct three-dimensional structures of the meso- and DL-isomers influence how the molecules pack in the solid state and how the carboxylic acid groups engage in intra- and intermolecular hydrogen bonding. These differences can manifest as shifts in the vibrational frequencies of key functional groups:

  • O-H Stretch: The broad absorption band for the carboxylic acid O-H stretch (typically ~2500-3300 cm⁻¹) may differ in shape, width, and position due to variations in hydrogen-bonding networks.

  • C=O Stretch: The carbonyl (C=O) stretching frequency (typically ~1700 cm⁻¹) is sensitive to hydrogen bonding. A stronger hydrogen bond weakens the C=O double bond, shifting its absorption to a lower wavenumber (frequency). The different packing and steric hindrance in the meso vs. DL crystal lattice can lead to measurably different C=O peak positions.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex array of bending and stretching vibrations. While difficult to assign individually, the overall pattern in this region is unique for each diastereomer and serves as a reliable "fingerprint."

Research on the anhydrides of 2,3-diphenylsuccinic acid has confirmed that the IR spectra are characteristic for the (±)- and meso-forms, supporting the use of this technique for the parent acids as well.[4]

Part 5: Experimental Protocols

These protocols are designed to be self-validating by ensuring high-quality, reproducible data acquisition.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 2,3-diphenylsuccinic acid isomer.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves the sample and allows for the observation of the acidic proton.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Instrument Setup (400 MHz Spectrometer or higher recommended):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30° or 45° pulse angle to ensure adequate relaxation between scans.

    • Set the spectral width to cover a range from approximately -1 to 13 ppm.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from approximately 0 to 200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.

Protocol 2: IR Sample Preparation and Acquisition (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid acid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

    • The data is automatically ratioed against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the peak positions (in cm⁻¹) for the key O-H and C=O stretching bands and compare the fingerprint regions of the different isomers.

Part 6: Data Summary and Comparison

The following table summarizes the key distinguishing features expected from the spectroscopic analysis of the DL- and meso-isomers.

Spectroscopic Featuremeso-2,3-Diphenylsuccinic AcidDL-2,3-Diphenylsuccinic AcidRationale for Difference
¹H Methine Signal Singlet at δ ~X ppmSinglet at δ ~Y ppmDiastereotopic relationship leads to different magnetic shielding. X ≠ Y.
¹³C Signal Count 66Both isomers possess symmetry elements (plane or C2 axis) that render carbons equivalent.
¹³C Chemical Shifts Set of 6 distinct shiftsSet of 6 distinct shiftsChemical shifts of corresponding carbons will differ due to different steric environments.
IR C=O Stretch ~17xx cm⁻¹~17yy cm⁻¹Different solid-state packing and hydrogen bonding networks.
IR Fingerprint Region Unique patternUnique pattern, different from mesoThe overall molecular vibration pattern is unique to each diastereomer's structure.

Part 7: Visualization of the Analytical Workflow

The logical process for differentiating the isomers can be visualized as a straightforward workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Identification Sample Unknown Isomer of 2,3-Diphenylsuccinic Acid PrepNMR Dissolve in DMSO-d6 Sample->PrepNMR PrepIR Place solid on ATR Sample->PrepIR AcqNMR Acquire 1H & 13C NMR Spectra PrepNMR->AcqNMR AcqIR Acquire FTIR Spectrum PrepIR->AcqIR AnalyzeNMR Compare Chemical Shifts (δ) of Methine Protons & Carbons AcqNMR->AnalyzeNMR AnalyzeIR Compare C=O Frequency & Fingerprint Region AcqIR->AnalyzeIR Decision Identify Isomer AnalyzeNMR->Decision AnalyzeIR->Decision

Figure 2: Workflow for spectroscopic differentiation of isomers.

Conclusion

The differentiation of DL- and meso-2,3-diphenylsuccinic acid is readily achievable through standard spectroscopic techniques. ¹H NMR spectroscopy offers the most direct and unambiguous method, where the chemical shift of the methine proton singlet serves as a definitive marker. ¹³C NMR corroborates this finding through differences in carbon chemical shifts. While more subtle, FTIR spectroscopy provides a valuable and rapid complementary technique, with differences in the carbonyl stretching frequency and the unique fingerprint region confirming the identity of each diastereomer. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize these fundamental stereoisomers.

References

  • Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chinese Journal of Magnetic Resonance.
  • Diastereomers - Introduction and Practice Problems. Chemistry Steps. Available at: [Link]

  • The absolute configuration of αα′-diphenylsuccinic acid. The (±)-and meso-αα′-diphenylsuccinic anhydrides. Journal of the Chemical Society C: Organic. Available at: [Link]

  • meso-2,3-Diphenylsuccinic acid | C16H14O4 | CID 253131. PubChem, National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Succinic Anhydride and Maleic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis, particularly within the pharmaceutical and polymer industries, the selection of an appropriate acylating agent is a pivotal decision that profoundly influences reaction outcomes. Succinic anhydride and maleic anhydride, two structurally related cyclic anhydrides, are frequently employed for this purpose. However, the subtle difference in their chemical architecture—a saturated versus an unsaturated five-membered ring—gives rise to significant disparities in their reactivity and synthetic applications. This guide provides an in-depth, objective comparison of these two anhydrides, supported by experimental insights, to empower researchers, scientists, and drug development professionals in making informed strategic choices.

At the Core: Structural and Electronic Differences

The fundamental divergence in the reactivity of succinic and maleic anhydride originates from their distinct molecular structures.

Succinic Anhydride possesses a saturated, flexible aliphatic ring. Its reactivity is primarily driven by the ring strain inherent in the five-membered anhydride system, making the carbonyl carbons susceptible to nucleophilic attack. The absence of π-conjugation results in a more localized electron density.

Maleic Anhydride , in contrast, features a rigid, planar ring containing a carbon-carbon double bond. This double bond is in conjugation with both carbonyl groups, creating an electron-deficient system that enhances the electrophilicity of the carbonyl carbons.[1] This structural feature not only makes maleic anhydride generally more reactive in acylation reactions but also enables it to participate in a unique set of reactions not available to its saturated counterpart.[1]

G cluster_succinic Succinic Anhydride cluster_maleic Maleic Anhydride SA Saturated Ring SA_prop Flexible Localized Carbonyl Electrophilicity SA->SA_prop MA Unsaturated Ring (C=C) MA_prop Rigid & Planar Enhanced Carbonyl Electrophilicity Reactive Double Bond MA->MA_prop

Caption: Key structural and electronic differences between succinic and maleic anhydride.

A Head-to-Head Comparison in Acylation Reactions

The primary role of these anhydrides in many synthetic protocols is to acylate nucleophiles such as amines and alcohols. In these reactions, the anhydride ring opens to form a mono-amide or mono-ester, respectively.

Kinetic Studies and Reactivity Trends:

Kinetic studies consistently demonstrate that maleic anhydride reacts more rapidly with nucleophiles than succinic anhydride under similar conditions. The electron-withdrawing nature of the double bond in maleic anhydride makes its carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack.[1] For instance, studies on the aminolysis of these anhydrides have shown that the reaction rates are significantly influenced by the anhydride's structure.[2][3]

Table 1: Comparative Performance in Acylation Reactions

ParameterSuccinic AnhydrideMaleic Anhydride
Relative Reaction Rate SlowerFaster
Driving Force Ring StrainRing Strain & Electronic Activation
Potential Side Reactions Generally minimalMichael addition to the double bond[4][5]

Beyond Acylation: The Unique Chemistry of Maleic Anhydride

The presence of the electron-poor double bond in maleic anhydride imparts a versatile reactivity profile that extends far beyond simple acylation.

  • Diels-Alder Reactions: Maleic anhydride is a classic and highly effective dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[6][7][8] This pericyclic reaction is widely utilized in the synthesis of complex organic molecules.[9][10]

  • Michael Additions: The double bond can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles.[4][5][11] This can sometimes be a competing pathway in acylation reactions, depending on the nucleophile and reaction conditions.

  • Polymerization: Maleic anhydride is a valuable monomer in the production of various copolymers with applications in drug delivery and biomaterials.[12][13][14][15]

G cluster_reactivity Reactivity Profile SA Succinic Anhydride Acylation Acylation SA->Acylation MA Maleic Anhydride MA->Acylation DielsAlder Diels-Alder MA->DielsAlder MichaelAdd Michael Addition MA->MichaelAdd Polymerization Polymerization MA->Polymerization

Caption: Comparative reaction pathways of succinic and maleic anhydride.

Experimental Protocol: A Comparative Kinetic Study via In-Situ FT-IR

To empirically assess the reactivity difference, a real-time kinetic analysis using Fourier-Transform Infrared (FT-IR) spectroscopy is a robust method.[16][17][18]

Objective: To monitor and compare the rate of reaction of succinic anhydride and maleic anhydride with a model primary amine (e.g., benzylamine).

Methodology:

  • Preparation: Prepare equimolar solutions of benzylamine, succinic anhydride, and maleic anhydride in a suitable anhydrous solvent (e.g., THF or anisole).

  • Instrumentation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.

  • Reaction Monitoring:

    • In a temperature-controlled reactor, add the benzylamine solution.

    • Initiate the reaction by adding the succinic anhydride solution.

    • Continuously collect FT-IR spectra over time. Monitor the disappearance of the characteristic anhydride carbonyl stretches (typically around 1850 cm⁻¹ and 1780 cm⁻¹) and the appearance of the amide and carboxylic acid carbonyl bands.

  • Repeat: Conduct the same experiment under identical conditions using the maleic anhydride solution.

  • Data Analysis: Plot the absorbance of the anhydride peak versus time for both reactions. The relative rates can be determined by comparing the slopes of the initial phase of the reaction.

Trustworthiness: This protocol provides a direct and internally consistent comparison by minimizing variables. In-situ FT-IR offers high-quality, real-time data, allowing for a precise determination of reaction kinetics without the need for quenching and offline analysis.[16]

Strategic Selection in Drug Development

The choice between succinic and maleic anhydride in a synthetic route is a strategic one with significant implications for the final product.

  • Succinic Anhydride is often the preferred choice when a simple, flexible linker is required. Its more predictable reactivity, devoid of double bond side reactions, makes it a reliable reagent. A notable application is its use as a linker in the development of antibody-drug conjugates (ADCs).[19][20][21]

  • Maleic Anhydride is selected when its enhanced reactivity is advantageous or when the double bond is to be exploited for further functionalization, such as in the preparation of polymer-drug conjugates or hydrogels for controlled release applications.[12][13][14][15]

References

  • Diels-Alder Reaction. (2025). University of Calgary.
  • Kloetzel, M. C. (n.d.). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions.
  • Amidation kinetics of succinic anhydride by amine-containing drugs. (2025).
  • The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course.
  • Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results. (2025).
  • Addition To Maleci Anhydride. Scribd.
  • Characteristics of the Diels-Alder Reaction. (2023). Chemistry LibreTexts.
  • Biomedical Applications of Maleic Anhydride Copolymers. Revue Roumaine de Chimie.
  • Amidification of poly(styrene-co-maleic anhydride) with amines in tetrahydrofuran solution: A kinetic study. (1992). Semantic Scholar.
  • What is maleic anhydride diels alder reaction? (2023). Zibo Anquan Chemical Co., Ltd.
  • Succinic anhydride | ADC Linker chemical | CAS 108-30-5. Selleck Chemicals.
  • Pharmaceutical Applications of Maleic Anhydride/Acid Copolymers.
  • Reaction Between Maleic Anhydride & Substituted Amines In Solid St
  • Maleic anhydride. Wikipedia.
  • Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. (2024). MDPI.
  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Medi
  • FT-IR spectra showing the progress of Friedel-Crafts acylation reaction...
  • Monitoring cyclic acyloxonium ion formation in palmitin systems using infrared spectroscopy and isotope labeling technique. (2025).
  • Succinic anhydride | ADC Linker. MedchemExpress.com.
  • Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Form
  • Preparation of 1-phenyl-3-phenylaminopyrrolidine-2,5-dione: An organic laboratory experiment on the Michael addition.
  • Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. Journal of the American Chemical Society.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • What are the reaction kinetics of maleic anhydride reactions? (2025). Koyon.
  • Succinic anhydride (Standard) | ADC Linker. MedchemExpress.com.
  • Cyclic anhydride-amine reaction kinetics: Small molecule and polymer bound. ProQuest.
  • Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: experimental and theoretical results. J-GLOBAL.
  • Crosslinked Poly(Methyl Vinyl Ether-Co-Maleic Anhydride) as Topical Vehicles for Hydrophilic and Lipophilic Drugs. (2025).
  • Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution. The Journal of Physical Chemistry A.
  • The reaction between maleic anhydride and amines is an important p
  • Succinic Acid and Succinic Anhydride. (2006). Semantic Scholar.
  • Succinic anhydride: Significance and symbolism. (2025). Wisdomlib.
  • Monitor Kinetics with FTIR Spectroscopy and Thermal D
  • Cyclic Anhydride-amine Reaction Kinetics: Small Molecule and Polymer Bound. (2017). Google Books.
  • Reaction of maleic anhydride to succinic acid. (2013).
  • The Difference Between Maleic Anhydride and Succinic Anhydride. Shanghai Douwin Chemical Co.,Ltd..
  • Kinetic study of styrene/maleic anhydride copolymers using succine anh. (1997). RIT Digital Institutional Repository.
  • Reaction of the anhydride group with an aliphatic amine or alcohol...
  • Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Broadview Technologies, Inc..
  • Kinetic study of styrene/maleic anhydride copolymers using succine anhydride as the model compound. Semantic Scholar.
  • We will explore the differences between maleic acid and maleic anhydride. (2024). News.
  • Hydrogenation of maleic anhydride to succinic anhydride over nickel/clay c
  • What is the difference between a maleic acid and a maleic anhydride? (2018). Quora.
  • Maleic anhydride hydrogenation to succinic anhydride over mesoporous Ni/TiO2 catalysts: Effects of Ni loading and temperature. (2025).
  • a review on the mechanisms involved in the reaction of maleic anhydride with lipids. (2025). Royal Society of Chemistry.

Sources

A Comparative Thermal Analysis Guide: DL-2,3-Diphenylsuccinic Acid Anhydride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, a thorough understanding of the thermal properties of chemical compounds is paramount for predicting their stability, processing behavior, and end-use performance. This guide provides a comparative thermal analysis of DL-2,3-diphenylsuccinic acid anhydride, a molecule of interest in organic synthesis and polymer chemistry.[1] Due to the limited publicly available experimental data for this specific compound, this guide will draw objective comparisons with structurally related alternatives, including succinic anhydride and meso-2,3-diphenylsuccinic acid, to infer its likely thermal characteristics. The insights provided herein are grounded in established principles of thermal analysis and supported by data from authoritative sources.

The Significance of Thermal Analysis in Drug Development and Materials Science

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the physicochemical properties of organic molecules.[2][3] TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of phase changes.[2][3] For drug development professionals, these parameters influence formulation strategies, shelf-life, and storage conditions. In materials science, they dictate processing temperatures and the ultimate physical properties of polymers and other materials.

Comparative Thermal Properties

The thermal behavior of this compound can be contextualized by examining its structural components and comparing them to simpler, well-characterized analogs. The presence of the succinic anhydride core and the bulky phenyl substituents are expected to significantly influence its melting point and thermal stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
This compound C₁₆H₁₂O₃252.27Not availableThe racemic trans-isomer.[1]
Succinic anhydride C₄H₄O₃100.07119-120A simple cyclic anhydride, serves as a baseline for the anhydride core.[4]
meso-2,3-Diphenylsuccinic acid C₁₆H₁₄O₄270.28227-229The carboxylic acid precursor to the anhydride, indicating the influence of the diphenyl substitution.[5]
Phenylsuccinic anhydride C₁₀H₈O₃176.1753-55An anhydride with a single phenyl substituent.
meso-2,3-Dimethylsuccinic acid C₆H₁₀O₄146.14200 (decomposes)Demonstrates the effect of smaller alkyl substituents on the succinic acid backbone.

Based on the data from these related compounds, it is reasonable to predict that this compound will have a significantly higher melting point than succinic anhydride due to the increased molecular weight and intermolecular interactions imparted by the two phenyl groups. Its melting point is likely to be in a range comparable to or slightly lower than its corresponding diacid, meso-2,3-diphenylsuccinic acid, as the conversion to a cyclic anhydride often reduces the potential for intermolecular hydrogen bonding present in the diacid.

Experimental Protocols

To empirically determine the thermal properties of this compound, the following standardized TGA and DSC protocols are recommended. These protocols are designed to provide a comprehensive and self-validating thermal profile of the compound.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina is recommended).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into oxidative stability.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Heat from ambient to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min.

      • Hold isothermally for 2 minutes to ensure complete melting.

      • Cool to ambient at a rate of 10 °C/min.

      • Reheat at 10 °C/min to observe any changes in thermal behavior after the initial thermal history is erased.

  • Data Analysis: Plot the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the area under the peak can be integrated to determine the enthalpy of fusion.

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal analysis experiment can be visualized as follows:

Caption: Workflow for comprehensive thermal analysis.

The relationship between the chemical structure and the expected thermal properties can be conceptualized as follows:

G cluster_structure Chemical Structure cluster_properties Thermal Properties Anhydride Succinic Anhydride Core MeltingPoint Melting Point Anhydride->MeltingPoint Influences (Baseline) Stability Thermal Stability Anhydride->Stability Influences (Ring Strain) Phenyl Diphenyl Substituents Phenyl->MeltingPoint Increases (π-π stacking, MW) Phenyl->Stability Increases (Steric Hindrance)

Caption: Structure-property relationships in thermal analysis.

Conclusion

References

  • Chemsrc. dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1. Available from: [Link]

  • ResearchGate. DSC curves of the KL, and MA-, SA-, and PA-modified KL. Available from: [Link]

  • Ningbo Innopharmchem Co.,Ltd. Exploring meso-2,3-Dibromosuccinic Acid: Properties, Applications, and Suppliers. Available from: [Link]

  • ResearchGate. Differential scanning calorimetry (DSC) curves of acid anhydride-modified epoxy (AMER). Available from: [Link]

  • National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • ACS Publications. Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure. Available from: [Link]

  • PubMed. Density functional studies of the ground- and excited-state potential-energy curves of stilbene cis-trans isomerization. Available from: [Link]

  • PubChem. This compound (C16H12O3). Available from: [Link]

  • RSC Publishing. The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives. Available from: [Link]

  • RSC Publishing. (Z)-4,4'-Stilbene dicarboxylic acid, the overlooked metal-organic frameworklinker. Available from: [Link]

  • PubChem. Succinic anhydride | C4H4O3 | CID 7922. Available from: [Link]

  • ResearchGate. Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. Available from: [Link]

  • Semantic Scholar. Cyclic differential scanning calorimetry and the melting and solidification of pure metals. Available from: [Link]

  • ResearchGate. Thermokinetic analysis of the stability of acetic anhydride hydrolysis in isothermal calorimetry techniques. Available from: [Link]

  • Wikipedia. Organic acid anhydride. Available from: [Link]

  • Wikipedia. Succinic anhydride. Available from: [Link]

  • National Institute of Standards and Technology. Succinic anhydride - the NIST WebBook. Available from: [Link]

  • ACS Publications. Carboxylic Sulfuric Anhydrides. Available from: [Link]

  • Semantic Scholar. Progress on Cis-Trans Isomerization Reactions of Stilbenes. Available from: [Link]

  • YouTube. The Definitive Guide to Understanding Differential Scanning Calorimetry (DSC) Applied to Plastics. Available from: [Link]

  • Google Patents. US2497304A - Preparation of carboxylic acid anhydrides.
  • Sciencemadness Wiki. Organic acid anhydride. Available from: [Link]

  • ResearchGate. Major reactions of succinic anhydride with proteins (adapted from ref 33). Available from: [Link]

  • Wikipedia. Phthalic anhydride. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of drug development and materials science, the molecular integrity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. The presence of even minute impurities can drastically alter pharmacological activity, introduce toxicity, or compromise material properties. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized DL-2,3-diphenylsuccinic acid anhydride (C₁₆H₁₂O₃, CAS: 101278-21-1), a valuable building block in organic synthesis.[1][2]

Our discussion moves beyond procedural checklists to explore the causality behind methodological choices. We will establish a framework where each analytical technique serves not only to quantify purity but also to create a self-validating system, ensuring the highest degree of confidence in your final compound.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment strategy begins with a clear understanding of the synthetic route and the potential impurities it may generate. This compound is commonly synthesized from precursors such as diphenylacetylene.[3] The primary impurities of concern are typically:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • The Corresponding Diacid: DL-2,3-diphenylsuccinic acid, formed by the hydrolysis of the anhydride ring, is the most common process-related impurity and degradation product.

  • Isomeric Byproducts: Depending on the stereocontrol of the synthesis, meso or other diastereomeric forms could be present.

  • Residual Solvents and Reagents: Volatile or non-volatile compounds used during the reaction and work-up.[4]

cluster_synthesis Synthesis & Work-up cluster_impurities Potential Impurities Diphenylacetylene Diphenylacetylene Reaction Reaction Diphenylacetylene->Reaction Reagents Reagents Reagents->Reaction Crude Product Crude Product Reaction->Crude Product Yield Unreacted SM Unreacted SM Crude Product->Unreacted SM Diacid (Hydrolysis) Diacid (Hydrolysis) Crude Product->Diacid (Hydrolysis) Side Products Side Products Crude Product->Side Products Purified Anhydride Purified Anhydride Crude Product->Purified Anhydride Purification

Caption: Synthesis pathway and the origin of common impurities.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on the orthogonal application of multiple methods, where the strengths of one technique compensate for the limitations of another. We will compare the principal methods applicable to this compound.

Caption: Logical relationships of primary purity assessment methods.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile, thermally sensitive compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity determination.[5][6] It excels at separating the target compound from closely related impurities.

  • Expertise & Causality: We choose RP-HPLC because the anhydride is significantly less polar than its primary impurity, the corresponding diacid. On a C18 column, the diacid will elute much earlier than the anhydride, allowing for excellent resolution and accurate quantification. UV detection is ideal due to the presence of two phenyl rings, which provide a strong chromophore.

  • Trustworthiness: The method's validity is confirmed by running a sample spiked with the suspected diacid impurity to confirm peak identity and resolution. A blank injection of the solvent (e.g., acetonitrile) ensures no system peaks interfere with the analysis. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[5]

Gas Chromatography (GC): A Complementary Technique

GC is highly effective for analyzing volatile and thermally stable compounds.[7][8] While the target anhydride may have a high boiling point, GC is invaluable for detecting and quantifying residual solvents from the synthesis and purification stages.

  • Expertise & Causality: Direct injection of the anhydride is often not feasible without derivatization, which can be complex and introduce artifacts.[8][9] Therefore, the primary role of GC in this context is not to assess the anhydride's purity directly, but to quantify volatile impurities that HPLC might miss (e.g., ether, xylene, acetone). A Flame Ionization Detector (FID) is used for its excellent sensitivity to hydrocarbons.

  • Trustworthiness: A headspace GC method is the most robust approach for residual solvent analysis, as it avoids injecting the non-volatile anhydride onto the column, thereby preventing contamination and ensuring accurate quantification of only the volatile components.

Spectroscopic Methods: Confirmation and Characterization

NMR is arguably the most powerful tool for unambiguous structure confirmation.[10] For purity, its utility is twofold:

  • Qualitative Assessment: The ¹H NMR spectrum should show clean, well-defined peaks corresponding to the phenyl and succinic protons. The absence of extraneous peaks is a strong indicator of high purity. The presence of a broad peak, often exchangeable with D₂O, would suggest the carboxylic acid protons of the diacid impurity.

  • Quantitative NMR (qNMR): This is an absolute method that can determine purity without needing a specific reference standard of the analyte.[6] By integrating the signal of the analyte against a certified internal standard of known concentration, one can calculate the exact purity of the synthesized material.

FTIR is a rapid and indispensable technique for confirming the presence of the key anhydride functional group.[11]

  • Expertise & Causality: Acid anhydrides exhibit two characteristic C=O stretching peaks due to symmetric and asymmetric stretching vibrations.[11] For a cyclic anhydride like this, these peaks typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. The absence of a broad O-H stretching band (typically ~3000 cm⁻¹) provides strong evidence that the sample is free from significant hydrolysis to the diacid.

Comparative Data and Interpretation

To illustrate the application of these methods, consider the following hypothetical data for a synthesized batch of this compound.

Analytical Technique Parameter Result Interpretation
HPLC (RP-C18, UV 254nm) Purity (% Area)99.2%High purity with minor impurities detected. A peak at a lower retention time (0.6%) corresponds to the diacid.
¹H NMR (500 MHz, CDCl₃) Spectral FeaturesClean spectrum matching the expected structure. No significant impurity peaks (>0.2%).Confirms chemical identity and high purity. Complements HPLC data.
GC (Headspace-FID) Residual SolventsEthyl Acetate: 450 ppmHexane: 150 ppmSolvents are present but below typical regulatory limits (e.g., ICH Q3C).
FTIR (ATR) Key Peaks (cm⁻¹)1818, 1752 (C=O)No broad peak at ~3000Confirms the presence of the anhydride functional group and the absence of significant diacid impurity.
Melting Point Range118-120 °CA sharp melting point range is indicative of high crystalline purity.[4]
Titration (Hydrolytic) Assay99.5% (vs. theory)Provides an excellent measure of the total anhydride content, corroborating the HPLC result.

Standard Operating Protocols

Detailed and validated protocols are essential for reproducible results.

Protocol 1: Purity Determination by HPLC
  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program: Start at 50% B, increase linearly to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the anhydride and dissolve in 10 mL of acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

  • Injection Volume: 5 µL.

  • Analysis: Integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Residual Solvent Analysis by Headspace GC
  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).[7]

  • Column: DB-624 or equivalent (for residual solvents), 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Program: 40 °C for 5 minutes, ramp to 220 °C at 20 °C/min, hold for 5 minutes.

  • Injector Temperature: 230 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh ~100 mg of the anhydride into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Crimp securely.

  • Analysis: Identify and quantify solvent peaks against a calibrated standard.

The Self-Validating Workflow

The synergy between these techniques creates a self-validating system that provides unparalleled confidence in the final product's quality.

cluster_workflow Purity Assessment Workflow Crude_Sample Synthesized Crude Product Purification Purification (e.g., Recrystallization) Crude_Sample->Purification Initial_Check Initial Purity Check Purification->Initial_Check Initial_Check->Purification Fail? FTIR_Check FTIR Identity Check Initial_Check->FTIR_Check Pass? NMR_Check ¹H NMR Structural Check Initial_Check->NMR_Check Pass? Final_Quant Final Quantitative Analysis FTIR_Check->Final_Quant NMR_Check->Final_Quant HPLC_Purity HPLC Purity (>99%) Final_Quant->HPLC_Purity Confirm? GC_Solvents GC Residual Solvents Final_Quant->GC_Solvents Confirm? Final_Product Final Pure Compound (Characterized) HPLC_Purity->Final_Product GC_Solvents->Final_Product

Caption: A self-validating workflow for purity assessment.

Conclusion

The purity assessment of synthesized this compound is a critical process that demands a meticulous, multi-faceted approach. Relying on a single method, such as HPLC alone, provides an incomplete and potentially misleading picture. By integrating the quantitative power of chromatography (HPLC, GC) with the structural and confirmatory strengths of spectroscopy (NMR, FTIR) and classical methods (melting point, titration), researchers can build a comprehensive and self-validating profile of their compound. This rigorous approach ensures that subsequent experiments, whether in medicinal chemistry or materials science, are built on a foundation of unimpeachable molecular quality, ultimately accelerating the path from discovery to innovation.

References

  • CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography - Google Patents.
  • dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1 | Chemsrc. Available at: [Link]

  • Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production - Pragolab. Available at: [Link]

  • Determination of Impurities in Bioproduced Succinic Acid - UND Scholarly Commons. Available at: [Link]

  • Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - Journal of Chromatography A. Available at: [Link]

  • Phenylsuccinic Anhydride | C10H8O3 | CID 136911 - PubChem. Available at: [Link]

  • THE DETERMINATION OF THE PURITY OF ACETIC ANHYDRIDE - ACS Publications. Available at: [Link]

  • Ch20: Spectroscopic Analysis : Anhydrides - University of Calgary. Available at: [Link]

  • This compound (C16H12O3) - PubChemLite. Available at: [Link]

  • The C=O Bond, Part IV: Acid Anhydrides - Spectroscopy Online. Available at: [Link]

  • succinic anhydride - Organic Syntheses Procedure. Available at: [Link]

  • succinic anhydride - NIST WebBook. Available at: [Link]

  • Preparation of acid anhydrides | Carboxylic acids and derivatives | Organic chemistry | Khan Academy - YouTube. Available at: [Link]

  • Assay of Phthalic Anhydride and Some Related Compounds by Volumetric Methods. Available at: [Link]

  • Best method determining Maleic anhydride product purity? - ResearchGate. Available at: [Link]

Sources

Comparative study of Lewis acid catalysts for the synthesis of diaryl succinic anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of Diaryl Succinic Anhydrides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diaryl Succinic Anhydrides and the Role of Catalysis

Diaryl succinic anhydrides and their derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, most commonly achieved via the Friedel-Crafts acylation of aromatic compounds with succinic anhydride, is a foundational carbon-carbon bond-forming reaction.[1][2] The success of this transformation hinges critically on the choice of a Lewis acid catalyst, which activates the succinic anhydride, thereby facilitating electrophilic attack on the aromatic ring.[3][4]

However, the landscape of Lewis acid catalysis is vast and varied. Traditional catalysts like aluminum chloride (AlCl₃), while potent, suffer from drawbacks such as the need for stoichiometric quantities due to strong product complexation, harsh reaction conditions, and the generation of corrosive waste streams.[1][5][6] These limitations have spurred the development of a new generation of catalysts, including metal triflates and recyclable solid acids, which offer milder conditions, improved handling, and a greener footprint.[7]

This guide provides a comprehensive comparative analysis of various Lewis acid catalysts for this key transformation. By examining the mechanistic principles, presenting comparative performance data, and detailing validated experimental protocols, we aim to equip researchers with the insights needed to make informed decisions for catalyst selection, optimizing both reaction efficiency and sustainability.

Reaction Mechanism: Activating the Acylating Agent

The synthesis of diaryl succinic anhydrides proceeds via a classic electrophilic aromatic substitution pathway known as the Friedel-Crafts acylation. The entire process is initiated and driven by the Lewis acid catalyst.

  • Activation: The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization of the C=O bond weakens the C-O-C anhydride linkage.

  • Formation of the Acylium Ion: The anhydride ring opens to form a highly reactive acylium ion. This species is a potent electrophile, primed to react with an electron-rich aromatic ring.[2]

  • Electrophilic Attack: The aromatic compound (arene) acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the ring.[4]

  • Rearomatization: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., [AlCl₃(OH)]⁻), removes a proton from the carbon atom that was attacked, restoring aromaticity and yielding the β-aroylpropionic acid intermediate.

  • Intramolecular Cyclization (Second Friedel-Crafts): Under appropriate conditions and with a second equivalent of a strong Lewis acid, the carboxylic acid of the intermediate can be activated to form another acylium ion, which then undergoes an intramolecular Friedel-Crafts acylation to form the diaryl succinic anhydride. However, the more common route involves a two-step process where the intermediate β-aroylpropionic acid is first isolated.

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Lewis Acid Catalysts

The choice of catalyst profoundly impacts yield, reaction time, and substrate scope. Below is a comparison of common Lewis acid classes used for this transformation.

Traditional Metal Halides (e.g., AlCl₃, FeCl₃)
  • Expertise & Experience: Aluminum chloride (AlCl₃) is the archetypal catalyst for Friedel-Crafts reactions due to its high Lewis acidity and low cost.[4] It is highly effective, particularly with less reactive arenes. However, its high reactivity comes with challenges. AlCl₃ is extremely hygroscopic and reacts violently with water. Crucially, it forms a strong complex with the carbonyl oxygen of the ketone product, which deactivates the catalyst.[1][6] Consequently, stoichiometric or even excess amounts are often required, leading to difficult aqueous workups and significant corrosive waste. Iron(III) chloride (FeCl₃) is a milder and less moisture-sensitive alternative, but typically provides lower yields or requires higher temperatures.[5][8]

Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃)
  • Expertise & Experience: Lanthanide and other metal triflates (OTf = trifluoromethanesulfonate) have emerged as highly efficient, water-tolerant, and reusable Lewis acid catalysts.[9][10] Scandium triflate (Sc(OTf)₃) is particularly noteworthy for its high catalytic activity, often exceeding that of traditional Lewis acids while being used in truly catalytic amounts (1-10 mol%).[9][11] Unlike AlCl₃, metal triflates do not form irreversible complexes with the product, simplifying workup and enabling catalyst recovery and reuse.[12] Their tolerance for water makes them more practical for use with standard grade solvents and reagents. Their primary drawback is the significantly higher cost compared to simple metal halides.

Heterogeneous / Solid Acid Catalysts (e.g., Zeolites, Montmorillonite Clays)
  • Expertise & Experience: In the push for greener and more industrially viable processes, solid acid catalysts like zeolites (e.g., H-Beta, H-Y) and acid-activated clays have gained considerable attention.[13] These materials offer significant operational advantages: they are easily separated from the reaction mixture by simple filtration, can be regenerated and reused multiple times, are non-corrosive, and often exhibit high regioselectivity due to the shape-selective nature of their porous structures.[14][15] While highly effective for activated arenes like anisole or veratrole, their catalytic activity is often lower than strong homogeneous Lewis acids, sometimes requiring higher temperatures and longer reaction times.

Data Summary: Catalyst Performance in Friedel-Crafts Acylation

The following table summarizes representative data for the acylation of various arenes, providing a comparative snapshot of catalyst performance. Note: Direct comparison should be made with caution as reaction conditions and acylating agents may vary between studies.

CatalystArene SubstrateAcylating AgentCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)Reference(s)
AlCl₃ AnisoleAcetic AnhydrideStoichiometricDichloromethaneRT185.7[16]
AlCl₃ Imidazo[1,2-a]pyridineAcetic AnhydrideCatalyticDichloroethane8024~40-90[17]
FeCl₃ AnisoleBenzoyl Chloride5 mol%Propylene Carbonate80-92[5][6]
Sc(OTf)₃ AnisoleAcetic Anhydride1 mol%AcetonitrileRT2098[9]
Hf(OTf)₄ Substituted BenzenesAcid AnhydridesCatalyticLiClO₄-MeNO₂503-4880-98[18]
Zeolite H-Beta VeratrolePropionic Anhydride--Reflux370
Al³⁺-Montmorillonite p-CresolSuccinic Anhydride-Toluene-875[19]

Validated Experimental Protocols

The trustworthiness of a synthetic method relies on detailed, reproducible protocols. Here we provide two distinct, self-validating procedures for the synthesis of a β-aroylpropionic acid, the key intermediate to diaryl succinic anhydrides.

Protocol 1: Classic Synthesis using Aluminum Chloride (AlCl₃)

This protocol is adapted from established Friedel-Crafts procedures and represents the traditional, high-yield approach.

Rationale: The use of a stoichiometric amount of AlCl₃ ensures high reactivity, even with moderately activated arenes.[7] Nitrobenzene is often used as a solvent because it is inert to Friedel-Crafts conditions and effectively dissolves the reactants and the intermediate aluminum chloride complex. The 0°C starting temperature helps to control the initial exothermic reaction.

Step-by-Step Methodology:

  • Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap. Ensure all glassware is oven-dried to remove moisture.

  • Reactant Loading: Charge the flask with the arene (1.0 eq.), succinic anhydride (1.1 eq.), and anhydrous nitrobenzene under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the stirred mixture to 0°C in an ice bath.

  • Catalyst Addition: Add anhydrous AlCl₃ (2.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid under vigorous stirring. This hydrolyzes the aluminum complexes.

  • Workup: If a solid product precipitates, collect it by vacuum filtration. Otherwise, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with a suitable solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude β-aroylpropionic acid can be purified by recrystallization.

Protocol 2: Modern Catalytic Synthesis using Scandium Triflate (Sc(OTf)₃)

This protocol showcases a greener, more efficient catalytic approach.

Rationale: Sc(OTf)₃ is a water-tolerant, highly active catalyst that can be used in small quantities.[9] The absence of a large amount of corrosive AlCl₃ makes the workup significantly easier and more environmentally benign. Acetonitrile is a suitable polar solvent for this catalyst system.

Step-by-Step Methodology:

  • Setup: In a standard round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arene (1.0 eq.), succinic anhydride (1.2 eq.), and Sc(OTf)₃ (5 mol%).

  • Solvent Addition: Add acetonitrile as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.

  • Catalyst Recovery (Optional): The aqueous layer containing the scandium triflate can be concentrated and the catalyst recovered for reuse.[11]

Caption: A standardized workflow for the synthesis of diaryl succinic anhydrides.

Conclusion and Future Outlook

The synthesis of diaryl succinic anhydrides via Friedel-Crafts acylation remains a vital transformation in organic chemistry. While traditional Lewis acids like AlCl₃ are effective and inexpensive, their environmental and handling drawbacks are significant. Modern catalysts, particularly metal triflates and heterogeneous systems, offer compelling advantages in terms of catalytic efficiency, reusability, and operational simplicity.

For laboratory-scale synthesis where high yields are paramount and cost is less of a concern, Sc(OTf)₃ stands out as a superior catalyst. For industrial applications and green chemistry initiatives, the continued development of highly active and stable solid acid catalysts like zeolites represents the most promising future direction. The choice of catalyst is ultimately a balance of reactivity, cost, substrate scope, and sustainability goals, and a thorough understanding of these trade-offs is essential for the modern synthetic chemist.

References

  • Sathee Jee. Friedel Crafts Reaction. [Link]

  • Solid Acid Catalysts for Acylation of Aromatics. [Link]

  • Kawada, A., et al. (1994). Scandium Trifluoromethanesulfonate. A Novel Catalyst for Friedel-Crafts Acylation. Synlett. [Link]

  • MDPI. (n.d.). Microwave-Assisted Homogeneous Acid Catalysis and Chemoenzymatic Synthesis of Dialkyl Succinate in a Flow Reactor. [Link]

  • Jayathirtha Rao, V., & Mahajan, S. (2004). Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts. CORE. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • RSC Publishing. (2024). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • ResearchGate. (n.d.). Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

  • RSC Publishing. (2024). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. [Link]

  • ResearchGate. (n.d.). On the role of triflic acid in the metal triflate-catalysed acylation of alcohols. [Link]

  • PMC. (n.d.). Indium Triflate Catalyzed Peracetylation of Carbohydrates. [Link]

  • ResearchGate. (n.d.). Mechanism of zeolite catalyzed acylation of aromatics. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

  • PubMed. (2020). Recent Developments in Heterogeneous Catalytic Routes for the Sustainable Production of Succinic Acid from Biomass Resources. [Link]

  • Chemistry Stack Exchange. (2020). The main difference between using AlCl3 and FeCl3 in Friedel-Crafts alkylation. [Link]

  • Google Patents. (n.d.). WO2001032593A1 - Acylation of an organic group over a zeolite.
  • ResearchGate. (n.d.). Direct esterification of succinic acid with phenol using zeolite beta catalyst. [Link]

  • ResearchGate. (n.d.). Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol. [Link]

  • Organic Chemistry Portal. (n.d.). Metal Triflate-Catalyzed Cationic Benzylation and Allylation of 1,3-Dicarbonyl Compounds. [Link]

  • PrepChem.com. (n.d.). Synthesis of phenyl succinic anhydride. [Link]

  • Organic Syntheses. (n.d.). succinic anhydride. [Link]

  • ResearchGate. (2022). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. [Link]

  • Semantic Scholar. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. [Link]

  • Google Patents. (n.d.). US6939976B2 - Process for making allyl succinic anhydride.
  • ResearchGate. (2018). (PDF) Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins. [Link]

  • Google Patents. (n.d.). WO2004092152A1 - Process for making allyl succinic anhydride.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • YouTube. (2023). Succinic Anhydride Synthesis. [Link]

  • Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. [Link]

  • PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • YouTube. (2024). How Make Succinic Anhydride. [Link]

  • Google Patents. (n.d.). US2549453A - Anhydride synthesis.
  • ResearchGate. (2014). (PDF) AlCl3 Catalyzed Oxo-Diels-Alder and Wittig-Type Reaction of 2,3-Dimethyl-1,3-Butadiene With Acyl Phosphonates. [Link]

  • Google Patents. (n.d.).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application by Laboratory Professionals

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends beyond its use in experimentation to its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of DL-2,3-Diphenylsuccinic acid anhydride, ensuring the safety of laboratory personnel and adherence to environmental regulations. As Senior Application Scientists, we recognize that robust and reliable safety procedures are as critical as the innovative research they support.

This compound, like other acid anhydrides, is classified as a water-reactive substance.[1] Its improper disposal can lead to exothermic reactions, the release of acidic vapors, and potential environmental harm. The cornerstone of its safe disposal is a controlled, two-step chemical conversion to less hazardous substances prior to final disposal. This process involves hydrolysis followed by neutralization.[2][3]

Core Principles of Safe Disposal

The fundamental strategy for rendering this compound safe for disposal is a two-stage process:

  • Hydrolysis: The anhydride is first carefully reacted with water in a controlled manner. This process, known as hydrolysis or quenching, converts the anhydride into its corresponding dicarboxylic acid, DL-2,3-Diphenylsuccinic acid. This reaction is exothermic and requires careful temperature management to prevent uncontrolled boiling and splashing.[3][4]

  • Neutralization: The resulting acidic solution is then neutralized with a suitable base to a pH range that is generally acceptable for aqueous waste disposal.[2][5]

It is imperative that all handling and disposal procedures are conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[4][6]

Quantitative Data for Disposal

For a controlled and safe reaction, understanding the stoichiometry of the neutralization is key. The following table summarizes the essential quantitative parameters for the safe disposal of this compound.

ParameterValue/RangeNotes
Molar Ratio for Neutralization 1 mole this compound : 2 moles Sodium BicarbonateThe anhydride hydrolyzes to one mole of the dicarboxylic acid, which possesses two acidic protons requiring two moles of a monobasic base for complete neutralization.[4]
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA weak base that facilitates a more controlled neutralization reaction, minimizing the risk of a violent exothermic reaction.[2][4]
Final pH of Waste Solution 5.5 - 9.0This pH range is generally acceptable for laboratory aqueous waste disposal. However, always confirm with your institution's specific guidelines and local regulations.[2][7]
Exothermicity HighBoth the hydrolysis and neutralization steps are exothermic. Procedures must be designed to effectively manage heat generation.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed, step-by-step guide for the safe quenching and neutralization of this compound in a laboratory setting.

Safety Precautions:

  • Always work in a well-ventilated chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber, neoprene).[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

Procedure:

  • Preparation of Quenching Solution: In a large beaker, prepare a mixture of crushed ice and cold water. The volume of the ice/water mixture should be at least ten times the volume of the this compound to be quenched. This helps to control the exothermic reaction. Place the beaker in a secondary container, such as an ice bath, for additional temperature management.[4]

  • Hydrolysis (Quenching): Slowly and carefully add the this compound to the stirred ice/water mixture in small portions. This controlled addition is crucial to prevent excessive heat generation and potential splashing.[4]

  • Complete Hydrolysis: Continue stirring the solution until all the solid has dissolved and the solution has reached room temperature. This ensures the complete hydrolysis of the anhydride to DL-2,3-Diphenylsuccinic acid.

  • Neutralization: While continuing to stir, slowly and cautiously add a saturated solution of sodium bicarbonate to the acidic solution. Carbon dioxide gas will be evolved, so add the bicarbonate solution in small increments to control the rate of foaming and prevent overflow.[2]

  • pH Monitoring: Periodically monitor the pH of the solution using a calibrated pH meter or pH paper. Continue the addition of the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 5.5 to 9.0.[2][7]

  • Final Disposal: Once the solution is neutralized and gas evolution has ceased, it can be disposed of in accordance with your institution's and local regulations for aqueous chemical waste. This may involve disposal down the drain with a copious amount of water, but always confirm that this is permissible with your institution's Environmental Health and Safety (EHS) department.[1][2] For larger quantities, or if institutional policy prohibits drain disposal of neutralized solutions, the neutralized mixture should be collected in a properly labeled hazardous waste container.[9][10]

Waste Management and Compliance

For waste that is not neutralized and disposed of via the aqueous route, it must be managed as hazardous waste.[1][11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "DL-2,3-Diphenylsuccinic acid."[10]

  • Storage: Hazardous waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[1][11]

  • Segregation: Ensure that the acid anhydride and its resulting acidic solution are stored away from incompatible materials, particularly bases and oxidizing agents.[1]

  • Pickup: Request a waste pickup from your institution's EHS department as soon as the container is full.[9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and logical workflow for the safe disposal of this compound.

DisposalWorkflow start Start: Have DL-2,3-Diphenylsuccinic acid anhydride for disposal ppe_check Wear appropriate PPE (goggles, gloves, lab coat) Work in a fume hood start->ppe_check hydrolysis Step 1: Hydrolysis (Quenching) Slowly add anhydride to a stirred ice/water mixture ppe_check->hydrolysis neutralization Step 2: Neutralization Slowly add saturated NaHCO3 solution hydrolysis->neutralization ph_check Monitor pH Is pH between 5.5 and 9.0? neutralization->ph_check ph_check->neutralization No, continue adding NaHCO3 disposal_check Consult institutional EHS guidelines Is drain disposal of neutralized solution permitted? ph_check->disposal_check Yes drain_disposal Dispose down the drain with copious amounts of water disposal_check->drain_disposal Yes waste_collection Collect in a labeled hazardous waste container disposal_check->waste_collection No end End: Disposal Complete drain_disposal->end waste_collection->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided in this guide is intended for general guidance and is based on established principles for handling similar chemical compounds. It is crucial to consult your institution's specific safety protocols and waste disposal regulations, as well as the Safety Data Sheet (SDS) for this compound, before proceeding with any disposal. If you are uncertain about any step, contact your institution's Environmental Health and Safety (EHS) department for assistance.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Chemsrc. (2025, August 27). dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Suggest a method for the safe disposal of acetic anhydride (C4H6O3). Which of the following.... Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • University of Georgia. (n.d.). Neutralization Guide. Retrieved from [Link]

Sources

A Guide to Personal Protective Equipment for Handling DL-2,3-Diphenylsuccinic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of DL-2,3-Diphenylsuccinic acid anhydride. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The procedures outlined below are designed to be a self-validating system, grounded in the foundational principles of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound belongs to the acid anhydride family. While specific toxicological data for this compound is limited, its chemical class presents a well-understood hazard profile. Acid anhydrides are reactive compounds that readily react with water (hydrolysis), including moisture on the skin, in the eyes, and in the respiratory tract, to form the corresponding carboxylic acids.[1] This reaction is exothermic and is the primary source of their irritant and corrosive effects.[1]

Key Hazards Associated with Acid Anhydrides:

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[2]

  • Irritation: Irritating to the skin, eyes, and mucous membranes of the respiratory system.[1][3]

  • Moisture Sensitivity: Reacts with water and moisture, which can lead to pressure buildup in sealed containers and degradation of the material.

  • Inhalation Risk: Inhalation of dust can cause irritation or corrosive damage to the respiratory tract.[1]

Given these risks, all handling procedures must be designed to rigorously prevent any direct contact with the substance.

The Hierarchy of Controls: A Proactive Safety Strategy

Before detailing specific Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.

  • Engineering Controls: This is the most critical step for safe handling. All work with this compound must be conducted in a properly functioning chemical fume hood.[4][5] A fume hood with a certified face velocity between 80-125 feet per minute is essential to contain dust and potential vapors.[4]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Keep quantities purchased and stored to a minimum to meet short-term research needs.[4]

  • Personal Protective Equipment (PPE): The final barrier between you and the chemical. The following sections detail the mandatory PPE requirements.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are non-negotiable. The equipment listed below provides the minimum required protection.

Eye and Face Protection
  • Requirement: ANSI-approved, properly fitting chemical splash goggles are mandatory at all times when handling the solid or its solutions.[3][4]

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes and airborne dust particles. Standard safety glasses do not offer sufficient protection.

  • Additional Protection: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or the initial stages of waste neutralization.[6][7]

Hand Protection
  • Requirement: Chemical-resistant gloves are required.

  • Selection Rationale: There is no single glove material that protects against all chemicals. For acid anhydrides, nitrile or butyl rubber gloves are recommended.[8][9] Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[8] For prolonged handling or during spill cleanup, heavy-duty butyl rubber gloves may be more appropriate.[4]

  • Trustworthy Protocol: Always consult the glove manufacturer's compatibility chart to verify protection against the specific chemical and any solvents being used. Dispose of gloves immediately after handling the material and wash your hands thoroughly.[10]

Body Protection
  • Requirement: A flame-retardant laboratory coat, fully buttoned, must be worn.[5] Full-length pants and closed-toe shoes are also mandatory.[4]

  • Causality: This protects the skin from accidental spills and contact. The area of skin between the shoe and ankle must not be exposed.[4]

Respiratory Protection
  • Standard Operation: When working within a certified chemical fume hood, respiratory protection is typically not required.[4]

  • Non-Standard Situations: If there is a potential for exposure outside of a fume hood, such as during a large spill or an equipment failure, respiratory protection is necessary.[4] In such cases, a full-face respirator with an acid gas cartridge or a Self-Contained Breathing Apparatus (SCBA) should be used by trained personnel.[7][11]

Operational Plan: A Step-by-Step Safe Handling Workflow

The following protocol outlines the procedural steps for safely handling this compound from storage to use.

  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and clutter-free. Prepare all necessary equipment and a designated waste container within the hood.

  • Don PPE: Don all required PPE (lab coat, goggles, gloves) before handling the primary container.

  • Weighing: Weigh the solid material inside the fume hood to contain any dust. Use a disposable weigh boat.

  • Reaction Setup: Add the chemical to the reaction vessel within the fume hood.

  • Post-Use: Tightly reseal the primary container.[4] Decontaminate any spatulas or surfaces with a suitable solvent, collecting the rinsate as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands immediately.

Safe_Handling_Workflow prep 1. Prepare Workspace (Fume Hood ON) ppe_on 2. Don PPE (Goggles, Lab Coat, Gloves) prep->ppe_on retrieve 3. Retrieve Chemical ppe_on->retrieve weigh 4. Weigh Solid in Hood retrieve->weigh react 5. Add to Reaction weigh->react cleanup 6. Secure & Decontaminate react->cleanup ppe_off 7. Doff PPE & Wash Hands cleanup->ppe_off end_op Operation Complete ppe_off->end_op

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Decontamination and Waste Management

Improper disposal of reactive chemicals poses a significant risk.[12] Acid anhydrides must be neutralized before disposal.[13] The primary strategy is a controlled hydrolysis (quenching) to the corresponding dicarboxylic acid, followed by neutralization.[14][15]

Experimental Protocol: Hydrolysis and Neutralization
  • Prepare Quenching Solution: In a large beaker inside a chemical fume hood, prepare an ice/water bath. The volume should be at least ten times the volume of the anhydride waste to manage the exothermic reaction.[15]

  • Hydrolysis (Quenching): Slowly and in small portions, add the this compound waste to the stirred ice/water mixture.[15] This controlled addition is critical to prevent a runaway reaction. Continue stirring until all solid has dissolved and the solution is at room temperature.

  • Neutralization: Slowly add a saturated solution of a weak base, such as sodium bicarbonate, to the acidic solution.[15] Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.[15]

  • Final Disposal: Once neutralized, the aqueous waste should be disposed of in accordance with your institution's and local regulations. This may involve collection by an environmental health and safety (EHS) department.[16] Never pour the un-neutralized chemical down the drain.[5]

Data Presentation: Neutralization Stoichiometry
ParameterGuidelineRationale
Reaction 1 mole Anhydride → 1 mole Dicarboxylic AcidHydrolysis converts the anhydride to its corresponding acid.
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃)A weak base allows for a controlled, less exothermic neutralization.
Molar Ratio 1 mole Dicarboxylic Acid : 2 moles NaHCO₃The resulting diphenylsuccinic acid is a dicarboxylic acid, requiring two equivalents of a monobasic base for complete neutralization.[15]
Final pH Target 6.0 - 8.0This range is generally considered safe for aqueous laboratory waste streams, pending institutional approval.[15]

Emergency Procedures

Spill Response:

  • Contained in Fume Hood: If a small spill occurs inside the hood, close the sash.[5] Use a liquid-absorbent material to soak up the chemical, then proceed with the neutralization protocol.[5]

  • Outside Fume Hood: Evacuate the immediate area.[4] Prevent others from entering. Trained personnel with appropriate respiratory protection should manage the cleanup.

First Aid:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

References

  • Purdue University, Acetic Anhydride Standard Operating Procedure. Available at: [Link]

  • University of Washington, Acetic Anhydride - IsoLab. Available at: [Link]

  • SERVA Electrophoresis GmbH, Safety data sheet: 2-Dodecenylsuccinic acid anhydride. Available at: [Link]

  • Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Chemsrc, dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1. Available at: [Link]

  • LeelineWork, What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]

  • Health and Safety Authority, A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

  • U.S. Environmental Protection Agency, Personal Protective Equipment. Available at: [Link]

  • Industrial Safety Tips, PPE For Chemical Handling With Example. Available at: [Link]

  • EPFL, PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • Polynt, Maleic Anhydride - SAFETY DATA SHEET. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.